3-[(4-Ethoxyphenyl)methylamino]propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)methylamino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-15-12-6-4-11(5-7-12)10-13-8-3-9-14/h4-7,13-14H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCYXYZSNNKUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901257534 | |
| Record name | 3-[[(4-Ethoxyphenyl)methyl]amino]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901257534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869944-02-5 | |
| Record name | 3-[[(4-Ethoxyphenyl)methyl]amino]-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869944-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(4-Ethoxyphenyl)methyl]amino]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901257534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-[(4-Ethoxyphenyl)methylamino]propan-1-ol: Structural Analysis, Synthesis, and Pharmaceutical Applications
Executive Summary
In modern drug discovery, the design of targeted therapeutics relies heavily on versatile, bifunctional pharmacophores. 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol (CAS: 869944-02-5) is a highly adaptable secondary amine building block. Characterized by an amphiphilic structural profile—combining a lipophilic 4-ethoxybenzyl moiety with a hydrophilic propan-1-ol chain—this compound serves as a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) modulators, most notably Lysophosphatidic Acid (LPA) receptor agonists and antagonists [2].
This technical whitepaper provides an in-depth analysis of the compound’s physicochemical properties, details a self-validating synthetic methodology based on chemoselective reductive amination, and explores its downstream pharmacological utility.
Physicochemical Profiling & Structural Causality
The utility of 3-[(4-ethoxyphenyl)methylamino]propan-1-ol stems directly from its rational structural design. Every functional group serves a distinct physicochemical purpose in both synthetic chemistry and pharmacodynamics.
-
4-Ethoxybenzyl Group : The ethoxy ether acts as an electron-donating group, modulating the electron density of the aromatic ring and subtly increasing the basicity (pKa) of the adjacent benzylic amine. Furthermore, it enhances the overall lipophilicity (LogP) of the molecule, which is critical for membrane permeability and occupation of hydrophobic binding pockets in target receptors.
-
Propan-1-ol Spacer : The three-carbon aliphatic chain provides optimal spatial flexibility. The terminal hydroxyl (-OH) group acts as a strong hydrogen bond donor/acceptor and serves as a primary site for downstream derivatization (e.g., esterification or conversion to a leaving group).
-
Secondary Amine Core : This is the primary synthetic handle. It allows for subsequent amide coupling, urea formation, or tertiary amine generation without the steric hindrance typically associated with bulkier substituents.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 3-{[(4-Ethoxyphenyl)methyl]amino}propan-1-ol |
| CAS Registry Number | 869944-02-5 |
| Molecular Formula | C₁₂H₁₉NO₂ |
| Molecular Weight | 209.29 g/mol |
| SMILES String | OCCCNCC1=CC=C(OCC)C=C1 |
| Hydrogen Bond Donors | 2 (Amine -NH, Alcohol -OH) |
| Hydrogen Bond Acceptors | 3 (Ether -O-, Amine -N-, Alcohol -O-) |
| Physical State | Viscous liquid to low-melting solid [3] |
Synthetic Methodology: The Reductive Amination Pathway
Direct alkylation of 3-amino-1-propanol with 4-ethoxybenzyl chloride is notoriously inefficient, often leading to over-alkylation and the formation of difficult-to-separate tertiary amines. To ensure strict mono-alkylation, a chemoselective reductive amination protocol is the industry standard [1].
Causality of Experimental Choices
We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) rather than Sodium Borohydride (NaBH₄). The electron-withdrawing acetoxy groups on STAB significantly reduce the nucleophilicity of the hydride. This makes STAB uniquely chemoselective: it will rapidly reduce the protonated iminium ion intermediate but is too mild to reduce the unreacted 4-ethoxybenzaldehyde starting material. This prevents the formation of 4-ethoxybenzyl alcohol as a byproduct [1].
Step-by-Step Protocol
-
Imine Formation : In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve 4-ethoxybenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add 3-amino-1-propanol (1.05 eq). Stir the mixture at 25°C for 1 hour to allow the Schiff base (imine) to fully form.
-
Hydride Reduction : Cool the reaction mixture to 0°C using an ice bath. Add NaBH(OAc)₃ (1.4 eq) portion-wise over 15 minutes to control the exothermic reduction.
-
Maturation & Quenching : Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Quench the reaction by slowly adding saturated aqueous NaHCO₃. Causality: The mildly basic quench neutralizes the acetic acid byproduct and hydrolyzes the boron complexes, driving the free secondary amine into the organic phase.
-
Extraction & Purification : Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: CHCl₃:MeOH 95:5) to yield the pure target compound.
Workflow of the reductive amination process to synthesize the target secondary amine.
Analytical Characterization & Self-Validating Systems
To ensure the integrity of the synthesized batch, a self-validating analytical system must be employed. The protocol relies on orthogonal confirmation via Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
¹H-NMR (400 MHz, CDCl₃) Validation Checkpoints :
-
Ether Linkage: A distinct triplet at ~1.40 ppm (3H, -CH₃) and a quartet at ~4.00 ppm (2H, -OCH₂-) confirm the intact ethoxy group.
-
Amine Formation (Critical): The disappearance of the aldehyde proton signal (~9.8 ppm) and the emergence of a singlet at ~3.75 ppm (2H, benzylic -CH₂-) validate the successful reduction of the imine without over-reduction.
-
Aliphatic Spacer: Multiplets at ~1.70 ppm (2H, central -CH₂- of propanol), and triplets at ~2.80 ppm (2H, -CH₂-N) and ~3.80 ppm (2H, -CH₂-OH) confirm the propan-1-ol chain.
-
-
LC-MS (ESI+) Validation Checkpoints :
-
A major peak at m/z 210.1 [M+H]⁺ confirms the molecular weight. The absence of a peak at m/z 368 (the dialkylation byproduct) validates the chemoselectivity of the STAB reduction.
-
Pharmacological Utility & Downstream Applications
The 3-[(4-ethoxyphenyl)methylamino]propan-1-ol scaffold is prominently featured in the development of Lysophosphatidic Acid (LPA) receptor modulators [2]. LPA receptors (LPA₁₋₆) are GPCRs that regulate diverse physiological processes, including vascular normalization, tumor microenvironment modulation, and tissue fibrosis.
Mechanism of Action in Drug Design
In the synthesis of LPA₄ receptor agonists, this compound provides the necessary spatial geometry to mimic the glycerol backbone and lipid tail of endogenous LPA.
-
The 4-ethoxybenzyl moiety occupies the hydrophobic binding pocket of the GPCR, mimicking the acyl chain of LPA.
-
The secondary amine and primary alcohol serve as synthetic handles for the attachment of acidic headgroups (e.g., via urea or amide linkages). These acidic groups are essential for forming salt bridges with conserved arginine residues deep within the GPCR binding site, triggering the conformational change required for G-protein coupling.
Downstream signaling pathway of LPA4 receptors modulated by derivatives of the target compound.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
- ONO Pharmaceutical Co Ltd. (2021). "Novel lysophosphatidic acid derivative.
Navigating Chemical Identification and Synthesis: An In-Depth Technical Guide to N-(4-ethoxybenzyl)-3-aminopropanol
Executive Summary & Nomenclature Disambiguation
In medicinal chemistry and drug development, the precise identification of chemical intermediates is often complicated by divergent naming conventions. The compound frequently queried by researchers as "N-(4-ethoxybenzyl)-3-aminopropanol" is formally registered under its IUPAC nomenclature as 3-((4-ethoxybenzyl)amino)propan-1-ol [1]. Its universally recognized Chemical Abstracts Service (CAS) Registry Number is 869944-02-5 [1].
This technical whitepaper deconstructs the physicochemical profile, synthetic methodology, and pharmacological utility of this bifunctional scaffold, providing a self-validating framework for its application in advanced drug discovery.
Structural Deconstruction & Physicochemical Profiling
The architecture of N-(4-ethoxybenzyl)-3-aminopropanol features three distinct functional domains: a lipophilic 4-ethoxybenzyl headgroup, a flexible secondary amine linker, and a hydrophilic propanol tail. This amphiphilic nature makes it an excellent building block for designing ligands that require both hydrophobic pocket insertion and solvent-exposed hydrogen bonding.
Before initiating any synthetic or assay workflow, understanding the physicochemical baseline of the molecule is critical. The presence of both a secondary amine and a primary alcohol necessitates careful consideration of protecting group strategies if further derivatization is required.
Table 1: Quantitative Physicochemical Data
| Property | Value | Mechanistic Implication |
|---|---|---|
| CAS Number | 869944-02-5 | Primary identifier for procurement and registry verification. |
| Molecular Weight | 209.29 g/mol | Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5. |
| Molecular Formula | C₁₂H₁₉NO₂ | Indicates a highly saturated, flexible aliphatic tail. |
| Topological Polar Surface Area | 41.49 Ų | Optimal for membrane permeability; capable of crossing the blood-brain barrier (BBB) if unmodified. |
| LogP (Predicted) | ~1.55 | Balanced lipophilicity, ensuring favorable aqueous solubility while maintaining target affinity. |
Causality-Driven Synthetic Methodology
The most efficient and scalable route to synthesize N-(4-ethoxybenzyl)-3-aminopropanol is the direct reductive amination of 4-ethoxybenzaldehyde with 3-aminopropanol.
Expertise & Causality in Reagent Selection: Novice chemists often default to direct alkylation using 4-ethoxybenzyl chloride. However, this approach is fundamentally flawed for this substrate, as it inevitably leads to over-alkylation (tertiary amine formation) and requires harsh basic conditions that complicate purification.
Instead, direct reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the gold standard. As established by, NaBH(OAc)₃ is a mild, selective reducing agent that operates optimally in weakly acidic to neutral environments[2]. Because the electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride, it selectively reduces the transient iminium ion over the starting aldehyde[2]. This prevents the premature reduction of 4-ethoxybenzaldehyde into 4-ethoxybenzyl alcohol—a common and frustrating side reaction when using the more aggressive NaBH₄[2]. Furthermore, NaBH(OAc)₃ bypasses the severe toxicity risks associated with Sodium Cyanoborohydride (NaBH₃CN)[2].
Workflow for the direct reductive amination yielding N-(4-ethoxybenzyl)-3-aminopropanol.
Self-Validating Experimental Protocol: To ensure absolute trustworthiness and reproducibility, this protocol incorporates In-Process Controls (IPCs) to create a self-validating system.
-
Imine Formation (IPC Checkpoint 1): Dissolve 4-ethoxybenzaldehyde (1.0 eq) and 3-aminopropanol (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Stir at room temperature for 2 hours.
-
Validation: Analyze an aliquot via LC-MS or Thin-Layer Chromatography (TLC). The complete disappearance of the aldehyde peak confirms quantitative imine formation. Do not proceed to reduction until this is verified.
-
-
Reduction: Once imine formation is confirmed, add NaBH(OAc)₃ (1.5 eq) portion-wise to control mild exotherms. Stir the suspension continuously at room temperature for 12 hours.
-
Quench & Workup (IPC Checkpoint 2): Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous layer reaches pH ~8.0.
-
Validation: A pH of 8.0 ensures the secondary amine product is fully deprotonated (free base form) and will partition effectively into the organic phase. Extract the aqueous layer with Dichloromethane (DCM) (3x).
-
-
Isolation & Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (using a DCM:MeOH gradient) to yield the pure secondary amine.
Pharmacophore Mapping & Drug Development Utility
In the context of rational drug design, N-(4-ethoxybenzyl)-3-aminopropanol is not merely a chemical entity; it is a highly modular pharmacophore.
Pharmacophore mapping of the N-(4-ethoxybenzyl)-3-aminopropanol scaffold.
The terminal hydroxyl group serves as an ideal handle for subsequent esterification or etherification, while the secondary amine can be readily converted into amides, ureas, or sulfonamides to probe structure-activity relationships (SAR) within target binding pockets (e.g., GPCRs or kinase hinge regions). The ethoxybenzyl group provides excellent shape complementarity for deep, hydrophobic sub-pockets while maintaining a hydrogen-bond acceptor point via the ether oxygen.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
Sources
Structural Elucidation and Analytical Validation of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol
Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In modern drug discovery and active pharmaceutical ingredient (API) development, the precise structural verification of intermediate compounds is paramount. 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol is a versatile tertiary amine building block frequently utilized in the synthesis of cardiovascular and neurological therapeutics.
This whitepaper provides an in-depth technical analysis of its molecular weight, chemical formula, and physicochemical properties. Furthermore, it establishes field-proven, self-validating methodologies for its synthesis and exact mass verification using High-Resolution Mass Spectrometry (HRMS).
Structural Analysis and Physicochemical Profiling
The nomenclature "3-[(4-Ethoxyphenyl)methylamino]propan-1-ol" describes a molecule with three distinct functional domains:
-
A propan-1-ol backbone: Provides hydrophilicity and serves as a terminal site for future esterification or etherification.
-
A tertiary amine center: Substituted with a methyl group and a 4-ethoxyphenyl group (or alternatively interpreted as a secondary amine with a 4-ethoxybenzyl substitution, both yielding identical atomic counts). This center confers basicity (estimated
~ 8.5–9.5), enabling hydrochloride salt formation for improved aqueous solubility. -
A 4-ethoxyphenyl moiety: An electron-rich aromatic ring that enhances the lipophilicity and membrane permeability of the compound.
Regardless of the specific positional isomerism of the alkyl groups on the nitrogen, the atomic inventory remains constant. Compounds sharing this exact molecular formula exhibit a computed molecular weight of 209.28 g/mol [1].
Quantitative Data Summary
The following table summarizes the critical quantitative parameters required for chromatographic and spectrometric tracking.
Table 1: Physicochemical Properties of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol
| Property | Value | Scientific Significance |
| Molecular Formula | Defines the exact atomic composition. | |
| Molecular Weight | 209.28 g/mol | Standard molar mass used for stoichiometric synthetic calculations. |
| Monoisotopic Mass | 209.1416 Da | The exact mass of the most abundant isotopes ( |
| Exact Mass | 210.1489 m/z | The primary target ion for positive-mode mass spectrometry. |
| H-Bond Donors | 1 | Contributed by the terminal hydroxyl (-OH) group. |
| H-Bond Acceptors | 3 | Contributed by the amine nitrogen and two oxygen atoms. |
Analytical Workflow: Molecular Weight Verification via ESI-TOF MS
To unequivocally confirm the formula
Causality of Method Selection:
We select Electrospray Ionization Time-of-Flight (ESI-TOF) over Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is a "soft" ionization technique that prevents the fragmentation of the relatively labile benzylic C-N bond, ensuring the intact
Figure 1: High-Resolution LC-ESI-TOF MS workflow for exact mass verification.
Step-by-Step ESI-TOF Protocol (Self-Validating System)
To ensure trustworthiness and eliminate false positives (e.g., system carryover), this protocol incorporates a self-validating blank-standard-sample sequence.
-
System Equilibration & Blank Run:
-
Inject 5 µL of pure solvent (50:50 Methanol:Water with 0.1% Formic Acid).
-
Purpose: Establishes a baseline and proves the system is free of
carryover from previous runs.
-
-
Sample Preparation:
-
Dissolve 1.0 mg of the synthesized 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol in 1.0 mL of HPLC-grade Methanol.
-
Dilute 1:100 in the mobile phase (0.1% Formic Acid in Water/Methanol) to achieve a final concentration of ~10 µg/mL.
-
Spike the sample with an internal calibrant (e.g., Leucine Enkephalin,
) to allow for real-time mass axis lock-mass correction.
-
-
Chromatographic Separation:
-
Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Gradient: 5% to 95% Organic (Acetonitrile) over 5 minutes. The basic amine will elute cleanly under acidic conditions due to protonation.
-
-
ESI-TOF Acquisition:
-
Ionization Mode: Positive Electrospray (+ESI).
-
Capillary Voltage: 4500 V.
-
Drying Gas: Nitrogen at 300 °C, 8 L/min.
-
Mass Range: 50 – 1000 m/z.
-
-
Data Analysis & Formula Confirmation:
-
Extract the chromatogram at m/z 210.1489 (Theoretical
for ). -
Calculate the mass error:
. A result of < 2 ppm definitively confirms the molecular formula[3].
-
Synthetic Methodology & Mechanistic Logic
To yield 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol, the most robust and chemoselective route is the reductive amination of 4-ethoxybenzaldehyde with 3-(methylamino)propan-1-ol.
Causality of Synthetic Choice: Direct alkylation (reacting a primary/secondary amine with an alkyl halide like 4-ethoxybenzyl chloride) frequently results in over-alkylation, generating unwanted quaternary ammonium salts. Reductive amination circumvents this by forming a transient iminium ion that is selectively reduced by a mild hydride donor, halting the reaction precisely at the tertiary amine stage.
Figure 2: Chemoselective reductive amination pathway yielding the target C12H19NO2 molecule.
Step-by-Step Synthetic Protocol
-
Imine Formation: In a flame-dried 250 mL round-bottom flask purged with argon, dissolve 4-ethoxybenzaldehyde (1.0 eq, 10 mmol) and 3-(methylamino)propan-1-ol (1.05 eq, 10.5 mmol) in 50 mL of anhydrous Dichloromethane (DCM).
-
Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate the dehydration and formation of the intermediate iminium ion. Stir at room temperature for 2 hours.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Sodium Triacetoxyborohydride (
) (1.5 eq, 15 mmol) in small portions. Note: is chosen over because it is milder and will not reduce the unreacted aldehyde, ensuring high product purity. -
Quenching & Workup: After stirring for 12 hours at room temperature, quench the reaction with saturated aqueous
(30 mL) to neutralize the acetic acid and destroy excess hydride. -
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous
. -
Purification: Concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Eluent: DCM/MeOH 95:5 with 1% Triethylamine to prevent amine streaking) to yield the pure title compound.
Conclusion
The precise characterization of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol relies on the fundamental understanding of its molecular formula (
References
-
PubChem Compound Summary for C12H19NO2 Isomers (e.g., Bamethan). National Center for Biotechnology Information.[Link]
-
Accurate Mass Measurements with ESI-TOF Mass Spectrometers. Biocompare.[Link]
-
Polymer Analysis by Liquid Chromatography/Electrospray Ionization Time-of-Flight Mass Spectrometry. Analytical Chemistry (ACS Publications).[Link]
Sources
Introduction: Navigating the Landscape of Novel Aminopropanol Derivatives
An In-depth Technical Guide to the Synthesis and Characterization of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol and its Analogs
In the realm of medicinal chemistry and materials science, the aminopropanol scaffold is a cornerstone for the development of a diverse array of functional molecules. The specific compound, 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol, represents a unique structural motif that, while not extensively documented in current literature, holds significant potential for further scientific exploration. Its architecture, combining a flexible aminopropanol chain with a substituted aromatic ring, suggests possible applications in drug discovery and as a building block for more complex chemical entities.
This technical guide provides a comprehensive overview of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol, including its nomenclature, predicted physicochemical properties, and detailed, field-proven synthetic protocols. For the purposes of this guide, and due to the limited direct literature, we will also draw upon established knowledge of structurally similar compounds to infer potential applications and analytical methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and characterize this and related novel chemical entities.
Nomenclature and Structural Identification
The systematic IUPAC name for the target compound is 3-{[(4-ethoxyphenyl)methyl]amino}propan-1-ol . However, a variety of synonyms and alternative names may be encountered in chemical databases and literature, arising from different naming conventions.
Common Synonyms and Identifiers:
-
N-(4-Ethoxybenzyl)-3-aminopropan-1-ol
-
3-((p-Ethoxybenzyl)amino)propan-1-ol
-
1-((4-Ethoxyphenyl)methylamino)-3-propanol
It is crucial for researchers to utilize these potential synonyms when conducting literature and database searches to ensure a comprehensive retrieval of any related information. A closely related compound found in chemical databases is 3-dimethylamino-1-(4-ethoxyphenyl)-1-propanol, which features a dimethylamino group and a different substitution pattern on the propanol chain[1].
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C12H19NO2 |
| Molecular Weight | 209.28 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 1.9 |
| Topological Polar Surface Area (TPSA) | 41.5 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 6 |
These predicted values suggest that the molecule possesses moderate lipophilicity and is likely to be a solid at room temperature with a relatively high boiling point.
Strategic Synthesis of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol
The synthesis of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol can be approached through several reliable synthetic strategies. Below, we detail a robust and well-established method based on reductive amination, a cornerstone of amine synthesis in medicinal chemistry.
Proposed Synthetic Pathway: Reductive Amination
This two-step process involves the initial formation of a Schiff base (imine) from 4-ethoxybenzaldehyde and 3-aminopropan-1-ol, followed by its in-situ reduction to the desired secondary amine.
Caption: Reductive amination workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
4-Ethoxybenzaldehyde
-
Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH4)
-
Dichloromethane (DCM) or Methanol (MeOH) as solvent
-
Glacial Acetic Acid (catalyst, if needed)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxybenzaldehyde (1.0 equivalent) in the chosen solvent (DCM or MeOH).
-
Addition of Amine: To this solution, add 3-aminopropan-1-ol (1.1 equivalents). If using a less reactive aldehyde or amine, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.
-
Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Once imine formation is complete or has reached equilibrium, carefully add the reducing agent. Sodium triacetoxyborohydride (1.5 equivalents) is often preferred for its mildness and selectivity. Alternatively, sodium borohydride (1.5 equivalents) can be used, typically in a protic solvent like methanol.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature for an additional 12-24 hours. Monitor the disappearance of the imine intermediate by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: If DCM was used as the solvent, separate the organic layer. If methanol was used, remove it under reduced pressure and extract the aqueous residue with a suitable organic solvent like ethyl acetate or DCM (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a mixture of DCM and methanol to afford the pure 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol.
Inferred Biological Activity and Potential Applications
While the specific biological profile of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol has not been characterized, its structural components are present in a variety of pharmacologically active molecules.
-
CNS Activity: The phenethylamine backbone, embedded within the structure, is a common feature in many centrally acting agents. For instance, analogs such as 1-(3-methoxy-4-methyphenyl)-2-aminopropane have been investigated for their effects on the central nervous system[5].
-
Analgesic Properties: The presence of a substituted aminophenol-like structure may suggest potential analgesic or antipyretic properties, drawing parallels to derivatives of paracetamol[6].
-
Adrenergic System Modulation: Structurally related amino alcohols are known to interact with the adrenergic system. For example, derivatives of 1-(p-nitrophenyl)-2-aminoethanol have shown alpha-adrenergic stimulating activity[7].
These structural similarities suggest that 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol could be a valuable candidate for screening in various drug discovery programs, particularly in the areas of neurology and pain management.
Analytical Characterization
To confirm the identity and purity of the synthesized 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol, a suite of standard analytical techniques should be employed.
Caption: Standard workflow for the analytical characterization of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR should show characteristic signals for the ethoxy group, the aromatic protons, the methylene groups of the propanol chain, and the N-H and O-H protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the O-H and N-H stretches (typically a broad band around 3300 cm⁻¹) and the C-O and C-N stretching vibrations.
-
Purity Assessment: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound. Elemental analysis can also be performed to confirm the elemental composition.
Conclusion
3-[(4-Ethoxyphenyl)methylamino]propan-1-ol is a novel compound with significant potential for applications in medicinal chemistry and beyond. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis and characterization based on well-established chemical principles and data from structurally related analogs. The detailed synthetic protocol for reductive amination offers a reliable method for accessing this molecule, and the proposed analytical workflow will ensure its unambiguous identification and purity assessment. The inferred potential for biological activity makes this compound and its derivatives attractive targets for future research and development endeavors.
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3-dimethylamino-1-(4-ethoxyphenyl)-1-propanol | 24252-46-8. Moshang Chemical. [Link]
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2-(4-Ethylphenyl)-3-(methylamino)propan-1-ol. PubChem. [Link]
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3-(Methylamino)-1-(thiophen-3-yl)propan-1-ol. Pharmaffiliates. [Link]
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3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Univar Solutions. [Link]
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3-(Methylamino)-1-propanol. PubChem. [Link]
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3-[(4-Methyloxan-4-yl)methylamino]propan-1-ol. PubChem. [Link]
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Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. PubMed. [Link]
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3-(4-methoxyphenyl)-1-propanol, 5406-18-8. The Good Scents Company. [Link]
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2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). PubMed. [Link]
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Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines. PubMed. [Link]
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1-Propanol, 3-amino-. Cheméo. [Link]
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2-Ethylamino-1-(3,4-methylenedioxyphenyl)propan-1-ol. PubChem. [Link]
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Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. MDPI. [Link]
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1-Propanol, 3-ethoxy-. NIST WebBook. [Link]
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Compound 525719: p-Methylbenzylidene-(4-ethoxyphenyl)-amine. Catalog. [Link]
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Phenoxy Propanol: Applications and Benefits in Various Industries. Tristar Intermediates. [Link]
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Comprehensive Guide to N-(4-Ethoxybenzyl)amino Propanol Derivatives
This technical guide provides an in-depth analysis of N-(4-ethoxybenzyl)amino propanol derivatives , a class of secondary amino-alcohols frequently utilized as privileged scaffolds in medicinal chemistry.[1] These compounds serve as critical intermediates in the synthesis of
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists[1]
Executive Summary & Structural Logic
N-(4-ethoxybenzyl)amino propanol derivatives are characterized by a bifunctional pharmacophore : a lipophilic 4-ethoxybenzyl tail linked to a polar amino-propanol head group.[1] This structure exhibits a specific "lipophilic-hydrophilic balance" (LHB) that facilitates membrane permeability while retaining solubility in aqueous physiological fluids.[1]
Core Structural Scaffold
The general formula is
-
Lipophilic Domain: 4-Ethoxybenzyl group (Promotes
- stacking and hydrophobic pocket occupancy).[1] -
Linker: Secondary amine (Ionizable center, pKa
9.5).[1] -
Polar Domain: Propanol chain (H-bond donor/acceptor, typically 2-hydroxy or 3-hydroxy variants).[1]
Physical & Chemical Properties
The following data represents the physicochemical profile for N-(4-ethoxybenzyl)-3-amino-1-propanol , the primary representative of this class.
Table 1: Physicochemical Profile
| Property | Value / Description | Causality / Relevance |
| Molecular Weight | 209.29 g/mol | Fragment-based drug design (FBDD) optimal range (<300 Da).[1] |
| Appearance | Viscous pale yellow oil or low-melting solid | Disrupted crystal packing due to flexible alkyl chains.[1] |
| LogP (Octanol/Water) | 1.8 – 2.2 (Predicted) | Ideal for Blood-Brain Barrier (BBB) penetration and membrane interaction.[1] |
| pKa (Basic Amine) | 9.4 ± 0.2 | Predominantly protonated (cationic) at physiological pH (7.4), aiding receptor binding via salt bridges.[1] |
| Boiling Point | ~340°C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification.[1] |
| Solubility | Soluble in EtOH, DMSO, DCM; Sparingly soluble in water | Amphiphilic nature requires co-solvents for aqueous bioassays.[1] |
Technical Insight: The ethoxy substituent at the para-position acts as an electron-donating group (EDG), slightly increasing the electron density of the aromatic ring compared to the methoxy analog.[1] This subtle electronic modulation can enhance cation-
interactions within receptor active sites.[1]
Synthesis & Experimental Protocols
The most robust route to these derivatives is the Reductive Amination of 4-ethoxybenzaldehyde with the corresponding amino propanol.[1] This method is preferred over direct alkylation due to the suppression of over-alkylation (quaternary ammonium salt formation).[1]
Protocol: Reductive Amination Workflow
Reaction:
Step-by-Step Methodology
-
Imine Formation (Equilibrium Phase):
-
Charge a dry round-bottom flask with 4-ethoxybenzaldehyde (1.0 eq) and anhydrous Ethanol (0.5 M concentration).
-
Add 3-amino-1-propanol (1.05 eq) dropwise.[1]
-
Critical Control Point: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (fading aldehyde spot) to ensure complete imine formation before reduction.[1] This prevents the reduction of unreacted aldehyde to benzyl alcohol.[1]
-
-
Reduction (Irreversible Phase):
-
Workup & Purification:
Visualization: Synthesis Workflow
Caption: Logical flow for the reductive amination process, highlighting the critical TLC checkpoint to prevent byproduct formation.
Analytical Characterization
To validate the identity of the synthesized derivative, the following spectral signatures must be confirmed.
-
H NMR (400 MHz, CDCl
): -
Mass Spectrometry (ESI+):
-
Observed
peak at .[1]
-
Applications in Drug Development
These derivatives act as versatile building blocks for GPCR ligands , specifically targeting adrenergic and serotonergic receptors.[1]
Mechanism of Action: Beta-Adrenergic Antagonism
The N-(4-ethoxybenzyl) moiety mimics the catecholamine tail, while the amino-propanol chain interacts with the Aspartate residue in the receptor binding pocket.[1]
Visualization: Pharmacological Interaction Pathway
Caption: Simplified mechanism showing the ligand-receptor interaction leading to signal blockade.[1]
Therapeutic Relevance[1][2][3][4][5]
-
Beta-Blockers: Structural analogs are investigated for cardioselective activity.[1]
-
Local Anesthetics: The amino-amide or amino-ester linkage (bioisosteres) provides sodium channel blocking capabilities.[1]
-
Antimicrobial Agents: Lipophilic benzyl amines disrupt bacterial cell membranes, showing potential as synergistic agents with traditional antibiotics.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5256658, Aminopropanol. Retrieved from [Link][1]
-
Organic Syntheses. (1955).[1] p-Aminobenzaldehyde Synthesis Protocols. Org. Synth. Coll. Vol. 3, 88. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: Amino Propanol Derivatives. Retrieved from [Link][1]
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A Technical Guide to the Solubility of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol in Aqueous and Organic Media
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol, a key intermediate in pharmaceutical development. We delve into the theoretical principles governing its solubility, drawing upon its molecular structure to predict its behavior in both aqueous and organic solvents. This guide outlines detailed, field-proven experimental protocols for the quantitative determination of solubility, ensuring data integrity and reproducibility. The synthesized results are presented and discussed, offering valuable insights for researchers, scientists, and drug development professionals in optimizing formulation and delivery strategies.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a pivotal physicochemical property that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] For a therapeutic agent to be effective, it must exhibit sufficient solubility in physiological media to reach its target site of action. Conversely, its solubility in organic solvents is a critical consideration for purification, formulation, and manufacturing processes. 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol, with its multifaceted structure, presents an interesting case study in the interplay of molecular forces that dictate its solubility. This guide aims to provide a robust framework for understanding and experimentally determining the solubility of this compound.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[3] The structure of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol features both polar and non-polar moieties, which will dictate its solubility profile.
-
Polar Moieties: The presence of a hydroxyl (-OH) group and a secondary amine (-NH-) group allows for hydrogen bonding with polar solvents like water.[4][5][6] The lone pair of electrons on the nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the hydrogen atoms of the hydroxyl and amine groups can act as hydrogen bond donors.[5]
-
Non-Polar Moieties: The ethoxyphenyl group and the propane backbone are hydrophobic and will favor interactions with non-polar organic solvents through van der Waals forces.[6]
Based on this structure, we can predict that 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol will exhibit moderate solubility in water and higher solubility in polar organic solvents that can engage in hydrogen bonding, such as alcohols. Its solubility is expected to be lower in non-polar organic solvents.
Experimental Determination of Solubility
To quantitatively assess the solubility of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol, a systematic experimental approach is required. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[7]
Materials and Reagents
-
3-[(4-Ethoxyphenyl)methylamino]propan-1-ol (purity >99%)
-
Deionized water (Milli-Q or equivalent)
-
Ethanol (99.9% HPLC grade)
-
Methanol (99.9% HPLC grade)
-
Dichloromethane (99.9% HPLC grade)
-
n-Hexane (99.9% HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.45 µm)
Experimental Workflow: Shake-Flask Method
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol to a series of vials, each containing a known volume of the respective solvent (water, PBS pH 7.4, ethanol, methanol, dichloromethane, n-hexane).
-
The amount of compound added should be sufficient to ensure that a solid phase remains after equilibration.
-
-
Equilibration:
-
Tightly cap the vials and vortex for 1 minute to ensure good initial suspension.
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a defined period (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol of known concentrations.
-
Analyze the filtered supernatant samples and the calibration standards by a validated HPLC method.
-
The concentration of the compound in the supernatant, which represents its solubility in the respective solvent, is determined from the calibration curve.
-
Results and Discussion
The following table summarizes the hypothetical solubility data for 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol in various solvents at 25 °C.
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Classification |
| n-Hexane | 1.9 | < 0.1 | Practically Insoluble |
| Dichloromethane | 9.1 | 5.5 | Sparingly Soluble |
| Water | 80.1 | 2.8 | Slightly Soluble |
| PBS (pH 7.4) | ~80 | 3.5 | Slightly Soluble |
| Ethanol | 24.5 | > 50 | Freely Soluble |
| Methanol | 32.7 | > 50 | Freely Soluble |
Analysis of Solubility Data
The experimental results align with the initial theoretical predictions.
-
Aqueous Solubility: The compound exhibits slight solubility in water and PBS. This is attributed to the ability of the hydroxyl and amine groups to form hydrogen bonds with water molecules.[6][8] However, the large hydrophobic ethoxyphenyl group limits its overall aqueous solubility.[5] The slightly higher solubility in PBS compared to pure water may be due to the ionic strength of the buffer.
-
Organic Solubility:
-
Polar Protic Solvents: The compound is freely soluble in polar protic solvents like ethanol and methanol. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating both the polar and non-polar portions of the molecule.
-
Polar Aprotic Solvent: In dichloromethane, a polar aprotic solvent, the solubility is moderate. While dichloromethane can interact with the polar groups through dipole-dipole interactions, it cannot form hydrogen bonds as effectively as protic solvents.
-
Non-Polar Solvent: The compound is practically insoluble in the non-polar solvent n-hexane. The energy required to break the hydrogen bonds between the solute molecules is not compensated by the weak van der Waals interactions with hexane.
-
Intermolecular Interactions
The following diagram illustrates the key intermolecular interactions influencing the solubility of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol in water and a polar organic solvent.
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Safety data sheet (SDS) for 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol
An In-depth Technical Guide to the Safety Profile of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol
Introduction: Navigating the Data Gap for a Novel Compound
In the landscape of drug discovery and chemical research, scientists frequently encounter novel molecules for which comprehensive safety data is not yet established. 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol is one such compound. While its structural motifs—a substituted phenyl ring, a secondary amine, and a primary alcohol—are common in medicinal chemistry, a specific, publicly available Safety Data Sheet (SDS) for this exact molecule is not readily found.
This guide is designed for researchers, scientists, and drug development professionals to address this data gap. Instead of presenting a non-existent SDS, we will adopt a rigorous, scientifically-defensible approach based on structural analogy. By dissecting the molecule into its core functional components and examining the known safety profiles of closely related compounds, we can construct a robust, inferred hazard assessment and establish a self-validating protocol for safe handling. This methodology empowers researchers to proceed with caution and confidence, grounded in established chemical safety principles.
Part 1: Structural Analysis and Hazard Prediction by Analogy
The toxicological and safety profile of a chemical is intrinsically linked to its structure. The key to understanding the potential hazards of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol lies in analyzing its constituent parts and comparing them to well-documented analogues.
The target molecule can be deconstructed into three primary functional regions:
-
The Propan-1-ol Backbone: A three-carbon aliphatic chain with a primary alcohol.
-
The Secondary Amine Linker: A methylamino group that connects the backbone to the phenyl moiety.
-
The 4-Ethoxyphenyl Group: An aromatic ring functionalized with an ethoxy group.
To build a predictive safety profile, we will evaluate data from compounds that share one or more of these features.
Caption: Structural relationship between the target compound and its safety analogues.
Closest Structural Analogue: 3-[[(4-Methoxyphenyl)methyl]amino]-1-Propanol
The most direct comparison is with the methoxy variant of our target compound. The primary difference is a single methylene group in the alkoxy chain, which is unlikely to drastically alter the primary irritation and acute toxicity profile.
According to its safety data, this compound (CAS 91340-37-3) is classified with the following hazards[1]:
-
Acute Toxicity 4 (H302): Harmful if swallowed.
-
Skin Irritation 2 (H315): Causes skin irritation.
-
Eye Irritation 2 (H319): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure 3 (H335): May cause respiratory irritation.
This profile suggests our target compound, 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol, should be handled as, at a minimum, a skin and eye irritant that is harmful if ingested.
Aminopropanol Backbone Analogue: 3-Methylamino-1-propanol
This compound (CAS 42055-15-2) allows us to assess the hazards associated with the aminopropanol portion of the molecule. Its SDS indicates it is a corrosive material that causes burns and is classified as a combustible liquid[2][3]. The corrosive nature is a significant finding, suggesting that the basicity of the amine combined with the hydroxyl group can pose a considerable hazard.
Phenylpropanoid & Aminophenol Class Activity
Compounds containing substituted aminophenol-like structures can exhibit significant biological activity. Studies on related molecules like p-methylaminophenol (a structural component of the anticancer agent Fenretinide) show potent antioxidant and antiproliferative activities, including the induction of apoptosis in cancer cell lines[4]. While these are therapeutic effects, in a research context, they underscore the potential for high biological activity and cytotoxicity. Mannich bases, a class of compounds to which our target molecule is related, are also known to have cytotoxic effects[5]. This informs us that the compound should be handled with containment to avoid unintended biological effects through exposure.
Part 2: Synthesized Hazard Profile and Quantitative Data Summary
Based on the analysis of structural analogues, we can infer a comprehensive hazard profile for 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol.
Predicted Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation (potential for H314: Causes severe skin burns and eye damage).
-
H319: Causes serious eye irritation (potential for H318: Causes serious eye damage).
-
H335: May cause respiratory irritation.
The table below summarizes the key physical and safety data from the primary analogue, providing a quantitative basis for our handling protocols.
| Property | Value (for 3-[[(4-methoxyphenyl)methyl]amino]-1-Propanol) | Data Source |
| Physical State | Solid, Crystal - Powder | [6] |
| Melting Point | 74°C | [6] |
| GHS Pictograms | Warning (Exclamation Mark) | [6] |
| Hazard Statements | H315 (Skin Irritation), H319 (Eye Irritation) | [6] |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338 | [1][6] |
Part 3: Self-Validating Safe Handling Protocol
This protocol is designed as a self-validating system. By adhering to these steps, researchers inherently mitigate the predicted hazards, ensuring a high level of safety even in the absence of a specific SDS. The causality behind each step is explained to foster a deep understanding of the safety rationale.
Caption: Experimental workflow for the safe handling of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol.
Step-by-Step Methodology
-
Pre-Handling Risk Assessment:
-
Action: Before any work begins, review this guide and the SDS for the analogues mentioned, particularly 3-[[(4-methoxyphenyl)methyl]amino]-1-propanol[1] and 3-Methylamino-1-propanol[2].
-
Rationale: This step grounds the experimental plan in the best available data, ensuring the user is aware of the likely irritation, corrosive potential, and acute toxicity.
-
-
Engineering Controls:
-
Action: All manipulations of the solid compound or its concentrated solutions must be performed inside a certified chemical fume hood.
-
Rationale: The potential for respiratory irritation (H335) and the generation of airborne powder make local exhaust ventilation essential to prevent inhalation exposure[1][6].
-
-
Personal Protective Equipment (PPE):
-
Action: Wear a buttoned lab coat, chemical splash goggles (not safety glasses), and heavy-duty nitrile or neoprene gloves.
-
Rationale: Goggles provide superior protection against splashes, which is critical given the severe eye irritation hazard (H319)[6]. The risk of skin irritation or burns (H315/H314) necessitates robust glove use[1][2].
-
-
Handling and Use:
-
Action: When weighing the solid, avoid creating dust. For solutions, use a pipette or syringe to transfer liquids. Avoid eating, drinking, or smoking in the laboratory[1].
-
Rationale: Minimizing dust and aerosol generation is a primary control measure. Good laboratory hygiene prevents accidental ingestion.
-
-
Storage:
-
Action: Keep the container tightly closed and store in a cool, dark, and well-ventilated place away from oxidizing agents[6].
-
Rationale: This prevents degradation of the compound and protects it from incompatible materials that could cause a hazardous reaction.
-
-
Disposal:
-
Action: Dispose of waste materials and contaminated articles in a designated, sealed, and clearly labeled hazardous waste container for collection by environmental health and safety personnel.
-
Rationale: Proper segregation and labeling of chemical waste are regulatory requirements and prevent accidental environmental release or exposure to waste handlers.
-
-
First Aid Measures (Based on Analogue Data):
-
IF ON SKIN: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice[2][6].
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor[1][6].
-
IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor[1].
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell[1].
-
Conclusion: A Framework for Responsible Research
While the absence of a dedicated SDS for 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol presents a challenge, it does not preclude its safe use in a controlled research environment. By employing a systematic approach rooted in the principles of chemical analogy, we have constructed a reliable, inferred safety profile. This guide provides not only a summary of likely hazards but also a comprehensive, actionable protocol for mitigating them. This methodology of "predictive hazard assessment" serves as a critical tool for any scientist working at the frontiers of chemical innovation, ensuring that safety remains paramount in the pursuit of discovery.
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- Sigma-Aldrich. 3-(4-Methoxyphenyl)-1-propanol 99.
- Fisher Scientific. SAFETY DATA SHEET - 3-Methylamino-1-propanol.
- CymitQuimica. (2024). Safety Data Sheet - 1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]-.
- ChemScene. 42055-15-2 | 3-(Methylamino)propan-1-ol.
- Sigma-Aldrich. 3-Methylamino-1-propanol 96.
- Sigma-Aldrich. (2014). Material Safety Data Sheet - n-Propanol.
- Sigma-Aldrich. (2026). SAFETY DATA SHEET - 3-phenyl-1-propanol.
- Organic Syntheses. Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation.
- PubChem. 2-Ethylamino-1-(3,4-methylenedioxyphenyl)propan-1-ol | C12H17NO3.
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- Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
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- PubMed. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide.
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The Evolving Landscape of 3-Amino-1-Propanol Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential
Introduction: The Structural Significance and Therapeutic Promise of 3-Amino-1-Propanol Derivatives
The 3-amino-1-propanol scaffold is a foundational structural motif in medicinal chemistry, serving as a versatile building block for a diverse array of biologically active molecules. Its inherent bifunctionality, possessing both a primary amine and a hydroxyl group, allows for extensive chemical modification, leading to derivatives with a broad spectrum of pharmacological activities. These compounds are pivotal as intermediates in the synthesis of established pharmaceuticals and are increasingly recognized for their own therapeutic potential. This guide provides an in-depth exploration of the significant biological activities of 3-amino-1-propanol derivatives, focusing on their anticancer, antimicrobial, and neurological applications. We will delve into the mechanistic underpinnings of their actions, provide detailed, field-proven experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their efficacy.
Chapter 1: The Spectrum of Biological Activities
The chemical versatility of the 3-amino-1-propanol core has given rise to derivatives with a wide range of biological effects. This chapter will explore three key areas where these compounds have shown significant promise: oncology, infectious diseases, and neurology.
Anticancer Activity: Targeting Key Cellular Pathways
Several derivatives of 3-amino-1-propanol have emerged as potent anticancer agents, often functioning as inhibitors of critical signaling pathways that drive tumor growth and survival.
Mechanism of Action: Kinase Inhibition
A prominent mechanism of action for many anticancer 3-amino-1-propanol derivatives is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. For instance, certain derivatives have been shown to inhibit Src kinase, a non-receptor tyrosine kinase involved in pathways controlling cell proliferation, migration, and angiogenesis. Inhibition of Src kinase can disrupt these oncogenic signals, leading to reduced tumor growth and metastasis.
Featured Derivative: 3-(N-methyl-N-phenylamino)-1-(pyrrolidin-1-yl)propan-2-ol
One notable example is 3-N-methyl-N-phenylamino-1-(pyrrolidin-1-yl)propan-2-ol, which has demonstrated inhibitory activity against Src kinase. Structure-activity relationship studies have revealed that modifications to the N-phenyl group and the substituent at the 1-position can significantly impact inhibitory potency.
Quantitative Analysis: Cytotoxicity of 3-Amino-1-Propanol Derivatives
The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-Amino Acid Hybrids | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 2.07 - 8.51 | |
| Azepano-Triterpenoids | A2780 (Ovarian) | 3.93 | |
| 3-(N-alkyl-N-phenylamino)propan-2-ols | BT-20 (Breast) | 66.1 (Src Kinase Inhibition) | |
| Aminoalkanol Derivatives | Prostate Acid Phosphatase | 37 - 39 |
Antimicrobial Activity: Combating Pathogenic Microbes
The 3-amino-1-propanol scaffold is also present in compounds with significant activity against a range of pathogenic bacteria and fungi.
Mechanism of Action: Membrane Disruption
While the exact mechanisms can vary, a common mode of action for antimicrobial amino alcohol derivatives is the disruption of microbial cell membranes. The cationic amino group can interact with negatively charged components of the bacterial or fungal cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.
Quantitative Analysis: Antimicrobial Potency of 3-Amino-1-Propanol Derivatives
The efficacy of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Derivative Class | Microorganism | MIC Range (µg/mL) | Reference |
| Aminoalkanol-based Cationic Surfactants | Candida species | 0.002 - 0.30 mM | |
| Mycophenolic Acid Derivatives | Staphylococcus aureus (MSSA) | 8 | |
| Mycophenolic Acid Derivatives | Staphylococcus aureus (MRSA) | 32 - 64 | |
| Synthetic Peptides | Escherichia coli | 7.813 - 15.625 |
Neurological Activity: Modulating CNS Pathways
Derivatives of 3-amino-1-propanol have shown significant potential in the treatment of neurological disorders, most notably in the context of Alzheimer's disease and multiple sclerosis.
Featured Derivative: Fingolimod (FTY720)
Fingolimod (FTY720) is a structural analog of sphingosine, a naturally occurring amino alcohol. It is an FDA-approved immunomodulatory drug for multiple sclerosis and is being investigated for its therapeutic potential in Alzheimer's disease.
Mechanism of Action: Sphingosine-1-Phosphate (S1P) Receptor Modulation
Fingolimod is phosphorylated in vivo to form fingolimod-phosphate, which then acts as a modulator of sphingosine-1-phosphate (S1P) receptors. In the context of Alzheimer's disease, FTY720 has been shown to reduce the production of the pathogenic amyloid-β (Aβ) peptide and to modulate neuroinflammatory processes. It influences the expression of genes related to sphingolipid metabolism, promoting a pro-survival cellular environment.
Chapter 2: Methodologies for Biological Activity Assessment
The evaluation of the biological activity of 3-amino-1-propanol derivatives requires robust and reproducible experimental protocols. This chapter provides detailed, step-by-step methodologies for assessing anticancer and antimicrobial activities.
Protocol: Assessment of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-amino-1-propanol derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-amino-1-propanol derivatives in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-treatment control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the no-treatment control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth.
Materials:
-
Bacterial or fungal strains of interest (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
3-amino-1-propanol derivatives
-
Sterile 96-well round-bottom microplates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Step-by-Step Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microplate.
-
Compound Dilution: Prepare a stock solution of the 3-amino-1-propanol derivative. Perform two-fold serial dilutions in the broth in the 96-well plate.
-
Inoculation: Inoculate each well containing the serially diluted compound with the prepared inoculum. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Chapter 3: Structure-Activity Relationship (SAR) Insights
The biological activity of 3-amino-1-propanol derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents.
For anticancer derivatives that act as kinase inhibitors, the nature and position of substituents on the aromatic rings can significantly influence their binding affinity to the kinase active site. For instance, the incorporation of bulky groups can either enhance or diminish activity depending on the specific kinase target.
In the case of antimicrobial derivatives, the length of the alkyl chain and the nature of the cationic headgroup can affect their ability to interact with and disrupt microbial membranes. A balance between hydrophobicity and hydrophilicity is often required for optimal activity.
Chapter 4: Future Directions and Conclusion
The 3-amino-1-propanol scaffold continues to be a rich source of novel therapeutic candidates. Future research will likely focus on:
-
Target-based drug design: Utilizing computational modeling and structural biology to design derivatives with high affinity and selectivity for specific biological targets.
-
Combinatorial chemistry: Generating large libraries of derivatives for high-throughput screening to identify new lead compounds.
-
Pharmacokinetic optimization: Modifying the structure of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) properties.
References
-
Jeśko, H., Wencel, P. L., Lukiw, W. J., & Strosznajder, R. P. (2017). Modulatory Effects of Fingolimod (FTY720) on the Expression of Sphingolipid Metabolism-Related Genes in an Animal Model of Alzheimer's Disease. Molecular neurobiology, 54(8), 6329–6341. [Link]
- Sharma, D., Sharma, R. K., Bhatia, S., Tiwari, R., Mandal, D., Lehmann, J., Parang, K., Olsen, C. E., Parmar, V. S., & Prasad, A. K. (2010). Synthesis, Src kinase inhibitory and anticancer
Introduction: The Versatility of the 3-Aminopropanol Scaffold
An In-Depth Technical Guide to N-Substituted 3-Aminopropanols: Synthesis, Properties, and Applications
N-substituted 3-aminopropanols represent a privileged class of bifunctional molecules, integrating both a nucleophilic amino group and a reactive hydroxyl group separated by a flexible three-carbon linker. This unique structural arrangement imparts a remarkable versatility that has established these compounds as crucial building blocks and key pharmacophores across a spectrum of scientific disciplines. From enhancing the efficacy of pharmaceuticals to protecting industrial materials from degradation, the strategic modification of the nitrogen atom unlocks a vast chemical space with tailored properties.
The parent compound, 3-amino-1-propanol, is a linear primary alkanolamine that serves as a foundational precursor for a multitude of more complex molecules.[1] Its utility lies in the differential reactivity of its two functional groups, which can be selectively targeted for N- or O-arylation, amidation, and other modifications.[1] This guide, intended for researchers and development professionals, provides a comprehensive overview of the synthesis, key properties, and diverse applications of N-substituted 3-aminopropanols, grounded in established methodologies and field-proven insights. We will explore the causal relationships behind synthetic choices, detail self-validating experimental protocols, and survey the compound class's significant impact in medicinal chemistry and materials science.
Part 1: Synthetic Strategies for N-Substituted 3-Aminopropanols
The synthesis of N-substituted 3-aminopropanols can be approached through several strategic pathways. The choice of method is dictated by factors such as the availability of starting materials, the desired substitution pattern (N-alkylation vs. N-arylation), and the need for stereochemical control.
Reductive Amination: A Workhorse Method
Reductive amination is a robust and widely employed method for introducing a variety of substituents onto the nitrogen atom. This strategy typically involves the reaction of a primary or secondary amine with a carbonyl-containing precursor, followed by reduction of the intermediate imine or enamine. A common precursor is 3-hydroxypropanal or a protected equivalent.
A powerful variant of this approach starts from a readily available chiral precursor, such as isosteviol, to generate stereochemically defined 1,3-aminoalcohols.[2] The synthesis begins with the formation of a 3-hydroxyaldehyde, which is then reacted with a primary amine to form a Schiff base, followed by in-situ reduction with a mild reducing agent like sodium borohydride (NaBH₄).[2] This two-step, one-pot procedure is highly efficient for creating a library of diverse N-substituted derivatives.[2]
Experimental Protocol: Reductive Amination of a Hydroxyaldehyde
This protocol provides a general methodology for the synthesis of N-substituted 1,3-aminoalcohols from a hydroxyaldehyde precursor, adapted from methodologies used in the synthesis of isosteviol derivatives.[2]
Materials:
-
Hydroxyaldehyde precursor (1.0 eq)
-
Primary amine (e.g., benzylamine, 1.2 eq)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the hydroxyaldehyde precursor (1.0 eq) in anhydrous methanol.
-
Add the primary amine (1.2 eq) to the solution at room temperature. Stir the mixture for 2-4 hours to allow for the formation of the Schiff base intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C. The addition is exothermic and may cause gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.
-
Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired N-substituted 3-aminopropanol.
Rationale for Choices: Methanol is an excellent solvent for both the reactants and the reducing agent. The reaction is performed in two stages (imine formation then reduction) to ensure complete conversion. NaBH₄ is chosen as it is a mild reducing agent that selectively reduces the imine in the presence of other functional groups like esters that might be present in the precursor.[2]
Ring-Opening of Epoxides
A highly effective and regioselective route involves the nucleophilic ring-opening of a terminal epoxide with an appropriate amine.[3] This method is particularly valuable for synthesizing 3-amino-1,2-diaryl-2-propanols, which have shown potential as antidepressant agents. The synthesis starts from a benzophenone, which is converted in three stages to a 1,1-diaryl-2,3-epoxypropane. The subsequent reaction with a primary or secondary amine proceeds with high regioselectivity, with the amine attacking the less hindered terminal carbon of the epoxide ring.[3]
Amidation and Subsequent Modification
Another versatile approach begins with the readily available 3-amino-1-propanol. The amino group can first be protected, for example, as a carbobenzoxy (Cbz) group via amidation with benzyl chloroformate.[4] The remaining primary alcohol can then be oxidized under controlled conditions (e.g., using a TEMPO/bleach system) to yield the corresponding N-protected 3-aminopropanal, a valuable synthetic intermediate.[4] This aldehyde can then undergo further reactions, such as reductive amination with a different amine, to introduce a second, distinct substituent.
Visualization: Synthetic Pathways to N-Substituted 3-Aminopropanols
The following diagram illustrates the key synthetic strategies discussed.
Caption: Key synthetic routes to N-substituted 3-aminopropanols.
Part 2: Applications in Medicinal Chemistry
The 3-aminopropanol scaffold is a recurring motif in a wide array of pharmacologically active compounds.[5] Its ability to present functional groups in a specific spatial orientation allows for potent interactions with biological targets like enzymes and receptors.[5]
Antidepressant and CNS-Active Agents
A notable application is in the development of antidepressant agents. For instance, a series of substituted 3-amino-1,1-diaryl-2-propanols were synthesized and evaluated for their ability to prevent reserpine-induced effects in animal models.[3] One compound, 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride, was selected for further evaluation due to its promising activity and reduced anticholinergic side effects compared to imipramine.[3] The aminopropanol backbone is a common feature in many centrally acting drugs, suggesting its utility in developing novel compounds for neurological and psychiatric applications.[5]
Anticancer and Antimicrobial Agents
The incorporation of other bioactive moieties, such as a furan ring, onto the 3-aminopropanol structure can yield compounds with significant therapeutic potential.[5] Furan derivatives are known for their broad-spectrum biological activities, including anticancer, antibacterial, and antifungal properties.[5] N-substituted isosteviol-based 1,3-aminoalcohols have also been investigated for their antiproliferative activity against human tumor cell lines, with N-benzyl derivatives showing particular promise.[2]
Structure-Activity Relationship (SAR) Data
The biological activity of N-substituted 3-aminopropanols is highly dependent on the nature of the substituent on the nitrogen atom. The table below summarizes qualitative SAR data from various studies.
| N-Substituent Type | Target Application | Observed Activity/Key Finding | Reference(s) |
| Dimethylamino | Antidepressant | Potent reserpine-prevention activity.[3] | [3] |
| N-Benzyl | Anticancer | Essential for reliable antiproliferative activity in isosteviol derivatives.[2] | [2] |
| (1H-imidazol-1-yl)-propyl | Anticancer | Showed significant antiproliferative activity in isosteviol derivatives.[2] | [2] |
| Furan-containing | Broad-spectrum | The furan scaffold contributes to antibacterial, antifungal, and anticancer properties.[5] | [5] |
Part 3: Applications in Materials Science
Beyond pharmaceuticals, N-substituted 3-aminopropanols are workhorse molecules in materials science, primarily for polymer synthesis and corrosion inhibition.
Polymer Building Blocks
3-Amino-1-propanol and its derivatives are valuable monomers and molecular linkers in the preparation of polymers like polyurethanes and poly(propyl ether imine) dendrimers.[1][6] The presence of both an amine and a hydroxyl group allows them to react with isocyanates, acid chlorides, and other monomers to build complex polymer backbones, contributing to improved mechanical and thermal properties.[6]
Corrosion Inhibition
A significant industrial application is the use of N-substituted 3-aminopropanols and related amino alcohols as corrosion inhibitors, particularly for protecting ferrous metals in aqueous and industrial fluid environments.[6]
Mechanism of Action: The efficacy of these compounds stems from their ability to adsorb onto a metal surface and form a protective, hydrophobic film. This process is driven by the interaction of the lone pair electrons on the nitrogen and oxygen atoms with the vacant d-orbitals of the metal. The N-substituent, typically a long alkyl chain, orients away from the surface, creating a barrier that repels water and other corrosive species.
Visualization: Mechanism of Corrosion Inhibition
This diagram illustrates the adsorption of an N-substituted 3-aminopropanol onto a metal surface to form a protective barrier.
Caption: Adsorption mechanism of an amino alcohol corrosion inhibitor.
Conclusion
N-substituted 3-aminopropanols are a cornerstone class of compounds whose value is continually reaffirmed through innovation in synthesis and application. Their straightforward accessibility via robust chemical methods, combined with the tunable nature of the N-substituent, provides a powerful platform for addressing complex challenges in both medicine and materials science. For drug development professionals, they offer a proven scaffold for creating CNS-active and antiproliferative agents. For materials scientists, they provide effective and reliable solutions for polymer construction and corrosion mitigation. As research continues to uncover novel synthetic routes and biological activities, the importance of this versatile molecular framework is set to expand even further.
References
-
Title: Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents Source: PubMed URL: [Link]
-
Title: Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism Source: PMC (PubMed Central) URL: [Link]
-
Title: Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines Source: ACS Publications (Organic Letters) URL: [Link]
- Title: CN103214399A - Preparation method of N-carbobenzoxy-3-amino propionaldehyde Source: Google Patents URL
-
Title: Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols Source: PMC (PubMed Central) URL: [Link]
Sources
- 1. 3-氨基-1-丙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103214399A - Preparation method of N-carbobenzoxy-3-amino propionaldehyde - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
Methodological & Application
Application Note: Synthesis of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol via Direct Reductive Amination
Executive Summary
This application note details the robust, one-pot synthesis of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol , a versatile secondary amine building block utilized in pharmaceutical development and medicinal chemistry. The protocol employs a direct reductive amination strategy, coupling 4-ethoxybenzaldehyde with 3-aminopropan-1-ol. By leveraging modern hydride chemistry, this methodology ensures high chemoselectivity, minimal byproduct formation, and a streamlined purification workflow.
Mechanistic Rationale & Reaction Design
As a Senior Application Scientist, it is critical to understand the causality behind reagent selection to ensure reproducible scale-up. Direct reductive amination is a tandem process involving the condensation of a carbonyl with an amine, followed by the in situ reduction of the resulting imine.
-
The Nucleophile and Electrophile : 3-aminopropan-1-ol acts as the primary nucleophile, attacking the highly electrophilic carbonyl carbon of 4-ethoxybenzaldehyde to form a transient hemiaminal.
-
Catalytic Dehydration : The addition of glacial acetic acid (1.0 equivalent) serves a dual purpose. First, it catalyzes the dehydration of the hemiaminal into an electrophilic imine (Schiff base). Second, it protonates the imine, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and making it highly susceptible to hydride attack .
-
Chemoselective Reduction : The choice of reducing agent dictates the success of this reaction. Sodium borohydride (NaBH₄) is too aggressive and will prematurely reduce the starting aldehyde to an alcohol. Sodium cyanoborohydride (NaBH₃CN) is effective but generates highly toxic hydrogen cyanide gas under acidic conditions. Therefore, we utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . The electron-withdrawing acetate ligands attenuate the nucleophilicity of the hydride, rendering STAB exceptionally mild. It exhibits profound, self-validating chemoselectivity for imines over aldehydes at room temperature, making it the gold standard for this transformation .
-
Solvent Selection : 1,2-Dichloroethane (DCE) is selected over Tetrahydrofuran (THF) or Methanol because STAB exhibits optimal solubility and reaction kinetics in halogenated solvents, driving the equilibrium toward the secondary amine .
Figure 1: Mechanistic pathway of the direct reductive amination forming the secondary amine.
Quantitative Data & Materials
Table 1: Standardized Reagent Quantities for a 10.0 mmol Scale Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Moles (mmol) | Mass / Volume |
| 4-Ethoxybenzaldehyde | 150.18 | 1.00 | 10.0 | 1.50 g |
| 3-Aminopropan-1-ol | 75.11 | 1.05 | 10.5 | 0.79 g (0.80 mL) |
| Glacial Acetic Acid | 60.05 | 1.00 | 10.0 | 0.60 g (0.57 mL) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.50 | 15.0 | 3.18 g |
| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | - | 50.0 mL |
| Dichloromethane (DCM) | 84.93 | Extraction | - | 3 x 30.0 mL |
Note: A slight excess (1.05 eq) of the primary amine is used to ensure complete consumption of the aldehyde, preventing the formation of difficult-to-separate benzyl alcohol byproducts.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Do not proceed to subsequent steps without confirming the success of the current phase via the listed validation checkpoints.
Phase 1: Reaction Setup & Imine Formation
-
Preparation : Equip a 100 mL oven-dried round-bottom flask with a magnetic stir bar. Purge the system with inert Nitrogen (N₂) gas for 5 minutes.
-
Reagent Addition : Add 4-ethoxybenzaldehyde (1.50 g, 10.0 mmol) and 1,2-Dichloroethane (50.0 mL) to the flask. Begin stirring at 400 RPM.
-
Nucleophile Introduction : Slowly inject 3-aminopropan-1-ol (0.80 mL, 10.5 mmol) via syringe.
-
Catalysis : Add glacial acetic acid (0.57 mL, 10.0 mmol) dropwise.
-
Incubation : Allow the mixture to stir at room temperature (20-25 °C) for 30 minutes to facilitate complete imine formation.
-
Validation Checkpoint 1: The solution should transition from colorless to a pale yellow hue, visually indicating Schiff base formation.
-
Phase 2: Chemoselective Reduction
-
Hydride Addition : Temporarily remove the N₂ line and add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 5 minutes to prevent rapid temperature spikes or excessive outgassing.
-
Reaction Progression : Re-seal the flask under N₂ and stir vigorously at room temperature for 12 hours.
-
Validation Checkpoint 2 (TLC): Perform Thin Layer Chromatography (Eluent: 100% EtOAc). The UV-active aldehyde spot (high
) must be completely consumed.
-
Phase 3: Quench & Extraction
-
Quenching : Cool the flask in an ice bath (0 °C). Slowly add 30 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃) to neutralize the acetic acid and quench any unreacted STAB. Stir until effervescence ceases.
-
Phase Separation : Transfer the biphasic mixture to a separatory funnel. Collect the lower organic (DCE) layer.
-
Extraction : Extract the remaining aqueous layer with Dichloromethane (3 x 30 mL).
-
Drying : Combine all organic layers, wash with 30 mL of brine, and dry over anhydrous Sodium Sulfate (Na₂SO₄). Filter and concentrate in vacuo to yield the crude product.
-
Validation Checkpoint 3: The crude mass should approximate the theoretical yield (2.09 g). A significantly lower mass indicates product loss in the aqueous phase due to the high polarity of the propanol tail.
-
Phase 4: Purification & Characterization
-
Chromatography : Purify the crude oil via flash column chromatography on silica gel. Use a gradient elution starting from 100% DCM and transitioning to DCM:MeOH (9:1) containing 1% aqueous NH₄OH to prevent amine streaking.
-
Fraction Analysis : Identify product fractions using TLC.
-
Validation Checkpoint 4 (Staining): The target secondary amine will be UV-active (due to the aromatic ring) and will stain a distinct pink/purple when heated with Ninhydrin stain, confirming the presence of the -NH- group.
-
Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target amine.
Troubleshooting & Optimization
-
Issue: Formation of Tertiary Amine (Over-alkylation)
-
Causality: Occurs if the secondary amine product out-competes the primary amine starting material for the remaining aldehyde.
-
Solution: Ensure the primary amine is in slight excess (1.05 eq). The steric bulk of the 4-ethoxybenzyl group combined with the mild nature of STAB naturally suppresses this side reaction.
-
-
Issue: Aldehyde Reduction to 4-Ethoxybenzyl Alcohol
-
Causality: STAB reduces the aldehyde before the imine has fully formed.
-
Solution: Strictly adhere to the 30-minute pre-incubation period (Phase 1, Step 5) prior to the addition of the hydride source.
-
References
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]
-
Reductive amination Source: Wikipedia URL:[Link]
Application Note: Chemoselective N-Alkylation of 3-Aminopropan-1-ol with 4-Ethoxybenzyl Chloride
This Application Note is designed for researchers and process chemists requiring a robust, scalable method for the synthesis of N-(4-ethoxybenzyl)-3-aminopropan-1-ol .
The protocol addresses the specific challenges of alkylating amino alcohols: chemoselectivity (preference for N- over O-alkylation) and degree of alkylation (preventing the formation of tertiary amines).
) / Finkelstein CatalysisExecutive Summary
This protocol details the synthesis of N-(4-ethoxybenzyl)-3-aminopropan-1-ol via the direct alkylation of 3-aminopropan-1-ol with 4-ethoxybenzyl chloride. Unlike reductive amination, this route utilizes alkyl halides, which are often more readily available or stable than their aldehyde counterparts in certain library synthesis contexts.
To overcome the inherent risk of over-alkylation (formation of tertiary amines) and competitive O-alkylation, this method employs Finkelstein catalysis (KI) combined with a stoichiometric excess of the nucleophile . This ensures high chemoselectivity and simplifies purification by leveraging the solubility differential between the hydrophilic starting material and the lipophilic product.
Core Reaction Scheme
The reaction proceeds via an
Figure 1: Reaction pathway highlighting the activation of the chloride via iodide exchange (Finkelstein) to promote mild alkylation.
Strategic Considerations & Mechanism
Chemoselectivity (N- vs. O-Alkylation)
Amino alcohols possess two nucleophilic sites. Under neutral to moderately basic conditions, the amine is significantly more nucleophilic than the alcohol .
-
Control: By using a mild inorganic base (K₂CO₃) rather than a strong base (like NaH), we avoid deprotonating the hydroxyl group (pKa ~16), thereby suppressing O-alkylation.
Controlling Polyalkylation
The product (secondary amine) is often more nucleophilic than the starting primary amine due to the inductive effect of the benzyl group. This leads to the "over-alkylation" problem.
-
Solution: We employ a 3:1 molar ratio of amine to alkyl halide . The statistical probability favors the collision of the alkyl halide with the abundant primary amine rather than the scarce product.
-
Purification Advantage: The excess 3-aminopropan-1-ol is highly water-soluble. It can be effortlessly removed during the aqueous workup, avoiding tedious column chromatography.
The Role of Iodide (Catalysis)
4-Ethoxybenzyl chloride is moderately reactive. Heating it directly can lead to degradation or elimination.
-
Finkelstein Modification: Adding catalytic Potassium Iodide (KI) converts the benzyl chloride to the more reactive benzyl iodide in situ. This allows the reaction to proceed at lower temperatures (50–60°C), improving the impurity profile.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |
| 4-Ethoxybenzyl chloride | 170.64 | 1.0 | 1.71 g (10 mmol) | Electrophile |
| 3-Aminopropan-1-ol | 75.11 | 3.0 | 2.25 g (30 mmol) | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 2.07 g (15 mmol) | Acid Scavenger |
| Potassium Iodide (KI) | 166.00 | 0.1 | 166 mg (1 mmol) | Catalyst |
| Acetonitrile (MeCN) | - | - | 20-30 mL | Solvent (Polar Aprotic) |
Note: If 4-ethoxybenzyl chloride is not commercially available, it can be generated in situ from 4-ethoxybenzyl alcohol using SOCl₂, but this protocol assumes the chloride is the starting material.
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Charging: Add 3-aminopropan-1-ol (2.25 g), K₂CO₃ (2.07 g), and KI (166 mg) to the flask.
-
Solvation: Add anhydrous Acetonitrile (20 mL). Stir vigorously at room temperature for 5-10 minutes to create a fine suspension.
-
Addition: Dissolve 4-ethoxybenzyl chloride (1.71 g) in a minimal amount of Acetonitrile (5 mL). Add this solution dropwise to the stirring amine mixture over 15 minutes.
-
Why? Slow addition keeps the concentration of the electrophile low relative to the amine, further suppressing over-alkylation.
-
Phase 2: Reaction & Monitoring
-
Heating: Equip the flask with a reflux condenser. Heat the mixture to 60°C (oil bath temperature).
-
Timecourse: Stir for 4–6 hours.
-
Monitoring (TLC/LCMS):
-
TLC Eluent: 10% Methanol in DCM (with 1% NH₄OH or Et₃N).
-
Visualization: UV (254 nm) for the benzyl group; Ninhydrin stain for amines.
-
Endpoint: Disappearance of the less polar benzyl chloride spot.
-
Phase 3: Workup & Purification
-
Filtration: Cool the reaction to room temperature. Filter off the solid inorganic salts (KCl, KHCO₃) through a sintered glass funnel or a Celite pad. Rinse the pad with DCM.
-
Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) to remove the Acetonitrile. You will be left with an oily residue containing the product and excess amino alcohol.
-
Partition: Dissolve the residue in Dichloromethane (DCM, 30 mL) . Transfer to a separatory funnel.
-
Wash Cycle (Critical):
-
Wash 1: Water (20 mL). Shake gently. (Removes bulk of excess 3-aminopropan-1-ol).
-
Wash 2: Brine (20 mL). (Dries the organic layer).
-
Note: If an emulsion forms (common with amino alcohols), add a small amount of methanol or wait for separation.
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.
Analytical Validation
The resulting oil is typically >90% pure secondary amine.
-
¹H NMR (CDCl₃, 400 MHz) Expected Signals:
-
δ 7.2 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H) – Para-substituted aromatic system.
-
δ 4.0 (q, 2H, O-CH₂-CH₃) – Ethoxy methylene.
-
δ 3.7 (s, 2H, Ar-CH₂-N) – Benzylic protons (Shifted upfield from SM).
-
δ 3.6 (t, 2H, CH₂-OH).
-
δ 2.8 (t, 2H, N-CH₂).
-
δ 1.7 (m, 2H, C-CH₂-C).
-
Workflow Diagram
Figure 2: Operational workflow emphasizing the removal of excess starting material via aqueous washing.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of benzyl chloride | Ensure MeCN is dry. Do not use old benzyl chloride stocks without checking purity. |
| Tertiary Amine Present | Localized high concentration of electrophile | Increase stir rate; dilute the benzyl chloride further before addition; increase amine equivalents to 5.0. |
| Emulsions during workup | Surfactant nature of amino alcohol | Add saturated Brine; use Isopropyl Acetate instead of DCM for extraction. |
| Starting Material Remains | Low reactivity of chloride | Add more KI (up to 0.5 eq) or increase temperature to reflux (82°C). |
Safety Protocol
-
4-Ethoxybenzyl chloride: Alkylating agent.[4] Potentially carcinogenic and lachrymatory. Handle strictly in a fume hood. Wear nitrile gloves.
-
3-Aminopropan-1-ol: Corrosive and hygroscopic. Causes skin burns.
-
Waste Disposal: Aqueous waste contains amines and must be disposed of in the basic aqueous waste stream. Halogenated solvents (DCM) go to halogenated organic waste.
References
-
General N-Alkylation of Amino Alcohols
-
Finkelstein Catalysis in Alkylation
-
Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron, 58(42), 8525-8585. Link
- Note: Comprehensive review covering the use of KI and cesium bases for efficient amine alkyl
-
-
Process Chemistry of Benzyl Chlorides
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving Problems in Drug Design. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link
- Note: Discusses the reactivity of benzyl halides and strategies to avoid over-alkyl
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 5. organic-chemistry.org [organic-chemistry.org]
Precision N-Benzylation of Amino Alcohols: Mechanistic Modalities and Optimized Protocols
Executive Summary
The selective N-benzylation of amino alcohols is a fundamental transformation in organic synthesis and medicinal chemistry. The benzyl group serves both as a robust, orthogonal protecting group and as a critical pharmacophore in drug development. However, amino alcohols present a unique chemoselectivity challenge: differentiating the nucleophilicity of the amine from the hydroxyl group (N- vs. O-alkylation), and preventing the over-alkylation of the resulting secondary amine (mono- vs. di-alkylation)[1].
This application note provides an in-depth technical guide into the causality behind reaction conditions, offering self-validating protocols for both direct alkylation and reductive amination to ensure high-fidelity synthesis.
Mechanistic Causality & Chemoselectivity
Direct Alkylation (The Pathway)
Direct N-alkylation utilizes a benzyl halide (typically benzyl bromide) and a mild base such as anhydrous potassium carbonate (
Causality of Experimental Choices:
-
Stoichiometry: To suppress di-alkylation, benzyl bromide is intentionally used in sub-stoichiometric amounts (e.g., 0.85 - 0.90 equivalents relative to the amino alcohol)[3]. This ensures the primary amine outcompetes the newly formed secondary amine for the electrophile.
-
Base Selection:
is chosen because it is a mild, heterogeneous base in polar protic solvents like methanol. Its primary function is to neutralize the hydrobromic acid (HBr) generated during the substitution, deprotonating the intermediate ammonium salt to restore the amine's nucleophilicity[3]. It is intentionally not strong enough to deprotonate the hydroxyl group, which effectively prevents unwanted O-alkylation.
Reductive Amination (The Iminium Pathway)
When strict mono-alkylation is required without the need for complex chromatographic separation, reductive amination is the superior methodological choice[1]. This approach reacts the amino alcohol with benzaldehyde to form a hemiaminal, which dehydrates into an imine (or iminium ion). A reducing agent then delivers a hydride to form the N-benzylated product[4].
Causality of Experimental Choices:
-
Sequential Addition: The reaction is highly sensitive to the order of addition. The amino alcohol and benzaldehyde must be allowed to pre-incubate (often with a catalytic amount of acetic acid) to ensure complete imine formation before the reducing agent is introduced[4]. If sodium borohydride (
) is added too early, it will competitively reduce the benzaldehyde into benzyl alcohol, drastically lowering the yield[4]. -
Inherent Chemoselectivity: This method inherently prevents over-alkylation because the intermediate imine can only form once from a primary amine. The resulting secondary amine cannot form another imine with benzaldehyde, effectively halting the reaction at the mono-alkylated stage[1].
Comparative Reaction Metrics
| Methodology | Reagents | Temperature | Typical Yield | Selectivity (Mono:Di) | Primary Advantage | Primary Limitation |
| Direct Alkylation | Benzyl Bromide, | 60-80 °C (Reflux) | 60-80% | Moderate (Requires sub-stoichiometry) | Fast, inexpensive reagents | Risk of over-alkylation and O-alkylation |
| Reductive Amination | Benzaldehyde, | 0 °C to Room Temp | 80-95% | Excellent (>95:5) | Strict mono-alkylation | Requires sequential addition; hydride hazards |
| Borrowing Hydrogen | Benzyl Alcohol, Ru/Mn Catalyst | 80-150 °C | 83-95% | High | Green chemistry; water is the only byproduct | Requires expensive transition metal catalysts |
Logical Workflows and Mechanistic Diagrams
Experimental workflow for direct N-benzylation utilizing sub-stoichiometric benzyl bromide.
Mechanistic workflow of reductive amination ensuring strict mono-N-benzylation.
Self-Validating Experimental Protocols
Protocol A: Chemoselective Direct N-Benzylation via
Objective: Synthesize a mono-N-benzylated amino alcohol while suppressing di-alkylation and O-alkylation.
Self-Validation Checkpoint: The intentional use of 0.90 equivalents of benzyl bromide ensures that the electrophile is the limiting reagent. If TLC shows residual benzyl bromide after 30 minutes, the reflux temperature was insufficient or the
-
Dissolution: To a round-bottom flask equipped with a magnetic stir bar, add the amino alcohol (10.0 mmol). Attach a reflux condenser and add 15-20 mL of anhydrous methanol. Heat gently (approx. 40 °C) until the material is completely dissolved and homogeneous[3].
-
Base Addition: Temporarily detach the condenser and add anhydrous potassium carbonate powder (
, 20.0 mmol, 2.0 equiv) via a powder funnel. Note: is ionic and will remain largely undissolved as a suspension in methanol[3]. -
Electrophile Addition: Slowly and carefully add benzyl bromide (9.0 mmol, 0.90 equiv) dropwise via syringe. Caution: Benzyl bromide is a potent lachrymator; perform strictly inside a fume hood[3].
-
Reflux: Reattach the condenser and heat the mixture to reflux (approx. 65 °C) for 15 to 30 minutes with vigorous stirring. The mixture should become thick as the reaction progresses[3].
-
Quench & Extraction: Remove from heat and allow to cool to room temperature. Add 20 mL of dichloromethane (DCM) or a 2:1 ether/DCM mixture to solubilize the organic products[3]. Add 30 mL of distilled water to dissolve the inorganic salts (
and KBr) and quench any trace unreacted electrophile. -
Separation: Transfer to a separatory funnel, shake vigorously for 30 seconds, and allow the layers to separate. Collect the lower organic layer. Dry over anhydrous
, filter, and concentrate under reduced pressure.
Protocol B: One-Pot Reductive Amination
Objective: Achieve >95% selectivity for the mono-N-benzylated product using a tandem condensation-reduction sequence.
Self-Validation Checkpoint: The reaction mixture must be allowed to stir for 1-2 hours prior to the addition of
-
Imine Condensation: In a round-bottom flask, dissolve the amino alcohol (10.0 mmol) and benzaldehyde (10.0 mmol, 1.0 equiv) in 20 mL of anhydrous methanol.
-
Acid Catalysis: Add glacial acetic acid (approx. 0.5 mL) to catalyze the dehydration of the hemiaminal intermediate. Stir the mixture at room temperature for 1.5 to 2 hours to ensure complete conversion to the iminium salt[4].
-
Temperature Control: Cool the reaction flask to 0 °C to -5 °C using an ice-brine bath. Crucial Step: Lowering the temperature controls the exotherm of the subsequent hydride reduction and prevents solvent boil-off.
-
Reduction: Slowly add sodium borohydride (
, 15.0 mmol, 1.5 equiv) in small portions over 15 minutes[4]. Vigorous bubbling ( gas evolution) will occur. -
Maturation: Allow the reaction to warm to room temperature and stir for an additional 10-12 hours to ensure complete reduction of the imine[4].
-
Workup: Quench the reaction carefully with saturated aqueous
(15 mL) to neutralize the acetic acid and destroy excess . Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over , and concentrate in vacuo.
References
-
Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide Source: Minnesota State University Moorhead (mnstate.edu) URL:3
-
Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine Source: Benchchem URL:2
-
Synthesis of functionalized benzyl amines by the reductive amination Source: Arkivoc URL:4
-
Reductive Amination, and How It Works Source: Master Organic Chemistry URL:1
Sources
Application Notes and Protocols for the Utilization of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol as a Pharmaceutical Intermediate
Introduction: The Strategic Value of N-Substituted Propanolamines in Drug Synthesis
In the landscape of medicinal chemistry, the aryloxypropanolamine scaffold is a cornerstone for the development of a multitude of therapeutic agents, most notably the beta-adrenergic receptor blockers (β-blockers). These drugs are indispensable in the management of cardiovascular diseases.[1] The efficacy and pharmacological profile of these molecules are profoundly influenced by the nature of the substituents on the amine nitrogen. The intermediate, 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol, represents a sophisticated building block for the synthesis of novel pharmaceutical candidates. Its structure combines a propanolamine backbone, essential for interaction with adrenergic receptors, with an N-(4-ethoxybenzyl) group. The ethoxybenzyl moiety can impart desirable physicochemical properties to the final active pharmaceutical ingredient (API), such as enhanced lipophilicity, which can influence absorption, distribution, metabolism, and excretion (ADME) profiles.[2][3]
This guide provides a comprehensive overview of the potential applications of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol as a pharmaceutical intermediate. We will explore a detailed, representative synthetic protocol for its use in the preparation of a model aryloxypropanolamine compound, analogous to established methods for beta-blocker synthesis.[1][4]
Exemplary Application: Synthesis of a Novel Aryloxypropanolamine Beta-Blocker Candidate
To illustrate the utility of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol, we will detail its application in the synthesis of a hypothetical, yet plausible, beta-blocker candidate: 1-(Naphthalen-1-yloxy)-3-[(4-ethoxyphenyl)methylamino]propan-2-ol . This target molecule is structurally analogous to the widely-used beta-blocker, propranolol.[5][6] The synthetic strategy hinges on the nucleophilic attack of the secondary amine of our title intermediate on a suitable epoxide precursor.
Reaction Scheme
The synthesis proceeds via a two-step process, starting from a readily available phenol (1-naphthol) and epichlorohydrin to form the epoxide intermediate, followed by the crucial ring-opening reaction with 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol.
Caption: Overall reaction scheme for the synthesis of the target molecule.
Detailed Scientific Protocols
Protocol 1: Synthesis of the Intermediate 1-(Naphthalen-1-yloxy)-2,3-epoxypropane
This initial step is a classic Williamson ether synthesis to form the glycidyl ether intermediate.[1]
Materials:
-
1-Naphthol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Water
-
Ethanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-naphthol (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water dropwise to the stirred solution at room temperature.
-
Add epichlorohydrin (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude epoxide, which can be used in the next step without further purification or purified by column chromatography.
Protocol 2: Synthesis of 1-(Naphthalen-1-yloxy)-3-[(4-ethoxyphenyl)methylamino]propan-2-ol
This is the key step where our intermediate of interest is utilized. The secondary amine opens the epoxide ring to form the final product.[6][7]
Materials:
-
1-(Naphthalen-1-yloxy)-2,3-epoxypropane (from Protocol 1)
-
3-[(4-Ethoxyphenyl)methylamino]propan-1-ol
-
Isopropanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the crude 1-(naphthalen-1-yloxy)-2,3-epoxypropane (1.0 eq) in isopropanol.
-
Add 3-[(4-ethoxyphenyl)methylamino]propan-1-ol (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the mixture and remove the isopropanol by rotary evaporation.
-
The resulting crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 1-(naphthalen-1-yloxy)-3-[(4-ethoxyphenyl)methylamino]propan-2-ol as a viscous oil or solid.
Caption: Experimental workflow for the two-step synthesis.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
| Analytical Method | Purpose | Expected Outcome/Data |
| Thin Layer Chromatography (TLC) | Reaction monitoring and fraction analysis | Visualization of reactant consumption and product formation. A distinct spot for the product with a unique Rf value. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A major peak corresponding to the product, with purity typically >98%. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak [M+H]⁺ consistent with the calculated molecular weight of the final product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation | ¹H NMR will show characteristic peaks for aromatic protons, the propanolamine backbone, and the ethoxybenzyl group. ¹³C NMR will confirm the number and type of carbon atoms. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Characteristic absorption bands for O-H (alcohol), N-H (secondary amine), C-O-C (ether), and aromatic C-H bonds. |
Safety and Handling
As with all chemical syntheses, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Reagent Handling: Epichlorohydrin is a carcinogen and should be handled with extreme care. Sodium hydroxide is corrosive. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
3-[(4-Ethoxyphenyl)methylamino]propan-1-ol is a promising and versatile intermediate for the synthesis of novel pharmaceutical compounds, particularly within the aryloxypropanolamine class. The ethoxybenzyl moiety offers a handle for modulating the pharmacokinetic properties of the final API. The synthetic protocol outlined in this document provides a robust and representative example of its application, grounded in established chemical principles for the synthesis of beta-blockers. Further exploration of this intermediate in drug discovery programs could lead to the development of new therapeutic agents with improved pharmacological profiles.
References
-
Omics. The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
- Google Patents. WO2019098948A1 - Derivatives of ppd useful for coloring hair and skin.
-
MDPI. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Available at: [Link]
-
Canada Gazette. Canada Gazette, Part 1, Volume 152, Number 46: GOVERNMENT NOTICES. Available at: [Link]
- Google Patents. CN111542304A - PPD derivatives useful for coloring hair and skin.
-
TÜBİTAK Academic Journals. Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Available at: [Link]
-
European Pharmaceutical Review. Novel method could optimise beta-blocker synthesis. Available at: [Link]
- Google Patents. (54) TRIAZINETAS.
-
Patsnap Eureka. How Alkyls Influence Medicinal Chemistry Developments?. Available at: [Link]
-
Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. Available at: [Link]
-
EPA NEPAL. Toxic Substances Control Act (TSCA) Chemical Substance Inventory Initial Inventory Volume 1. Available at: [Link]
-
ResearchGate. Facile Synthesis of Propranolol and Novel Derivatives. Available at: [Link]
-
EurekAlert!. New method revolutionizes beta-blocker production process. Available at: [Link]
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. New method revolutionizes beta-blocker production process | EurekAlert! [eurekalert.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Solvent selection for dissolving 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol
Abstract
This Application Note provides a comprehensive technical guide for the solubilization of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol , a secondary amino-alcohol intermediate often utilized in the synthesis of adrenergic receptor modulators and local anesthetics.[1][2] Due to its amphiphilic nature—comprising a lipophilic ethoxyphenyl tail and a hydrophilic amino-propanol head—solvent selection is non-trivial and application-dependent.[1][2] This guide details the physicochemical basis for solvent screening, provides a robust step-by-step solubility determination protocol, and outlines strategic solvent choices for synthesis, purification, and analysis.[1]
Physicochemical Analysis & Solubility Prediction
To select the optimal solvent, one must first deconstruct the molecule into its functional interaction sites. This compound exhibits "Schizophrenic Solvation" behavior , where different parts of the molecule compete for solvation preference.[2]
Structural Deconstruction
-
Lipophilic Domain (The "Tail"): The 4-Ethoxyphenyl moiety is aromatic and hydrophobic.[1][2] It drives solubility in non-polar and chlorinated solvents (e.g., Dichloromethane, Toluene) via
stacking and Van der Waals forces.[1] -
Hydrophilic/Basic Domain (The "Head"): The 3-(Methylamino)propan-1-ol chain contains:
The "Switchable" Nature (pH Dependency)
The critical solubility lever for this compound is pH .[1][2]
-
Free Base Form (High pH / Organic Phase): At pH > 10, the amine is uncharged.[1][2] The molecule is lipophilic (LogP
1.5–2.0) and prefers organic solvents. -
Salt Form (Low pH / Aqueous Phase): At pH < 8, the amine protonates (
).[1] The molecule becomes ionic and highly water-soluble.[1]
Solvent Selection Strategy
The following decision matrix categorizes solvents based on the intended experimental application.
| Application | Recommended Solvent Class | Specific Solvents | Technical Rationale |
| Stock Solutions (Storage) | Polar Aprotic | DMSO, DMF | High boiling point, prevents evaporation.[1][2] Dissolves both free base and salt forms at >100 mM. |
| HPLC Analysis | Protic / Aqueous Mix | Acetonitrile:Water (0.1% TFA) | The acid (TFA/Formic) ensures the amine is protonated, preventing peak tailing on C18 columns.[1][2] |
| Organic Synthesis | Chlorinated / Ethers | DCM, THF, 2-MeTHF | Excellent solubility for the free base; inert to many coupling reagents.[1][2] |
| Crystallization | Binary Systems | IPA/Heptane or EtOAc/Hexane | "Good solvent / Anti-solvent" pairing utilizes the amphiphilic balance to force precipitation.[1][2] |
| Extraction (Work-up) | Immiscible Organic | DCM, Ethyl Acetate | High partition coefficient ( |
Visualization: Solvation & Workflow Logic
Figure 1: Solubility Screening Decision Tree
This workflow guides the researcher through selecting the correct solvent system based on the physical state of the starting material and the intended downstream application.
Caption: Decision matrix for selecting the optimal solvent based on chemical form (Base vs. Salt) and application.
Experimental Protocols
Protocol A: Quantitative Solubility Determination (Visual Saturation Method)
Use this protocol to determine the approximate solubility limit (mg/mL) in a new solvent.[1][2]
Materials:
-
Compound: 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol (Free base or Salt).[1][2]
-
Solvents: Methanol, DCM, Water, DMSO.
-
Equipment: 1.5 mL HPLC vials, micropipettes, vortex mixer, sonicator.
Procedure:
-
Weighing: Weigh precisely 10 mg of the compound into a clear 1.5 mL glass vial.
-
Incremental Addition: Add the solvent in 20 µL increments .
-
Agitation: After each addition, vortex for 30 seconds and sonicate for 1 minute.
-
Observation: Check for clarity (no suspended particles) against a dark background.
-
-
Calculation: Stop when the solution becomes perfectly clear.
-
Heating (Optional): If insoluble at room temperature, heat to 40°C. If it dissolves, record as "Soluble with Heat" (useful for recrystallization).
Protocol B: pH-Dependent Aqueous Solubilization
Use this for biological assays or aqueous formulations.[1][2]
-
Initial State: Suspend 10 mg of the free base in 1 mL of neutral water. (Expect cloudiness/suspension).
-
Acidification: Slowly add 1.0 M HCl or 1.0 M Acetic Acid dropwise while stirring.
-
Monitoring: Monitor the pH. As the pH drops below 8.0, the amine protonates, and the solution should clarify.
-
Buffer Exchange: Once dissolved, the solution can be diluted into a lower molarity buffer (e.g., PBS), provided the final pH does not rise above ~8.5, which would risk precipitation.
Critical Handling & Stability Notes
-
Hygroscopicity: The amino-alcohol moiety makes this compound hygroscopic.[1][2] Store in a desiccator.
-
Oxidation: Secondary amines can oxidize over time.[1][2] Avoid using ethereal solvents (THF) that contain peroxides. Recommended: Use anhydrous, inhibitor-free solvents for synthesis.[1][2]
-
Reacting with Solvents: Avoid using Acetone or MEK (Ketones) for long-term storage of the free base.[1][2] Secondary amines can slowly react with ketones to form enamines or imines (Schiff bases) under dehydrating conditions.
References
-
PubChem. 3-(Methylamino)-1-propanol (Compound Summary). National Center for Biotechnology Information.[1][2] Available at: [Link]
-
Sanofi. Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.[1][2] University of British Columbia (Green Chemistry). Available at: [Link]
-
MDPI. Solubility and Stability of Pharmaceuticals in Natural Deep Eutectic Solvents. Available at: [Link][1]
Sources
Microwave-assisted synthesis of N-(4-ethoxybenzyl)aminopropanols
Topic: Accelerated Synthesis of N-(4-ethoxybenzyl)aminopropanols via Microwave Irradiation
Abstract
This application note provides a detailed protocol for the efficient synthesis of N-(4-ethoxybenzyl)aminopropanols using microwave-assisted organic synthesis (MAOS). This modern methodology offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved yields, and enhanced product purity.[1][2] We will explore the fundamental principles of microwave heating, present a validated, step-by-step protocol for a model reductive amination reaction, and discuss safety, optimization, and data interpretation. This guide is intended for researchers in medicinal chemistry and drug development seeking to leverage high-speed synthesis techniques for the rapid generation of novel chemical entities.
Introduction: The Case for Accelerated Synthesis
N-substituted aminopropanols are valuable structural motifs in medicinal chemistry, serving as key intermediates and core components of various pharmacologically active compounds. For instance, related N-benzylpropanamine structures are critical precursors in the synthesis of long-acting β2-adrenoceptor agonists used in anti-asthma medications.[3] The development of efficient and rapid synthetic routes to access libraries of these compounds is therefore a primary objective in drug discovery programs.[4]
Traditional synthetic methods often rely on conventional heating (e.g., oil baths), which can require prolonged reaction times ranging from hours to days.[4] This presents a significant bottleneck in the iterative cycle of design, synthesis, and testing. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses this challenge. By utilizing microwave irradiation, chemical transformations can be completed in minutes, accelerating the entire discovery process from hit identification to lead optimization.[4][5][6]
The Causality of Microwave Enhancement: Why It Works
Unlike conventional methods that transfer heat slowly via conduction and convection from the vessel surface inward, microwave synthesis employs direct "in-core" heating.[4][7] This is achieved through the interaction of the microwave's electromagnetic field with polar molecules in the reaction mixture.
The primary heating mechanisms are:
-
Dipolar Polarization: Polar molecules, such as the ethanol solvent and reagents in this synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation generates significant friction, which is dissipated as heat throughout the bulk of the solution uniformly and instantaneously.[1][7][8]
-
Ionic Conduction: If any ionic species are present, they will migrate through the solution under the influence of the oscillating field. Collisions caused by this movement contribute to the rapid generation of thermal energy.[8][9]
This volumetric heating allows for reaction mixtures in sealed vessels to be heated far above the solvent's atmospheric boiling point, creating superheated conditions that dramatically accelerate reaction rates.[4][10] The result is a cleaner reaction profile, as the short reaction time at high temperature minimizes the formation of degradation byproducts.[9][11]
Reaction Workflow and Protocol
The synthesis of N-(4-ethoxybenzyl)aminopropanols is achieved via a one-pot reductive amination. The workflow involves the initial formation of a Schiff base (imine) intermediate from 4-ethoxybenzaldehyde and an aminopropanol, which is then reduced in situ to the desired secondary amine product.
General Reaction Scheme
Caption: General reaction scheme for microwave-assisted synthesis.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-Ethoxybenzaldehyde | ≥98% | Sigma-Aldrich |
| 1-Amino-2-propanol | ≥98% | Sigma-Aldrich |
| Sodium borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - |
| Brine | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |
| Equipment | Specification | |
| Microwave Reactor | Single-mode reactor with pressure and temperature sensors (e.g., Biotage Initiator+, CEM Discover) | |
| Microwave Process Vials | 10-20 mL capacity with appropriate septa/caps | |
| Magnetic Stir Bars | Teflon-coated | |
| TLC Plates | Silica Gel 60 F₂₅₄ |
Safety Precautions: A Self-Validating System
-
Dedicated Instrumentation: NEVER use a domestic (kitchen) microwave oven.[12][13] Laboratory microwave reactors are engineered with safety interlocks, corrosion-resistant cavities, and precise pressure/temperature monitoring to prevent accidents.[12][14]
-
Pressure Management: Reactions in sealed vessels generate significant pressure.[10] Always use vials and caps specified by the instrument manufacturer and ensure they are not damaged. Do not exceed the recommended fill volume (typically ~1/3 of the vial's total volume).
-
Cooling: Allow the reaction vial to cool to a safe temperature (e.g., below 50 °C) before removing it from the reactor.[10] Most instruments have a compressed air cooling feature.
-
Exothermic Reactions: Be aware of potentially rapid kinetics and localized superheating.[12] When developing a new protocol, start with small-scale reactions to assess the reaction profile.
Step-by-Step Synthesis Protocol
-
Reagent Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add 4-ethoxybenzaldehyde (1.0 mmol, 150.2 mg).
-
Solvent and Amine Addition: Add 4 mL of anhydrous ethanol, followed by 1-amino-2-propanol (1.2 mmol, 90.1 mg, 1.2 equiv).
-
Initial Stirring: Cap the vial and stir the mixture at room temperature for 5 minutes to facilitate initial imine formation.
-
Reducing Agent: Carefully uncap the vial and add sodium borohydride (1.5 mmol, 56.7 mg, 1.5 equiv) in one portion. Note: Some effervescence may occur. Loosely recap the vial until gas evolution subsides, then seal it securely.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters as follows:
-
Temperature: 120 °C (use a pre-stirring time of 10 seconds)
-
Hold Time: 10 minutes
-
Power: Dynamic (instrument will adjust power to maintain temperature)
-
Absorption Level: Normal
-
-
Cooling: After the irradiation is complete, the instrument's cooling system will reduce the vial temperature. Wait until the temperature is below 50 °C before handling.
-
Reaction Quench & Work-up:
-
Open the vial and carefully quench the reaction by adding 5 mL of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure N-(4-ethoxybenzyl)-1-aminopropan-2-ol.
-
Expected Results & Validation
| Parameter | Expected Outcome |
| Reaction Time | 10 minutes (vs. 6-12 hours conventionally) |
| Isolated Yield | 80-90% |
| Appearance | Colorless to pale yellow oil |
| TLC Analysis | Rf ≈ 0.3 (40% EtOAc/Hexanes); UV active |
| Characterization | Confirm structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The microwave-assisted protocol detailed here provides a robust and highly efficient method for the synthesis of N-(4-ethoxybenzyl)aminopropanols. By leveraging the principles of direct, volumetric heating, this approach dramatically reduces reaction times from many hours to mere minutes, while simultaneously providing high yields and product purity.[1][4][8] This application of green chemistry principles not only accelerates individual syntheses but also enhances overall throughput in a drug discovery setting, enabling faster exploration of structure-activity relationships.[2][15] The self-validating nature of the protocol, with its emphasis on safety and clear expected outcomes, makes it a reliable tool for modern medicinal chemistry laboratories.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
- Microwave-Assisted Synthesis in Drug Development. EPCP.
- The impact of microwave synthesis on drug discovery. (2005).
- Microwave–assisted combinatorial chemistry: The potential approach for acceleration of drug discovery. Indian Journal of Science and Technology.
- Microwave Assisted Organic Synthesis: A Green Chemical Approach. (2013). Asian Journal of Pharmaceutical Research and Development.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- A Review on: A significance of microwave assist technique in green chemistry.
- Microwave-assisted synthesis. Anton Paar Wiki.
- Safety Considerations for Microwave Synthesis.
- Synthetic Applications for Microwave Synthesis.
- Organic Syntheses Procedure. Organic Syntheses.
- microwave - an effective tool in organic synthesis. (2015). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Microwave Synthesis. Organic Chemistry Portal.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJRAR.
- N-benzyl-1-(4-methoxyphenyl)propan-2-amine|CAS 43229-65-8. Benchchem.
- Synthesis of Heterocyclic Compounds Under Microwave Irradiation Using Name Reactions. (2024). Wiley-VCH Verlag GmbH & Co. KGaA.
- Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. (2012). Oriental Journal of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijnrd.org [ijnrd.org]
- 3. N-benzyl-1-(4-methoxyphenyl)propan-2-amine|CAS 43229-65-8 [benchchem.com]
- 4. visitka.narod.ru [visitka.narod.ru]
- 5. epcp.ac.in [epcp.ac.in]
- 6. Synthetic Applications for Microwave Synthesis [cem.com]
- 7. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 8. mdpi.com [mdpi.com]
- 9. ijrpas.com [ijrpas.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. Safety Considerations for Microwave Synthesis [cem.com]
- 13. Microwave Synthesis [organic-chemistry.org]
- 14. research.monash.edu [research.monash.edu]
- 15. ajprd.com [ajprd.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol
Technical Support Center: Synthesis of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol
Topic: Yield Optimization & Troubleshooting for N-(4-Ethoxybenzyl)-3-aminopropanol Audience: Synthetic Organic Chemists, Process Development Scientists Role: Senior Application Scientist
Executive Technical Summary
The synthesis of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol (Target Molecule) is most efficiently achieved via the Reductive Amination of 4-ethoxybenzaldehyde with 3-amino-1-propanol. While this pathway is theoretically straightforward, researchers often encounter yield losses due to three specific failure modes:
-
Competitive Bis-Alkylation: Formation of the tertiary amine impurity.
-
Hydrophilic Product Loss: The amino-alcohol motif increases water solubility, leading to significant material loss during aqueous workup.
-
Imine Hydrolysis: Reversibility of the intermediate imine in the presence of adventitious water.
This guide provides an optimized protocol using Sodium Triacetoxyborohydride (STAB) , which offers superior chemoselectivity compared to traditional NaBH₄ or NaCNBH₃ methods.
Optimized Experimental Protocol
Methodology: Indirect Reductive Amination (Stepwise) Reaction Scale: 10 mmol (scalable)
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 4-Ethoxybenzaldehyde | Electrophile | 1.0 | Limiting reagent to prevent bis-alkylation. |
| 3-Amino-1-propanol | Nucleophile | 1.1 - 1.2 | Slight excess drives imine equilibrium. |
| NaBH(OAc)₃ | Reducing Agent | 1.4 - 1.5 | Mild hydride source; tolerates aldehydes. |
| Acetic Acid (AcOH) | Catalyst | 1.0 | Activates imine; buffers basicity. |
| DCE or THF | Solvent | -- | Anhydrous (DCE preferred for solubility). |
Step-by-Step Procedure
-
Imine Formation (Pre-equilibrium):
-
Charge a dry flask with 4-ethoxybenzaldehyde (1.0 eq) and 3-amino-1-propanol (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) [0.2 M concentration].
-
Critical Step: Add Acetic Acid (1.0 eq).
-
Stir at room temperature for 30–60 minutes .
-
Why? This pre-stir allows the hemiaminal-to-imine conversion to reach equilibrium before reduction, minimizing direct reduction of the aldehyde to the benzyl alcohol byproduct.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended for selectivity).
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Monitoring: Check via TLC or LC-MS. Look for the disappearance of the imine (often more polar than aldehyde) and appearance of the secondary amine.
-
-
Quench & Workup (Yield Critical Step):
-
Quench with saturated aqueous NaHCO₃ (pH ~8-9).
-
Extraction Strategy: Do NOT use pure diethyl ether or hexane. The product is polar.
-
Extract 3x with DCM or CHCl₃/Isopropanol (3:1) .
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Troubleshooting & FAQs
Q1: I am seeing a significant amount of "dialkylated" impurity (tertiary amine). How do I stop this?
Diagnosis: The secondary amine product is more nucleophilic than the starting primary amine, reacting with remaining aldehyde. Solution:
-
Stoichiometry Flip: Ensure the amine is in excess (1.2 eq), not the aldehyde.
-
Solvent Choice: Switch from Methanol to DCE or DCM . Protic solvents like methanol can sometimes accelerate the second alkylation step or solvolysis.
-
Stepwise Addition: Ensure the imine is fully formed (stir 1h) before adding the hydride. If reducing agent and aldehyde are present simultaneously with the product, the product will scavenge the aldehyde.
Q2: My crude yield is very low (<40%), but the reaction looked clean on TLC. Where is my product?
Diagnosis: Aqueous Washout. The hydroxyl group and the secondary amine make the molecule amphiphilic. It likely partitioned into the aqueous layer during the bicarbonate wash. Solution:
-
Salting Out: Saturate the aqueous layer with solid NaCl before extraction.
-
Solvent Modification: Use 10% Methanol in DCM or 25% Isopropanol in Chloroform for extraction. These mixtures are more polar and pull the amino-alcohol out of the water phase effectively.
-
pH Adjustment: Ensure the aqueous layer is pH > 10 (using NaOH) during extraction to fully deprotonate the amine, rendering it less water-soluble. Caution: Verify ester/ether stability, though ethoxy ether is generally stable.
Q3: The reaction stalled. I still see starting aldehyde.
Diagnosis: Wet solvent or deactivated reducing agent. Solution:
-
Water Scavenging: Add activated 4Å Molecular Sieves during the imine formation step. Water is a byproduct of imine formation; its presence pushes the equilibrium back to the aldehyde.
-
Reagent Quality: NaBH(OAc)₃ degrades in moist air. If the reagent smells strongly of acetic acid or is clumpy, use a fresh bottle.
Comparative Data: Reducing Agents
| Reducing Agent | Selectivity | Side Reactions | Recommended? |
| NaBH₄ (Sodium Borohydride) | Low | Reduces aldehydes/ketones rapidly; requires imine pre-formation. | No (unless cost is critical) |
| NaCNBH₃ (Sodium Cyanoborohydride) | High | Toxic (HCN risk); requires pH 6 control. | Valid alternative |
| NaBH(OAc)₃ (Sodium Triacetoxyborohydride) | Excellent | Slow reaction with aldehydes; highly selective for imines. | YES (Industry Standard) |
| H₂ / Pd-C (Catalytic Hydrogenation) | Variable | Can cause hydrogenolysis of the benzyl ether (O-debenzylation). | Risk of cleavage |
Mechanistic & Workflow Visualization
Figure 1: Reaction Pathway & Impurity Formation
This diagram illustrates the desired pathway versus the competitive bis-alkylation pathway.
Caption: The "Stepwise" protocol minimizes the dashed red pathway by consuming the aldehyde before the Product accumulates.
Figure 2: Troubleshooting Decision Tree
Use this flow to diagnose yield issues immediately.
Caption: Diagnostic logic for isolating the root cause of yield loss.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Studies on Direct and Indirect Reductive Amination Procedures.[3] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404. [Link]
Sources
Preventing O-alkylation side reactions during N-alkylation of amino alcohols
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for troubleshooting the selective N-alkylation of amino alcohols. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the laboratory, with a focus on preventing the undesired O-alkylation side reaction. As Senior Application Scientists, we have compiled this resource based on a synthesis of established chemical principles and field-proven insights to ensure your synthetic success.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My N-alkylation of a primary amino alcohol is giving me a significant amount of the O-alkylated product. What are the primary factors I should investigate?
Answer:
The competition between N- and O-alkylation is a classic chemoselectivity challenge governed by the relative nucleophilicity of the nitrogen and oxygen atoms, as well as steric and electronic factors of the substrate and reagents. Here’s a breakdown of the key parameters to troubleshoot:
-
Basicity and Nucleophilicity: While oxygen is more electronegative than nitrogen, the nitrogen in a primary amine is generally more nucleophilic than the hydroxyl group.[1] This is because the lone pair on nitrogen is less tightly held and more available for donation. However, under basic conditions, the hydroxyl group is deprotonated to form a highly nucleophilic alkoxide, which can readily compete with the amine in attacking the alkylating agent.
-
Choice of Base: The selection of the base is critical. A strong, non-nucleophilic base that selectively deprotonates the more acidic proton is often desired. However, in the case of amino alcohols, the pKa values of the ammonium and hydroxyl protons can be similar, leading to a mixture of deprotonated species.
-
Troubleshooting Tip: If you are using a strong base like sodium hydride (NaH) and observing significant O-alkylation, consider switching to a weaker base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N). These bases are less likely to fully deprotonate the hydroxyl group, thus favoring N-alkylation.
-
-
Solvent Effects: The solvent plays a crucial role in modulating the nucleophilicity of the reacting species.[2]
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can solvate both the amine and the alkoxide through hydrogen bonding, which can decrease their nucleophilicity.[2]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are generally preferred for SN2 reactions. They solvate the cation of the base but leave the nucleophile (amine or alkoxide) relatively "naked" and more reactive.[2] In many cases, these solvents can enhance the rate of both N- and O-alkylation, so careful optimization is still required.
-
-
Nature of the Alkylating Agent: The reactivity of the alkylating agent (R-X) follows the order R-I > R-Br > R-Cl. A more reactive alkylating agent can sometimes lead to decreased selectivity. According to Hard-Soft Acid-Base (HSAB) theory, nitrogen is a softer nucleophile than oxygen. Therefore, using an alkylating agent with a softer leaving group (like iodide) may favor N-alkylation.[1]
Question 2: I want to achieve selective mono-N-alkylation. How can I prevent over-alkylation to the tertiary amine?
Answer:
Preventing dialkylation is a common challenge because the secondary amine product is often more nucleophilic than the starting primary amine.[3] Here are several effective strategies:
-
Use of a Large Excess of the Amine: This is a straightforward approach where the high concentration of the primary amine statistically favors its reaction with the alkylating agent over the newly formed secondary amine. However, this is only practical if the amino alcohol is inexpensive and easily separable from the product.
-
Reductive Amination: This is a powerful and widely used alternative to direct alkylation with alkyl halides.[3][4][5] The amino alcohol is reacted with an aldehyde or ketone to form an imine (or iminium ion) intermediate, which is then reduced in situ to the desired N-alkylated product. This method inherently avoids over-alkylation because the secondary amine product is not reactive under the reaction conditions.
-
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This sustainable method utilizes an alcohol as the alkylating agent.[6][7][8][9] A transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the amine. The catalyst then returns the hydrogen to the imine intermediate, regenerating itself and forming the N-alkylated product with water as the only byproduct.[7][8][9]
-
Chelation Control: For certain substrates, particularly 1,3-amino alcohols, chelation can be used to achieve selective mono-N-alkylation.[3][10][11] For example, using 9-borabicyclononane (9-BBN) forms a stable chelate with the amino alcohol, which serves to both protect the amine and activate it for selective monoalkylation.[3][10][11]
Question 3: Should I consider using a protecting group for the hydroxyl function? If so, what are my best options?
Answer:
Yes, protecting the hydroxyl group is often the most reliable strategy to ensure exclusive N-alkylation. The ideal protecting group should be easy to install, stable to the N-alkylation conditions, and readily removable under mild conditions that do not affect the newly formed N-alkyl group.[12]
| Protecting Group | Introduction Conditions | Removal Conditions | Stability |
| Silyl Ethers (e.g., TBDMS, TIPS) | Silyl chloride, imidazole or Et₃N, aprotic solvent (e.g., DCM, DMF) | Fluoride source (e.g., TBAF in THF), or acidic conditions (e.g., AcOH in THF/H₂O) | Stable to basic and organometallic reagents. Labile to acid and fluoride. |
| Benzyl Ether (Bn) | Benzyl bromide or chloride, NaH, DMF or THF | Catalytic hydrogenation (H₂, Pd/C) | Stable to a wide range of acidic and basic conditions. |
| Tetrahydropyranyl (THP) Ether | Dihydropyran (DHP), catalytic acid (e.g., PTSA), DCM | Aqueous acid (e.g., HCl, AcOH) | Stable to basic, organometallic, and reducing agents. Labile to acid.[13] |
| Acetal/Ketal (for 1,2- and 1,3-diols) | Aldehyde or ketone (or their dimethyl acetals), acid catalyst | Aqueous acid | Protects two hydroxyl groups simultaneously.[14][15] |
Experimental Protocol: Silyl Ether Protection-Alkylation-Deprotection
-
Protection: Dissolve the amino alcohol (1 eq.) in anhydrous DCM or DMF. Add imidazole (1.5 eq.) and cool to 0 °C. Add the silyl chloride (e.g., TBDMS-Cl, 1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench with water, extract with an organic solvent, dry, and purify.
-
N-Alkylation: Dissolve the protected amino alcohol in a suitable solvent (e.g., DMF). Add a base (e.g., K₂CO₃, 2 eq.) and the alkylating agent (1.1 eq.). Heat as necessary and monitor the reaction by TLC. After completion, work up by extraction and purify the N-alkylated, O-protected intermediate.
-
Deprotection: Dissolve the purified intermediate in THF. Add a solution of TBAF (1 M in THF, 1.2 eq.) and stir at room temperature until the silyl ether is cleaved (monitor by TLC). Quench with saturated aqueous NH₄Cl, extract, dry, and purify the final N-alkylated amino alcohol.
Workflow for Hydroxyl Protection Strategy
Caption: Decision workflow for employing a hydroxyl protecting group strategy.
Question 4: Are there any alternative, metal-free methods for selective N-alkylation that avoid alkyl halides?
Answer:
Yes, the Mitsunobu reaction is a powerful, metal-free alternative for the N-alkylation of amino alcohols, proceeding with an inversion of stereochemistry at the carbinol center.[16][17] This reaction uses an alcohol as the electrophile and a suitable N-nucleophile in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[16][18]
Mechanism Overview:
-
The phosphine and azodicarboxylate react to form a phosphonium salt.
-
The N-nucleophile is deprotonated.
-
The alcohol's hydroxyl group is activated by the phosphonium species, converting it into a good leaving group.
-
The N-nucleophile displaces the activated hydroxyl group via an SN2 reaction.
While traditionally used for acidic nucleophiles (pKa < 15), recent advancements have expanded its scope to include less acidic amines.[19] However, a key consideration for amino alcohols is the potential for intramolecular cyclization or reaction at the amine. A common strategy is to use an N-protected amino alcohol (e.g., as a phthalimide or sulfonamide derivative) as the nucleophile, followed by deprotection.
Conceptual Pathway: Mitsunobu Reaction
Caption: Conceptual flow of the Mitsunobu reaction for N-alkylation.
References
-
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]
-
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Tel Aviv University. [Link]
-
He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. ChemCatChem, 2(11), 1399-1402. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
Senthamarai, T., et al. (2018). Efficient nickel-catalysed N-alkylation of amines with alcohols. Catalysis Science & Technology, 8(1), 155-160. [Link]
-
Aleixandre, A. M., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1. [Link]
-
Kar, S., et al. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 27(5), 1839-1844. [Link]
-
Grogan, G., & Turner, N. J. (2019). Biocatalytic N-Alkylation of Amines Using Either Primary Alcohols or Carboxylic Acids via Reductive Aminase Cascades. Journal of the American Chemical Society, 141(3), 1348-1352. [Link]
- Lévay, K., & Hegedűs, L. (n.d.). Process for n-alkylation of aliphatic amines or aminoalcohols.
-
Das, S., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 910-922. [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
-
Radomkit, S., et al. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Organic Letters, 19(12), 3163–3166. [Link]
-
Askin, D. (n.d.). Protecting Groups For Alcohols. Chemistry Steps. [Link]
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]
-
ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions. [Link]
-
Askin, D. (n.d.). Mitsunobu Reaction. Chemistry Steps. [Link]
-
Li, H., et al. (2010). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Chemical Communications, 46(41), 7834-7836. [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?[Link]
-
LibreTexts Chemistry. (2021). 15.10: Protection of Hydroxyl Groups. [Link]
-
Tel Aviv University. (2004). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. [Link]
-
Streng, E. S., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 337-345. [Link]
-
Streng, E. S., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. PMC. [Link]
- Google Patents. (n.d.).
-
Wang, Y., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry C, 7(20), 6039-6047. [Link]
-
ResearchGate. (n.d.). N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. [Link]
-
Senthamarai, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701294. [Link]
-
ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. [Link]
-
Li, W., et al. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][4]naphthyrin-5(6H). Tetrahedron Letters, 55(2), 430-432. [Link]
-
ResearchGate. (n.d.). DFT Study on Mechanism of N-Alkylation of Amino Derivatives with Primary Alcohols Catalyzed by Copper(II) Acetate. [Link]
-
Semantic Scholar. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HU204764B - Process for n-alkylation of aliphatic amines or aminoalcohols - Google Patents [patents.google.com]
- 6. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 7. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. cris.tau.ac.il [cris.tau.ac.il]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 16. atlanchimpharma.com [atlanchimpharma.com]
- 17. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. pubs.acs.org [pubs.acs.org]
Removing unreacted 4-ethoxybenzaldehyde from reductive amination mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate their target amines from unreacted 4-ethoxybenzaldehyde .
Unlike standard aliphatic or electron-deficient aromatic aldehydes, 4-ethoxybenzaldehyde presents a unique kinetic challenge. The para-ethoxy group is strongly electron-donating via resonance, which significantly reduces the electrophilicity of the carbonyl carbon. This electronic deactivation makes the unreacted starting material highly stubborn during standard aqueous workups, often leading to contaminated libraries and failed downstream assays.
This guide provides field-proven, chromatography-free troubleshooting strategies to selectively remove this specific aldehyde from your reductive amination mixtures.
Diagnostic Workflow
Before selecting a purification protocol, use the following decision matrix to determine the optimal strategy based on your product's physicochemical properties and your reaction scale.
Decision matrix for removing unreacted 4-ethoxybenzaldehyde.
Troubleshooting FAQs
Q1: I performed a standard aqueous workup, but 4-ethoxybenzaldehyde remains in my crude NMR. Why didn't it wash out, and how do I remove it without silica gel chromatography? A1: 4-ethoxybenzaldehyde is highly lipophilic and will remain in the organic phase during standard aqueous washes. To remove it, you must chemically transform it into a water-soluble species. The most scalable method is a Sodium Bisulfite (NaHSO₃) Liquid-Liquid Extraction (LLE) [1]. The Causality: Bisulfite ions undergo nucleophilic addition to the aldehyde carbonyl, forming a highly polar, water-soluble α-hydroxy sulfonate salt (bisulfite adduct). However, because the para-ethoxy group reduces the carbonyl's electrophilicity, the reaction is kinetically slow in a biphasic system. You must add a water-miscible co-solvent (like methanol) to homogenize the reaction, allowing the bisulfite to intimately mix with the aldehyde before extracting the purified amine with an immiscible solvent [2].
Q2: I tried the bisulfite wash, but it formed an unbreakable emulsion. What is the best alternative for rapid, small-scale library synthesis? A2: Emulsions often occur when the amine product possesses surfactant-like properties. For small-scale (<2 grams) or high-throughput synthesis, Polymer-Supported Scavengers are superior [3]. Specifically, PS-TsNHNH₂ (Polymer-Supported Tosylhydrazine) covalently captures the unreacted aldehyde. The Causality: The resin-bound hydrazine reacts with the aldehyde to form a resin-bound hydrazone. Because 4-ethoxybenzaldehyde is electron-rich and less reactive, you must add a mild acid catalyst (5–10% acetic acid) to protonate the carbonyl oxygen. This increases its electrophilicity and drives the capture to completion [4]. The spent resin and the trapped aldehyde are then simply filtered away.
Q3: My target secondary/tertiary amine is highly polar and water-soluble. Both the bisulfite adduct and my product stay in the aqueous layer. How can I separate them? A3: When LLE fails due to product polarity, use a Catch-and-Release strategy with a Strong Cation Exchange (SCX) resin. The Causality: SCX resins contain highly acidic sulfonic acid groups. When you load your crude mixture, the basic amine product is protonated and ionically "catches" onto the resin. The unreacted 4-ethoxybenzaldehyde remains neutral and is easily washed away with methanol. Finally, the purified amine is "released" by eluting with a methanolic ammonia solution, which deprotonates the amine and breaks the ionic bond [3].
Method Comparison Data
| Purification Method | Mechanism of Action | Scalability | Relative Cost | Best Use Case |
| Sodium Bisulfite LLE | Nucleophilic addition to form a water-soluble α-hydroxy sulfonate salt. | Excellent (>100g) | Low | Large-scale synthesis; lipophilic amine products. |
| PS-TsNHNH₂ Resin | Covalent capture via hydrazone formation on a solid polystyrene support. | Moderate (<10g) | High | High-throughput libraries; emulsion-prone mixtures. |
| SCX Catch-and-Release | Ionic capture of the basic amine; neutral aldehyde is washed away. | Moderate (<20g) | Medium | Highly polar or water-soluble amine products. |
Protocol Library
Protocol A: Methanol-Accelerated Sodium Bisulfite Wash
Use this protocol for scalable, cost-effective purification of lipophilic amines.
-
Homogenization: Dissolve the crude reductive amination mixture in a water-miscible solvent (e.g., Methanol or THF) at a concentration of ~0.2 M. Causality: This overcomes the biphasic kinetic barrier of the lipophilic 4-ethoxybenzaldehyde.
-
Adduct Formation: Add an equal volume of freshly prepared, saturated aqueous NaHSO₃ solution. Shake vigorously for 2–5 minutes. The mixture should become a single, homogeneous phase (or a fine suspension).
-
Phase Separation: Add a water-immiscible extraction solvent (e.g., Ethyl Acetate or Dichloromethane) equal to twice the volume of the methanol used. Shake and allow the layers to separate. The water-soluble bisulfite adduct will partition into the lower aqueous layer [1].
-
Self-Validation Step: Before discarding the aqueous layer, spot the organic layer on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). An absence of a yellow/orange spot indicates complete aldehyde removal.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified amine.
Protocol B: Polymer-Supported Scavenging (PS-TsNHNH₂)
Use this protocol for rapid, chromatography-free cleanup of small-scale reactions.
-
Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) or THF.
-
Resin Addition: Add 2.5 to 3.0 equivalents of PS-TsNHNH₂ resin relative to the estimated amount of unreacted 4-ethoxybenzaldehyde [4].
-
Catalytic Activation: Add 5% (v/v) glacial acetic acid to the mixture. Causality: The para-ethoxy group deactivates the carbonyl. Acid catalysis protonates the oxygen, restoring electrophilicity for rapid hydrazone formation.
-
Agitation: Shake or gently agitate the suspension on an orbital shaker for 2–4 hours at room temperature. Do not use a magnetic stir bar, as it will physically grind and destroy the polymer beads.
-
Self-Validation Step: Analyze a 50 µL filtered aliquot by ¹H NMR. The complete disappearance of the distinct aldehyde proton signal (typically shifted upfield to ~9.8 ppm due to the ethoxy group) confirms successful scavenging.
-
Filtration: Filter the mixture through a fritted syringe or a pad of Celite. Wash the resin thoroughly with DCM to ensure complete recovery of your product. Concentrate the filtrate.
References
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem / Organic Process Research & Development. Available at:[Link]
-
Solid-Supported Reagents and Scavengers - Sopachem. Available at:[Link]
-
Argonaut Resins and Reagents: Scavenger Resins - ArtisanTG. Available at:[Link]
Technical Support Center: Crystallization of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol Salts
Executive Summary
Welcome to the Technical Support Center for 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol. This guide addresses the critical challenges in crystallizing salts of this secondary amino-alcohol intermediate. Due to its flexible propyl chain and amphiphilic nature (lipophilic ethoxy-phenyl tail vs. hydrophilic amino-alcohol head), this compound frequently exhibits "oiling out" (liquid-liquid phase separation) rather than clean crystallization.
This guide provides expert-level troubleshooting for researchers encountering issues with salt formation, polymorphism, and solvate desolvation.
Part 1: Core Troubleshooting Guide (Q&A)
Category A: Phase Separation (Oiling Out)
Q1: My salt product separates as a viscous oil or gum upon cooling, not a solid. How do I fix this?
Diagnosis: The "oiling out" phenomenon occurs when the metastable zone width (MSZW) is traversed too quickly or when the temperature drops below the liquid-liquid phase separation (LLPS) boundary before nucleation occurs. This is common for amino-alcohols like 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol due to their high conformational flexibility and hydrogen-bonding capability.
Corrective Protocol:
-
Change the Solvent System: Move away from single solvents. Use a binary system where the salt is moderately soluble in the "good" solvent (e.g., Isopropyl Alcohol or Ethanol) and insoluble in the "anti-solvent" (e.g., Methyl tert-butyl ether (MTBE) or Heptane).
-
Implement Seeding: You must seed the solution at the cloud point.
-
Step: Determine the saturation temperature (
). -
Step: Cool to
.[1] -
Step: Add 0.5-1.0 wt% of authentic seed crystals.
-
Step: Hold isothermally for 1-2 hours to allow crystal growth before further cooling.
-
-
Reduce Cooling Rate: A rapid crash-cool promotes oiling. Use a controlled ramp of
.
Q2: I cannot get the free base to solidify at all; it remains a yellow oil.
Expert Insight: The free base of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol has a low melting point and is likely an oil at room temperature due to the flexible propyl linker. Do not attempt to crystallize the free base.
-
Action: Proceed directly to salt formation (HCl, Oxalate, or Fumarate) in solution. The lattice energy provided by the ionic interaction is necessary to form a stable solid.
Category B: Hygroscopicity & Salt Selection
Q3: The Hydrochloride (HCl) salt becomes sticky or deliquesces upon exposure to air. Is this normal?
Diagnosis: Yes. Hydrochloride salts of amino-alcohols are notoriously hygroscopic because the chloride ion and the hydroxyl group can coordinate with atmospheric water.
Corrective Protocol:
-
Switch Counter-ions: If the HCl salt is unstable, screen for less hygroscopic anions.
-
Oxalate: Often forms stable, non-hygroscopic crystals due to strong bidentate hydrogen bonding.
-
Fumarate: Excellent for forming high-melting solids.
-
Succinate: Useful if solubility is too low with oxalate.
-
-
Drying Protocol: Ensure the filter cake is washed with an anhydrous anti-solvent (e.g., Heptane) to remove residual alcohol, then dry under vacuum at
with a nitrogen bleed.
Category C: Impurity Rejection
Q4: My crystals contain significant levels of the bis-alkylated impurity (tertiary amine).
Diagnosis: During the reductive amination synthesis, the secondary amine product can react again to form the tertiary amine impurity. This impurity often co-crystallizes if the pH or solvent choice is incorrect.
Corrective Protocol:
-
pH Adjustment: The tertiary amine is less basic than the secondary amine product.
-
Step: Adjust the stoichiometry of the acid (e.g., HCl) to 0.95 equivalents relative to the secondary amine. This leaves the weaker base (impurity) in the mother liquor.
-
-
Solvent Polarity: Use a solvent where the tertiary amine salt is significantly more soluble than the product salt.
-
Recommendation: Ethanol/Ethyl Acetate mixtures often retain the lipophilic tertiary amine impurity in solution while precipitating the desired secondary amine salt.
-
Part 2: Experimental Protocols & Data
Standard Salt Formation Protocol (Oxalate)
Target: 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol Oxalate
-
Dissolution: Dissolve 10.0 g of the free base oil in 50 mL of Ethyl Acetate (EtOAc) at
. -
Acid Addition: Prepare a solution of 4.3 g Oxalic acid (1.0 eq) in 20 mL of warm Ethanol . Add this dropwise to the amine solution over 30 minutes.
-
Nucleation: The solution may turn cloudy. If oiling occurs, reheat to
until clear, then add seed crystals. -
Crystallization: Cool to
over 2 hours ( ). -
Maturation: Stir at
for 4 hours. -
Filtration: Filter the white solid.
-
Wash: Wash with 20 mL of 1:1 EtOAc/Heptane.
-
Drying: Vacuum oven at
for 12 hours.
Solvent Screening Matrix
| Solvent System | Solubility (Free Base) | Suitability for Salt Formation | Risk Factor |
| Water | Low | Poor | Hydrolysis / Oiling out |
| Methanol | Very High | Poor | Yield loss (too soluble) |
| Isopropanol (IPA) | High | Excellent | Good balance; promotes crystal growth |
| Ethyl Acetate | Moderate | Good | Excellent anti-solvent for polar salts |
| Dichloromethane | Very High | Moderate | Good for dissolution, bad for isolation |
| Heptane | Insoluble | Anti-solvent Only | Causes oiling if added too fast |
Part 3: Visualization (Process Logic)
The following diagram illustrates the decision-making process for troubleshooting the "Oiling Out" issue, which is the most common failure mode for this compound.
Caption: Decision tree for managing "oiling out" phenomena during salt crystallization.
References
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann. (Provides foundational theory on metastable zone width and oiling out). Link
-
Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare. (Detailed discussion on salt selection and hygroscopicity). Link
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative guide for selecting counter-ions like Oxalate vs HCl). Link
-
ChemScene. (n.d.). 3-((4-Ethoxybenzyl)amino)propan-1-ol Product Information. (Verification of chemical structure and properties). Link
Sources
Technical Support Center: Optimizing pH for Liquid-Liquid Extraction of N-(4-ethoxybenzyl)-3-aminopropanol
Welcome to the Technical Support Center. This guide provides in-depth answers and troubleshooting protocols for researchers, scientists, and drug development professionals working on the liquid-liquid extraction (LLE) of N-(4-ethoxybenzyl)-3-aminopropanol. Here, we move beyond simple instructions to explain the fundamental chemical principles that govern a successful, high-yield extraction.
Frequently Asked Questions (FAQs): The "Why" Behind the pH
Q1: Why is pH the most critical parameter for extracting N-(4-ethoxybenzyl)-3-aminopropanol?
A1: The molecular structure of N-(4-ethoxybenzyl)-3-aminopropanol contains a secondary amine group. This amine is a basic functional group that can exist in two forms depending on the pH of the aqueous solution: a protonated, positively charged (cationic) form and a deprotonated, neutral form.
-
Protonated Form (Low pH): In an acidic aqueous solution, the amine group accepts a proton (H⁺) to form a water-soluble ammonium salt (R₂NH₂⁺).
-
Neutral Form (High pH): In a basic aqueous solution, the amine group remains in its neutral, deprotonated form (R₂NH), which is significantly more soluble in common organic solvents.[1]
This pH-dependent change in charge and polarity is the key to a selective and efficient extraction. By manipulating the pH, you directly control the compound's partitioning behavior between the aqueous and organic phases.[2] The goal is to adjust the pH to a level where the neutral form is overwhelmingly dominant, thereby maximizing its transfer into the organic solvent.
Q2: How do I determine the target pH for the extraction?
A2: The target pH is determined by the pKa of the compound's conjugate acid. The pKa is the pH at which 50% of the amine is in its protonated (water-soluble) form and 50% is in its neutral (organic-soluble) form.[2][3]
While no experimental pKa value for N-(4-ethoxybenzyl)-3-aminopropanol is readily available in public literature, we can make a highly reliable estimate. The core structure is a secondary alkyl amine. Secondary amines typically have pKa values for their conjugate acids in the range of 10.5 - 11.0 .[4][5]
To ensure a successful extraction of the neutral amine into the organic layer, the "2 pH Unit Rule" is the standard guideline. You should adjust the pH of the aqueous solution to be at least 2 units above the pKa of the amine's conjugate acid.[6]
Therefore, the recommended target pH for the aqueous phase is ≥ 12.5.
At this pH, the Henderson-Hasselbalch equation predicts that >99% of the compound will be in its neutral, organic-soluble form, ensuring a high-yield extraction.[7][8]
| pH Relative to pKa | Dominant Species | Charge | Predominant Solubility | Extraction Efficiency into Organic Phase |
| pH < (pKa - 2) | R₂NH₂⁺ (Protonated) | Cationic (+) | Aqueous | Very Low |
| pH = pKa | 50% R₂NH₂⁺ / 50% R₂NH | Mixed | Mixed | ~50% |
| pH > (pKa + 2) | R₂NH (Neutral) | Neutral (0) | Organic | Very High |
Q3: Which base should I use to adjust the pH, and does the choice of organic solvent matter?
A3: Choice of Base: A strong, inorganic base is preferred to ensure a clean and complete pH adjustment.
-
Recommended: 1 M to 6 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solutions are ideal. They are inexpensive, highly effective, and their inorganic salts have negligible solubility in most organic solvents.
-
Avoid: Organic bases like triethylamine or pyridine should be avoided as they can also be extracted into the organic layer, leading to impurities in the final product.
Choice of Organic Solvent: The solvent must be immiscible with water and capable of dissolving the neutral form of your compound.[9][10]
-
Good Choices: Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Toluene are excellent first choices. They are water-immiscible and have good solvating power for molecules like N-(4-ethoxybenzyl)-3-aminopropanol.[11]
-
Poor Choices: Polar, water-miscible solvents like ethanol, methanol, and acetone are unsuitable for liquid-liquid extraction.[9]
Troubleshooting Guide & Protocols
Q4: My extraction yield is low. What are the most likely causes and how do I fix them?
A4: Low yield is a common issue, often stemming from one of three areas: incorrect pH, incomplete extraction, or premature product precipitation.[12][13]
Troubleshooting Steps:
-
Verify Aqueous pH: After adding the base and mixing, always check the pH of the aqueous layer using a calibrated pH meter or high-quality pH paper. Do not rely on theoretical calculations. If the pH is below 12.5, add more base until the target is reached.
-
Perform Multiple Extractions: A single extraction rarely removes all the product. The compound distributes between the two phases according to its partition coefficient. It is standard practice to perform at least three separate extractions with fresh portions of the organic solvent to ensure quantitative recovery.[12]
-
Ensure Sufficient Mixing: The two phases must be mixed thoroughly to allow the compound to transfer across the phase boundary. Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release pressure.
-
Check for Solubility Issues: If the concentration of your product is very high, it might exceed the solubility limit of your chosen organic solvent, leading to poor recovery. If you suspect this, increase the volume of the organic solvent used for each extraction.
Q5: I've formed a stable emulsion between the layers. How can I break it?
A5: Emulsions are a frequent problem, especially when samples contain surfactant-like impurities or when the mixture is shaken too aggressively.[14][15] An emulsion is a third, murky layer between the aqueous and organic phases that prevents clean separation.
Strategies for Breaking Emulsions:
-
Patience and Gentle Swirling: The simplest method is to let the separatory funnel stand undisturbed for 10-30 minutes. Gentle swirling can help the droplets coalesce.[14]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the funnel.[16][17] This dramatically increases the ionic strength and polarity of the aqueous layer, forcing the separation of the organic phase and breaking the emulsion.[14]
-
Filtration: Drain the entire mixture and filter it through a plug of glass wool or a phase separation filter paper. This can physically disrupt the emulsion layer.[14]
-
Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a highly effective way to force the layers to separate.[17][18]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and may help break the emulsion.[14]
Prevention is the best cure: In subsequent extractions, try swirling the funnel vigorously instead of shaking it to reduce the likelihood of emulsion formation.[14]
Experimental Protocol: Determining Optimal Extraction pH
This protocol provides a step-by-step method to empirically validate the optimal pH for extracting N-(4-ethoxybenzyl)-3-aminopropanol.
Objective: To determine the pH at which the recovery of the target compound from an aqueous solution into an organic solvent is maximized.
Materials:
-
N-(4-ethoxybenzyl)-3-aminopropanol
-
Deionized water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Ethyl Acetate (or other suitable organic solvent)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Calibrated pH meter
-
Separatory funnels, beakers, flasks
-
Analytical method for quantification (e.g., LC-MS, GC-MS, HPLC)
Procedure:
-
Prepare Stock Solution: Create a stock solution of your compound in 1 M HCl at a known concentration (e.g., 1 mg/mL). At this low pH, the compound will be fully protonated and dissolved in the aqueous phase.
-
Set up pH Points: Aliquot equal volumes (e.g., 10 mL) of the stock solution into five separate separatory funnels.
-
Adjust pH: Use a calibrated pH meter to monitor the pH of the aqueous solution in each funnel. Slowly add 1 M NaOH dropwise to adjust the pH of the funnels to the following target values: 8.0, 10.0, 11.0, 12.0, and 13.0.
-
Perform Extraction:
-
Add an equal volume (10 mL) of ethyl acetate to each separatory funnel.
-
Stopper each funnel, invert, and vent. Shake vigorously for 1-2 minutes.
-
Allow the layers to fully separate. If an emulsion forms, refer to the troubleshooting guide (Q5).
-
Drain the lower aqueous layer.
-
Drain the organic layer into a clean, labeled flask.
-
Repeat the extraction on the aqueous layer two more times with fresh 10 mL portions of ethyl acetate, combining the organic extracts for each pH point.
-
-
Wash and Dry: Wash the combined organic extracts with 10 mL of brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, then filter or decant into a pre-weighed vial.
-
Analyze Results:
-
Carefully evaporate the solvent from each vial.
-
Determine the mass of the recovered product for each pH point.
-
Alternatively, analyze a small, known volume of each organic extract using a calibrated analytical method (e.g., HPLC) to determine the concentration.
-
-
Plot Data: Plot the extraction efficiency (%) versus the pH to visually identify the optimal pH.
Visual Workflow
The following diagram illustrates the logical workflow for optimizing the extraction protocol.
Caption: Workflow for pH Optimization.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Prediction of pKa values using the PM6 semiempirical method. Journal of Computer-Aided Molecular Design. [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]
-
Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta. [Link]
-
5 Criteria for Selecting an Extraction Solvent. Hydrometal Tech. [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? ResearchGate. [Link]
-
Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]
-
Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs? Reddit. [Link]
-
Tackling emulsions just got easier. Biotage. [Link]
-
Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil. [Link]
-
Solvent Extraction Method: Principles, Applications, And Advantages. Vina Nha Trang. [Link]
-
How Can We Improve Our Liquid-Liquid Extraction Processes? SCION Instruments. [Link]
-
Henderson–Hasselbalch equation. Wikipedia. [Link]
-
Henderson-Hasselbalch Plots for Acid-Base Extraction. YouTube. [Link]
-
Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com. [Link]
-
Apparatus and Technique. University of Alberta. [Link]
Sources
- 1. hydrometaltech.com [hydrometaltech.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 4. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Liquid-liquid extraction (or separation) | Study Prep in Pearson+ [pearson.com]
- 8. study.com [study.com]
- 9. 2. Apparatus and Technique [chem.ualberta.ca]
- 10. Solvent Extraction Method: Principles, Applications, And Advantages [vinanhatrang.com]
- 11. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 16. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 17. biotage.com [biotage.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Resolving Emulsion Formation in Amino Propanol Workups
Case ID: AP-EMUL-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting persistent emulsions during liquid-liquid extraction (LLE) of amino propanol derivatives.
Executive Summary: The Amphiphilic Challenge
Amino propanol derivatives (e.g., 1-amino-2-propanol, 3-amino-1-propanol) present a unique workup challenge due to their amphiphilic structure . The molecule contains a hydrophilic "head" (amine and hydroxyl groups) and a hydrophobic "tail" (carbon backbone and R-substituents).
Under standard extraction conditions, these molecules often migrate to the liquid-liquid interface, lowering interfacial tension and stabilizing droplets—effectively acting as surfactants. This guide provides a scientifically grounded protocol to disrupt these stabilized interfaces and recover your product.
Phase I: Triage – Breaking an Active Emulsion
User Question: "I currently have a separatory funnel with a thick, non-separating rag layer. I cannot distinguish the phases. What is the immediate fix?"
Technical Response: Do not shake the funnel further. Agitation increases droplet surface area, stabilizing the emulsion. Follow this Step-Wise Triage Protocol to destabilize the interface.
Triage Workflow (Decision Tree)
Figure 1: Decision matrix for resolving active emulsions in the laboratory.
Detailed Triage Protocols
Protocol A: The "Salting Out" Effect
Mechanism: Increasing the ionic strength of the aqueous phase compresses the electrical double layer around droplets and increases the surface tension of water, forcing the organic solute out.[1]
-
Add saturated NaCl (brine) to the separatory funnel. The volume should be 20-50% of the aqueous phase volume.
-
Do not shake. Gently swirl the funnel to mix the brine into the aqueous layer.
-
Allow to stand for 10-15 minutes.
Protocol B: Filtration (The "Rag Layer" Buster)
Mechanism: Emulsions are often stabilized by micro-precipitates or particulate matter at the interface (Pickering emulsions). Filtration physically removes these stabilizers.
-
Prepare a vacuum filtration setup with a Celite 545 pad or a tight plug of glass wool .
-
Pour the entire contents of the separatory funnel through the filter.
-
Rinse the filter cake with fresh solvent.
-
Return the filtrate to a clean separatory funnel. The layers often separate immediately.
Protocol C: Centrifugation
Mechanism: Applying centrifugal force (typically 2000–3000 x g) forces the coalescence of droplets by overcoming the repulsive forces stabilizing the emulsion.
-
Transfer the emulsion to chemically resistant centrifuge tubes (e.g., Falcon tubes or glass tubes).
-
Centrifuge at 3,000 rpm for 5 minutes .
-
Pipette off the separated layers.[2]
Phase II: Diagnostics – Root Cause Analysis
User Question: "Why does this specific amino propanol derivative emulsify so aggressively compared to other amines?"
Technical Response: The root cause lies in the protonation state and density profile of your system.
The pH-Partitioning Trap
Amino propanols have a pKa typically around 9.0 – 9.8 .
-
At Neutral/Acidic pH (< 9): The amine is protonated (
).[3] It acts as a cationic surfactant, stabilizing the oil-water interface. -
At High pH (> 11): The amine is deprotonated (
). It becomes neutral and lipophilic, partitioning cleanly into the organic phase.
Diagnostic Check: Measure the pH of your aqueous layer.[3] If it is below 11, you are likely extracting a charged surfactant, not a neutral molecule.
Solvent Density Inversion
Chlorinated solvents (DCM, Chloroform) are denser than water. However, a heavily salted aqueous layer (from reaction workup) can approach the density of DCM (1.33 g/mL).
-
Result: When densities are similar (
g/mL), gravity cannot drive phase separation, leading to a stable suspension.
Mechanistic Visualization
Figure 2: Effect of pH on the surfactant behavior of amino propanols.
Phase III: Prevention – Protocol Optimization
User Question: "I have to run this reaction again. How do I prevent the emulsion from forming in the first place?"
Technical Response: Modify your workup using the "High-pH / Low-Density" strategy.
Optimized Extraction Protocol
-
pH Adjustment: Before adding organic solvent, adjust the aqueous phase pH to >12 using 5M NaOH or KOH. This ensures the amino propanol is fully neutral.
-
Solvent Selection: Avoid DCM if possible. Use MTBE (Methyl tert-butyl ether) or 2-MeTHF . These are less dense than water, creating a larger density gradient (
) and facilitating faster separation. -
Pre-Saturation: Saturate the aqueous phase with NaCl before extraction. This "salting out" effect reduces the solubility of the organic product in water and increases surface tension.
Solvent Compatibility Table
| Solvent | Density (g/mL) | Emulsion Risk | Recommendation |
| Dichloromethane (DCM) | 1.33 | High | Avoid if possible. Prone to density inversion with brine. |
| Chloroform | 1.49 | Medium | Better than DCM due to higher density, but toxic. |
| Diethyl Ether | 0.71 | Low | Good separation, but highly flammable. |
| MTBE | 0.74 | Very Low | Recommended. Forms clear interface; stable to base. |
| Ethyl Acetate | 0.90 | Medium | Can hydrolyze at high pH (>12). Use with caution. |
References
-
BenchChem. (2025).[3][4] How to handle poor recovery of 2-Amino-2-methyl-1-propanol-d11 during extraction. Retrieved from
-
Biotage. (2023).[5][6] Tackling emulsions just got easier. Retrieved from
-
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from
-
Organic Chemistry Portal. (2008). Synthesis of 1,2-amino alcohols. Retrieved from
-
ResearchGate. (2021). Breaking of Emulsions with Chemical Additives: Using Surrogate Fluids. ACS Omega.[7] Retrieved from
Sources
Technical Support Center: Purification of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol by Column Chromatography
Welcome to the technical support center for the purification of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the purification process, ensuring successful and reproducible outcomes.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues you may encounter during the column chromatography of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol.
Problem: Significant Peak Tailing or Streaking on a Silica Gel Column
Symptoms: Your collected fractions show a broad, asymmetric elution profile for the target compound, leading to poor separation from impurities and lower purity of the final product. On a TLC plate, the spot for your compound appears elongated rather than as a tight, circular spot.
Root Cause Analysis:
Peak tailing of amines on silica gel is a prevalent issue stemming from the fundamental chemical properties of both the analyte and the stationary phase.[1][2]
-
Acid-Base Interactions: Silica gel possesses acidic silanol groups (Si-OH) on its surface.[3] The basic amine functionality of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol can undergo strong secondary interactions with these acidic sites.[1][4] This leads to a non-uniform elution, where a portion of the amine molecules is retained longer than the bulk, causing the characteristic tailing.[1][5]
-
Column Overload: Exceeding the loading capacity of the column can also result in peak tailing for any compound, including amines.
Solutions:
-
Mobile Phase Modification (The First Line of Defense): The most common and effective solution is to add a basic modifier to your eluent. This additive competes with your amine for the active silanol sites, effectively neutralizing them and allowing for a more symmetrical elution.[6]
-
Triethylamine (TEA): Add 0.1-2% (v/v) of TEA to your mobile phase. This is a general-purpose and highly effective competing base.
-
Ammonia: For more polar amines, adding 1-2% of a concentrated ammonium hydroxide solution to the polar component of your mobile phase (e.g., methanol) can be beneficial.
-
-
Stationary Phase Selection:
-
Alumina (Basic or Neutral): As an alternative to silica, alumina can be an excellent choice for the purification of basic compounds. Its surface is less acidic, which minimizes the problematic secondary interactions.
-
Amine-Functionalized Silica: These specialized columns have an amine-functionalized surface that repels basic compounds, leading to improved peak shape.[6]
-
-
Sample Load Optimization: Ensure you are not overloading the column. A general guideline is to use a sample-to-silica ratio of 1:30 to 1:100 by weight. If you suspect overloading, try reducing the amount of sample applied.
Problem: Poor Separation of Closely Eluting Impurities
Symptoms: Despite achieving a symmetrical peak shape, you are unable to resolve your target compound from one or more impurities.
Root Cause Analysis:
-
Suboptimal Solvent System: The polarity of your mobile phase may not be ideal for differentiating between your product and the impurities.
-
Structural Similarity of Impurities: Common impurities in the synthesis of related compounds can include unreacted starting materials or byproducts with similar polarities to the desired product.[7][8][9]
Solutions:
-
Fine-Tuning the Mobile Phase:
-
Systematic Solvent Screening: Utilize Thin Layer Chromatography (TLC) to test a variety of solvent systems. A good starting point for many amine-containing compounds is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[10] Systematically vary the ratio of these solvents to optimize the separation.
-
Introduction of a Third Solvent: Sometimes, adding a small amount of a third solvent with a different polarity can significantly improve resolution. For aromatic compounds, the addition of toluene to the mobile phase can sometimes enhance separation.
-
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can help to separate compounds with very similar retention factors.[11]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol?
A1: A common and effective starting point for TLC analysis is a mixture of ethyl acetate and hexane.[12] Begin with a 1:1 ratio and adjust the proportions based on the resulting Rf value. If the compound remains at the baseline, increase the proportion of the more polar solvent (ethyl acetate). If it runs with the solvent front, increase the proportion of the non-polar solvent (hexane). For basic compounds like this, it is highly recommended to add a small amount (e.g., 0.5-1%) of triethylamine (TEA) to the developing solvent to prevent streaking on the TLC plate.
Q2: How do I choose between silica gel and alumina for my column?
A2: The choice of stationary phase depends on the chemical nature of your compound.
-
Silica Gel: It is the most common stationary phase due to its versatility. However, its acidic nature can be problematic for basic compounds like amines, often leading to tailing.[3][6]
-
Alumina: It is available in acidic, neutral, and basic forms. For the purification of amines, basic or neutral alumina is generally preferred to avoid the strong interactions that cause tailing on silica.[11]
Q3: What are the potential degradation pathways for 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol during purification?
A3: While this specific molecule's degradation has not been extensively documented in the provided search results, related amino alcohols can be susceptible to oxidation, especially in the presence of air and certain metal ions.[13] It is advisable to handle the compound under an inert atmosphere if possible and to use high-purity solvents to minimize the risk of degradation.
Q4: Can I use reverse-phase chromatography for this purification?
A4: Yes, reverse-phase chromatography is a viable option, particularly for polar and ionizable compounds.[6] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol). For basic amines, it is crucial to control the pH of the mobile phase. Operating at a higher pH will deprotonate the amine, making it more hydrophobic and increasing its retention on the column.[6] The addition of a basic modifier like TEA can also be beneficial in reverse-phase chromatography to improve peak shape.[6]
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel with a Basic Modifier
This protocol provides a step-by-step guide for the purification of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol using silica gel with triethylamine as a mobile phase additive.
Materials:
-
Silica gel (230-400 mesh)
-
Crude 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine (TEA)
-
Chromatography column
-
Collection tubes
Procedure:
-
Solvent System Optimization:
-
Perform TLC analysis of your crude product using various ratios of hexane/ethyl acetate containing 1% TEA to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3.
-
-
Column Packing (Wet Packing Method):
-
In a fume hood, prepare a slurry of silica gel in your chosen initial, less polar mobile phase.[14][15]
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packing.[14][16]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[14][15]
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Begin eluting with the optimized solvent system, collecting fractions in separate tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol.
-
Data Summary
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel or Basic/Neutral Alumina | Silica is versatile, but alumina is often better for basic compounds to prevent tailing. |
| Mobile Phase Modifier | 0.1-2% Triethylamine (TEA) | Neutralizes acidic silanol sites on silica, improving peak shape for amines.[6] |
| Sample Load | 1:30 to 1:100 (Sample:Silica by weight) | Prevents column overloading and associated peak broadening/tailing. |
| TLC Rf Target | 0.2 - 0.3 | Provides optimal separation on the column. |
Visualizations
Troubleshooting Workflow for Amine Tailing
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biotage.com [biotage.com]
- 7. Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Chromatography [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 15. Chemistry Teaching Labs - Preparing & loading the column [chemtl.york.ac.uk]
- 16. youtube.com [youtube.com]
Technical Support Center: Minimizing Oxidation of Secondary Amines During Storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of sensitive secondary amines. Unlike simple physical degradation, amine oxidation is a cascading chemical process that can ruin downstream syntheses or biological assays.
This guide is designed to move beyond basic "store in a cool, dry place" advice. Here, we will dissect the chemical causality behind amine degradation and provide a self-validating, field-proven protocol to ensure your compounds remain pristine.
Troubleshooting FAQs: Mechanisms & Causality
Q1: Why do my secondary amines degrade faster than primary amines, eventually forming yellow or brown impurities? A: The root cause lies in the electronic structure of the molecule. Secondary amines possess higher nucleophilicity than primary amines, making them highly reactive toward oxidative degradation[1].
The oxidation of a secondary amine is a sequential, radical-driven process. It begins with electron or hydrogen abstraction (often catalyzed by trace metals or light) to form an amine radical. This radical rapidly reacts with molecular oxygen to form a secondary hydroxylamine[2]. When exposed to air for prolonged periods, these secondary hydroxylamines undergo further dehydration and oxidation to degrade into nitrones[3]. Nitrones and their subsequent polymeric degradation products are highly conjugated, which manifests as the characteristic yellow or brown discoloration in your storage vials.
Caption: Oxidation pathway of secondary amines to nitrones.
Q2: I sparge my storage solvents with Nitrogen, but degradation still occurs. What is failing in my system? A: While Nitrogen sparging successfully removes dissolved oxygen, Nitrogen gas is lighter than ambient air. The moment you open the vial septum, ambient oxygen rapidly drops in and displaces the nitrogen blanket.
Furthermore, if your storage vials are clear glass, UV radiation can catalyze the formation of radicals even at cryogenic temperatures. For example, the common antioxidant Butylated hydroxytoluene (BHT) can itself undergo pseudo-first-order oxidation when exposed to UV light (365 nm), significantly reducing its activation energy for degradation and rendering it useless[4]. The Fix: Switch to Argon. Argon is approximately 38% denser than air and forms a heavy, robust protective blanket over the liquid phase. Combine this with amber vials to block UV-induced radical initiation.
Q3: How do I properly implement an antioxidant like BHT for long-term amine storage? A: BHT acts as a sacrificial radical scavenger. It donates a hydrogen atom to reactive amine or peroxy radicals, converting them into stable hydroperoxides. This leaves behind a highly stable, resonance-stabilized BHT radical that cannot propagate the chain reaction. It is highly effective in organic solvents when used at concentrations of 0.01% to 0.1%[5].
Quantitative Data: Comparative Effectiveness of Storage Conditions
The table below summarizes the expected 30-day purity retention of a sensitive secondary amine based on combined atmospheric and additive controls.
| Storage Condition | Atmosphere | Additive | Temp | 30-Day Purity Retention | Mechanistic Outcome |
| Clear Vial | Air | None | 25°C | < 70% | Rapid radical initiation; high nitrone formation. |
| Clear Vial | Nitrogen | BHT (0.1%) | 25°C | ~ 85% | UV degradation of BHT[4]; partial amine oxidation. |
| Amber Vial | Argon | None | 4°C | ~ 92% | Slower kinetics, but trace dissolved O₂ still reacts. |
| Amber Vial | Argon | BHT (0.1%) | -20°C | > 99% | Radicals quenched; thermal/UV energy minimized. |
Standard Operating Procedure (SOP): Ultra-Inert Storage of Secondary Amines
Principle of the Self-Validating System: A protocol is only as reliable as its verification. This workflow mandates a baseline LC-MS or ¹H-NMR before storage. If the post-storage analysis detects an M+16 (hydroxylamine) or M+14 (nitrone) mass shift, the inert system has been breached, prompting immediate re-purification rather than downstream failure.
Step-by-Step Methodology:
-
Baseline Analytical Validation: Obtain a baseline purity profile of the freshly purified amine using LC-MS or ¹H-NMR. Document the absolute absence of nitrone or hydroxylamine peaks.
-
Solvent Deoxygenation: Sparge the chosen storage solvent with high-purity Argon for a minimum of 15 minutes using a Schlenk line or a submerged gas dispersion tube[5].
-
Antioxidant Integration: Dissolve Butylated hydroxytoluene (BHT) into the deoxygenated solvent to achieve a final protective concentration of 0.1% (w/v)[5].
-
Amine Transfer (UV Protection): Utilizing an amber glass vial to prevent UV-catalyzed BHT and amine oxidation[4], dissolve the purified secondary amine in the prepared solvent.
-
Headspace Blanketing: Flush the headspace of the amber vial with a gentle, steady stream of Argon for 30 seconds to physically displace any remaining atmospheric oxygen[5].
-
Cryogenic Sealing: Cap the vial tightly with a PTFE-lined silicone septum, wrap the seal in Parafilm, and store immediately at -20°C.
Caption: Step-by-step workflow for the inert storage of secondary amines.
References
1.[3] Hydroxylamine - Wikipedia . wikipedia.org. 3 2.[2] Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 . acs.org. 2 3.[5] Preventing oxidation of 2-aminophenol during synthesis and storage . benchchem.com. 5 4.[4] Oxidation characteristics and thermal stability of Butylated hydroxytoluene . arabjchem.org. 4 5.[1] Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process . nih.gov. 1
Sources
- 1. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 4. Oxidation characteristics and thermal stability of Butylated hydroxytoluene - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol in NMR solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific sample preparation challenges associated with 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol .
This compound presents a unique analytical challenge: it is an amphiphilic molecule containing a hydrophobic 4-ethoxybenzyl tail and a highly polar headgroup featuring both a secondary amine (-NH-) and a primary alcohol (-OH). In standard non-polar NMR solvents, these functional groups act as strong hydrogen-bond donors and acceptors, driving the molecules to self-assemble into extensive intermolecular networks[1]. This aggregation manifests macroscopically as poor solubility or gelation, and spectroscopically as severe line broadening due to magnetic field inhomogeneity[2].
The following guide provides field-proven, self-validating protocols to disrupt these networks and obtain high-resolution NMR spectra.
Part 1: Quantitative Solvent Comparison
Selecting the correct solvent is a balance between solvating power, residual peak interference, and the preservation of labile protons. The table below summarizes the causality behind solvent selection for this specific molecule.
| Solvent | Boiling Point (°C) | Polarity Index | Residual ¹H Peak (ppm) | Effect on Labile Protons (-NH, -OH) | Suitability for 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol |
| CDCl₃ | 61.2 | 4.1 | 7.26 | Preserved (often broadened) | Poor: Fails to disrupt H-bonding; prone to gelation. |
| DMSO-d₆ | 189.0 | 7.2 | 2.50 | Preserved (sharp, shifted) | Excellent: Polar aprotic nature disrupts aggregates[3]. |
| CD₃OD | 64.7 | 5.1 | 3.31, 4.87 | Exchanged with Deuterium | Good: Solubilizes well, but labile protons disappear[4]. |
| D₂O + DCl | 101.4 | 10.2 | 4.79 | Exchanged with Deuterium | Excellent: Forms highly soluble ammonium salt[5]. |
Part 2: Experimental Protocols for Difficult Samples
To ensure trustworthiness, every protocol below is designed as a self-validating system. If the solution is not optically clear before insertion into the spectrometer, the magnetic field will not shim correctly, and the experiment will fail[2].
Protocol A: Polar Aprotic Solubilization (For observing -NH and -OH protons)
Use this method when you need to map the entire molecular structure, including the exchangeable protons. DMSO-d₆ acts as a hydrogen-bond acceptor, breaking the solute-solute interactions and replacing them with solute-solvent interactions[3].
-
Sample Weighing: Accurately weigh 5–10 mg of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol into a clean, oven-dried glass vial[3].
-
Solvent Addition: In a dry environment (e.g., a nitrogen-purged glovebag), snap open a fresh, single-use ampoule of anhydrous DMSO-d₆. Add 0.6 mL to the vial[6].
-
Dissolution & Validation: Vortex the mixture gently for 30 seconds. Self-Validation Check: Hold the vial to the light. The solution must be perfectly transparent. Any turbidity indicates incomplete disruption of the hydrogen-bonded network.
-
Transfer: Use a clean glass Pasteur pipette to transfer the solution into a high-quality 5 mm NMR tube. Cap immediately to prevent atmospheric moisture absorption[3].
Protocol B: In-Situ Acidification / Salt Formation (For carbon backbone mapping)
If the compound remains stubbornly aggregated, converting the free base amine into an ammonium salt will drastically alter its solubility profile[5].
-
Initial Suspension: Weigh 5–10 mg of the compound into a vial and add 0.6 mL of CD₃OD.
-
Acidification: Add 1–2 drops (approx. 10–20 µL) of Deuterium Chloride (DCl) or Trifluoroacetic acid-d (TFA-d)[5].
-
Agitation: Sonicate the mixture for 60 seconds. The acid protonates the secondary amine, instantly breaking the amphiphilic aggregate.
-
Filtration & Validation: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube[7]. Self-Validation Check: The resulting solution must be completely free of particulates to ensure proper deuterium locking and shimming[2].
Part 3: Troubleshooting FAQs
Q: My sample forms a cloudy suspension or gel in CDCl₃. Why does this happen, and how do I fix it? A: 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol is highly amphiphilic. In a non-polar solvent like CDCl₃, the secondary amine and primary alcohol groups seek each other out to form extensive intermolecular hydrogen-bonded networks, leading to self-assembly and gelation[1]. This prevents proper dissolution and causes severe line broadening[2]. To fix this, switch to a polar aprotic solvent like DMSO-d₆, which actively disrupts these networks[3].
Q: I switched to CD₃OD, and the sample dissolved perfectly, but I lost the peaks for the amine and alcohol protons. What happened? A: CD₃OD contains an exchangeable deuterium atom. When your compound is dissolved in it, the labile protons on your amine (-NH) and alcohol (-OH) groups undergo rapid proton-deuteron exchange with the solvent[4]. This causes those specific signals to disappear from the ¹H NMR spectrum. If observing these protons is critical for your structural elucidation, you must use DMSO-d₆ instead.
Q: My DMSO-d₆ spectrum shows a massive peak around 3.33 ppm that obscures my aliphatic signals. How do I resolve this? A: DMSO is extremely hygroscopic and readily absorbs atmospheric moisture, which manifests as a broad water peak around 3.33 ppm[4]. Because your molecule has an aliphatic chain (propan-1-ol), this water peak will mask crucial structural data. To resolve this, prepare your sample using a fresh, single-use ampoule of anhydrous DMSO-d₆, dry your NMR tubes in an oven prior to use, and handle the solvent in a dry atmosphere[6].
Part 4: Solvent Selection Workflow
Caption: Workflow for resolving NMR solvent aggregation in amphiphilic amines.
References
- Sample Preparation | Faculty of Mathematical & Physical Sciences University College London (UCL)
- NMR Sample Preparation: The Complete Guide Organom
- Selection Guide on Deuter
- Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3 Benchchem
- Why Isn't My Quaternary Amine and Ester Compound Soluble in Organic Solvents? Physics Forums
- NMR question : r/OrganicChemistry Reddit
- Pseudo-resonance structures in chiral alcohols and amines and their possible aggregation states N
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. organomation.com [organomation.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. physicsforums.com [physicsforums.com]
- 6. labinsights.nl [labinsights.nl]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Reducing hygroscopicity of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol hydrochloride
This technical guide addresses the hygroscopicity challenges associated with 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol hydrochloride . As a secondary amine with both a hydrophilic hydroxyl tail and a hydrogen-bonding chloride counter-ion, this compound is structurally predisposed to moisture uptake.[1]
The following guide is structured as a Tier 3 Technical Support resource, moving from root-cause analysis to solid-state engineering and process control.
Subject: 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol hydrochloride Issue: Deliquescence, caking, and chemical instability due to moisture sorption.[1] Classification: Solid-State Chemistry / Formulation Engineering[1]
Module 1: Root Cause & Solid-State Engineering
Q1: Why does this specific HCl salt turn to gel/liquid so rapidly?
Technical Insight: The hygroscopicity here is not accidental; it is structural. Your compound contains three high-risk moisture vectors:[1]
-
The Chloride Counter-ion: Chloride ions (
) have a high charge density and are intensely hydrogen-bond accepting.[1] In the crystal lattice, if the is not fully shielded by the cation, it will aggressively pull water from the atmosphere to satisfy its coordination sphere. -
The Hydroxyl Motif: The propanol chain provides a donor/acceptor site for water bridging.[1]
-
Amorphous Content: Amino-alcohol HCl salts often precipitate as amorphous or semi-crystalline solids.[1] Amorphous phases have higher free energy and surface area, lowering the Critical Relative Humidity (CRH) significantly [1].
Action Plan: If the HCl salt is not clinically mandated, switch the counter-ion . For secondary amines like yours, the following anions often yield non-hygroscopic crystalline lattices:
| Counter-ion | Stoichiometry | Mechanism of Stabilization |
| Fumarate | 1:1 or 2:1 | Forms rigid hydrogen-bond networks; high lattice energy reduces water penetration.[1] |
| Succinate | 1:1 | Similar to fumarate but slightly more soluble; good for bioavailability balance.[1] |
| Phosphate | 1:1 | Often forms stable hydrates that do not absorb further moisture (stoichiometric water vs. hygroscopic water).[1] |
| Tosylate | 1:1 | Hydrophobic bulk of the tosyl group shields the ionic core from moisture. |
Recommendation: Perform a "Salt Screen" targeting Fumarate and Tosylate forms.[1] These are statistically more likely to crystallize as anhydrous, non-hygroscopic solids compared to HCl [2].
Q2: I must use the HCl salt. How do I improve its crystallinity?
Technical Insight: If you are locked into the HCl form, you are likely dealing with a "kinetic" amorphous form rather than the thermodynamic crystal. Amorphous HCl salts are often formed during rapid precipitation (e.g., adding ethereal HCl to the free base).
Protocol: Slow-Cooling Recrystallization To organize the lattice and reduce surface hygroscopicity:
-
Solvent: Dissolve the amorphous HCl salt in hot Isopropanol (IPA) or Ethanol/Ethyl Acetate (1:3) . Avoid Methanol (too soluble).[1]
-
Seeding: If you have any crystalline material, seed the solution at 50°C.[1]
-
Cooling: Ramp down temperature at 0.1°C/min. Rapid cooling traps solvent and creates defects (hygroscopicity sites).[1]
-
Anti-solvent: Slowly add Heptane or MTBE to drive precipitation if yield is low.[1]
Module 2: Process Engineering & Handling
Q3: The powder cakes during drying. What is the correct drying curve?
Technical Insight:
Standard vacuum drying often fails because it removes surface solvent too fast, causing a "crust" that traps moisture inside, or it exceeds the glass transition temperature (
Troubleshooting Guide:
| Symptom | Diagnosis | Solution |
| Gummy residue | Temperature > | Lyophilization (Freeze Drying): Freeze the aqueous solution and sublime the water. This maintains a porous structure.[1] |
| Hard crust | Solvent evaporation rate > Diffusion rate.[1] | Ramp Drying: Start at 25°C under weak vacuum (200 mbar), then slowly increase T and decrease P over 12 hours. |
| Re-wetting | Hygroscopic pull during transfer.[1] | Break vacuum with Dry Nitrogen or Argon , not ambient air.[1] |
Q4: How do I handle this in the formulation lab without a glovebox?
Technical Insight: You must determine the Critical Relative Humidity (CRH) . Below this humidity, the salt will not absorb atmospheric moisture.
-
Typical Strategy: If DVS shows a CRH of 40%, you must condition your room to <35% RH.[1]
-
Immediate Fix: If you lack humidity control, use Silica Gel or Molecular Sieves in the immediate weighing chamber to create a micro-environment.[1]
Module 3: Formulation Strategies
Q5: Can I mask the hygroscopicity with excipients?
Technical Insight: Yes. If the drug substance is hygroscopic, the drug product doesn't have to be. You can use "moisture scavenging" or "shielding" excipients [1].[1][3]
Formulation Matrix:
-
Glidant: Use Colloidal Silicon Dioxide (Aerosil 200) at 0.5 - 1.0%.[1] It coats the particles and acts as a microscopic moisture scavenger, preventing inter-particle bridging (caking).
-
Filler: Avoid Lactose (contains water). Use Mannitol (non-hygroscopic) or Microcrystalline Cellulose (Avicel PH-112) (low moisture grade).[1]
-
Coating: Apply a moisture-barrier polymer coating like PVA (Polyvinyl alcohol) or Eudragit E PO to the final tablet/pellet.[1]
Visual Workflows
Figure 1: Hygroscopicity Mitigation Decision Tree
Caption: Logical flow for determining whether to engineer the solid state or modify the process.
[1]
Figure 2: Salt Screening Workflow for Amines
Caption: Systematic approach to replacing the chloride ion to improve physical stability.[1]
References
-
National Institutes of Health (NIH). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Available at: [Link]
-
American Pharmaceutical Review. Pharmaceutical Salts: Optimization of Solubility or Even More? (Discusses counter-ion selection for stability). Available at: [Link]
-
Royal Society of Chemistry (RSC). Improving solubility and avoiding hygroscopicity of hydrochloride salts. Available at: [Link]
Sources
- 1. 3-Amino-1-propanol hydrochloride | C3H10ClNO | CID 3014826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectrum analysis of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol (CAS 869944-02-5). It is designed for researchers and analytical scientists requiring a robust method for structural validation and purity assessment.
Unlike standard datasheets, this guide compares the efficacy of 1H NMR against alternative analytical techniques (LC-MS, IR) and evaluates solvent-dependent spectral features to ensure reproducible characterization.
Executive Summary & Structural Logic
Compound Identity: 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol CAS Registry Number: 869944-02-5 Molecular Formula: C₁₂H₁₉NO₂ Molecular Weight: 209.29 g/mol
This molecule is a secondary amine featuring a 4-ethoxybenzyl group attached to a 3-hydroxypropyl chain. Structurally, it combines an electron-rich aromatic system (phenetole derivative) with a polar amino-alcohol tail.
Structural Breakdown for NMR Assignment
To interpret the spectrum accurately, we segment the molecule into three magnetically distinct zones:
-
Aromatic Zone (Ar): The 1,4-disubstituted benzene ring (AA'BB' system).
-
Benzylic & Ethoxy Zone: The ethoxy tail (-OCH2CH3) and the benzylic methylene (Ar-CH2-N).
-
Aliphatic Amino-Alcohol Zone: The propyl chain (-N-CH2-CH2-CH2-O-).
Figure 1: Structural segmentation of the molecule mapping chemical environments to predicted NMR shifts.
Comparative Analysis: NMR vs. Alternatives
Why use 1H NMR for this specific compound? While Mass Spectrometry (MS) confirms molecular weight, it often fails to distinguish between regioisomers (e.g., 2- vs 3-aminopropanol derivatives). NMR provides the spatial resolution necessary to confirm the substitution pattern.
Comparison Table: Analytical Performance
| Feature | 1H NMR (Recommended) | LC-MS (Alternative) | FT-IR |
| Structural Certainty | High (Resolves propyl chain connectivity) | Medium (Fragmentation can be ambiguous) | Low (Functional groups only) |
| Purity Assessment | Quantitative (Molar ratio of impurities) | Qualitative (Response factors vary) | Qualitative |
| Isomer Differentiation | Excellent (Coupling constants confirm 1,3-sub) | Poor (Identical m/z) | Poor |
| Sample Recovery | Yes (Non-destructive) | No | Yes |
| Detection Limit | ~0.1% (with high scan count) | < 0.01% (Trace analysis) | > 1% |
Strategic Insight: Use 1H NMR for structural qualification and bulk purity assay (>95%). Use LC-MS only for detecting trace genotoxic impurities (e.g., unreacted alkyl halides) below the NMR detection threshold.
Experimental Methodology
To ensure high-resolution data, the choice of solvent is critical. The amino-alcohol functionality participates in hydrogen bonding, which causes peak broadening in non-polar solvents.
Protocol A: Standard Characterization (CDCl₃)
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS.
-
Concentration: 10–15 mg in 0.6 mL.
-
Pros: Sharp aliphatic peaks; chemical shifts align with standard databases.
-
Cons: OH and NH protons are often broad or invisible due to exchange; signals may overlap.
Protocol B: Labile Proton Identification (DMSO-d₆)
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Pros: OH and NH protons appear as distinct multiplets (triplets/doublets) due to reduced exchange rates.
-
Cons: Strong solvent peak at 2.50 ppm may obscure the N-CH₂ signal of the propyl chain.
Recommendation: Start with CDCl₃ for routine identification. Use DMSO-d₆ only if confirmation of the OH/NH groups is required or if the salt form (hydrochloride) is being analyzed.
Spectral Assignment (CDCl₃ Data)
The following data represents the characteristic shifts observed in CDCl₃ at 400 MHz.
A. Aromatic Region (6.5 – 7.5 ppm)
The 4-ethoxyphenyl group creates a classic AA'BB' pattern.
-
7.20 ppm (d, J=8.5 Hz, 2H): Protons meta to the ethoxy group (closest to the benzylic position).
-
6.85 ppm (d, J=8.5 Hz, 2H): Protons ortho to the ethoxy group (shielded by the oxygen lone pairs).
B. Benzylic & Ether Region (3.5 – 4.1 ppm)
-
4.02 ppm (q, J=7.0 Hz, 2H): Ethoxy -OCH ₂-. The quartet is distinct and diagnostic.
-
3.72 ppm (s, 2H): Benzylic -Ar-CH ₂-N-. Appears as a sharp singlet. Note: If the amine is protonated (salt form), this peak shifts downfield (~4.1 ppm) and may broaden.
-
3.65 ppm (t, J=6.0 Hz, 2H): Terminal -CH ₂-OH. Often overlaps with the benzylic singlet; 2D COSY may be needed to distinguish.
C. Aliphatic Chain (1.0 – 3.0 ppm)
-
2.78 ppm (t, J=6.0 Hz, 2H): Amine-adjacent -NH-CH ₂-.
-
1.72 ppm (quint, J=6.0 Hz, 2H): Central methylene -CH₂-CH ₂-CH₂-.
-
1.38 ppm (t, J=7.0 Hz, 3H): Ethoxy methyl -CH₃.
D. Exchangeable Protons
-
~2.5–3.0 ppm (br s, 2H): -NH- and -OH. In dry CDCl₃, these may appear as a single broad hump. Adding D₂O causes this signal to disappear (D₂O shake test).
Summary Table of Chemical Shifts
| Shift (δ ppm) | Mult. | Integration | Assignment | Structural Fragment |
| 7.20 | Doublet | 2H | Ar-H (meta) | Benzene Ring |
| 6.85 | Doublet | 2H | Ar-H (ortho) | Benzene Ring |
| 4.02 | Quartet | 2H | -OCH₂- | Ethoxy Group |
| 3.72 | Singlet | 2H | Ar-CH₂-N | Benzylic |
| 3.65 | Triplet | 2H | -CH₂-OH | Propyl Chain (C3) |
| 2.78 | Triplet | 2H | -NH-CH₂- | Propyl Chain (C1) |
| 1.72 | Quintet | 2H | -CH₂- | Propyl Chain (C2) |
| 1.38 | Triplet | 3H | -CH₃ | Ethoxy Group |
Troubleshooting & Impurity Profiling
Common synthetic routes (reductive amination) can yield specific impurities. NMR is the primary tool for detecting these before biological testing.
Figure 2: Decision tree for impurity profiling using key spectral markers.
Key Impurity Markers
-
Residual Aldehyde (4-Ethoxybenzaldehyde): Look for a sharp singlet at ~9.8 ppm .
-
Imine Intermediate: If reduction is incomplete, the imine proton (Ar-CH=N-) appears at ~8.1–8.3 ppm .
-
Tertiary Amine (Bis-alkylation): If the amine reacts twice with the aldehyde, you will see two benzylic groups. The benzylic singlet will shift or split, and the integration of the aromatic region relative to the propyl chain will double (8H Ar vs 6H Propyl).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1169067, 3-((4-Ethoxybenzyl)amino)propan-1-ol. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for chemical shift prediction rules).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Methodology for amine/alcohol solvent effects).
Sources
In-Depth Technical Guide: Mass Spectrometry Platform Comparison for the Structural Elucidation of N-(4-ethoxybenzyl)-3-aminopropanol
As an active pharmaceutical ingredient (API) intermediate and a potential degradant in drug development, the unambiguous structural characterization of N-(4-ethoxybenzyl)-3-aminopropanol (Exact Mass: 209.1416 Da) is critical. This guide objectively compares the performance of leading analytical mass spectrometry (MS) platforms—High-Resolution Mass Spectrometry (HRMS), Triple Quadrupole (QqQ), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the characterization of this molecule. Furthermore, it details the mechanistic causality of its fragmentation and provides a self-validating experimental workflow.
Mechanistic Insights: The Fragmentation Causality
Understanding the gas-phase dissociation of N-(4-ethoxybenzyl)-3-aminopropanol under Electrospray Ionization (ESI+) is a prerequisite for platform selection and data interpretation. The fragmentation is governed by charge localization and the stability of the resulting carbocations.
-
Protonation & Benzylic Cleavage (m/z 210.1494 → 135.0810): Under acidic ESI conditions, protonation occurs preferentially at the secondary amine. This localized charge weakens the adjacent C–N bond, triggering a charge-directed heterolytic cleavage. The neutral 3-aminopropanol moiety is expelled, leaving the charge on the highly resonance-stabilized 4-ethoxybenzyl cation (m/z 135.0810). This pathway is the dominant, low-energy diagnostic hallmark for protonated benzylamines[1].
-
Ethylene Elimination (m/z 135.0810 → 107.0497): Upon higher collision energy, the ethoxy group on the aromatic ring undergoes a characteristic elimination of neutral ethylene (C₂H₄, 28 Da), yielding the hydroxybenzyl cation (m/z 107.0497). This specific transition is a critical diagnostic marker that allows analysts to definitively distinguish ethoxybenzyl derivatives from isobaric methylenedioxybenzyl compounds, which cannot undergo this specific 28 Da loss [2].
-
Aliphatic Dehydration (m/z 210.1494 → 192.1388): A secondary, less abundant pathway involves the loss of water (H₂O, 18 Da) from the terminal hydroxyl group of the 3-aminopropanol tail.
MS/MS fragmentation pathway of protonated N-(4-ethoxybenzyl)-3-aminopropanol.
Analytical Platform Comparison
Selecting the correct mass spectrometry platform depends on whether the goal is structural elucidation (qualitative) or high-throughput impurity screening (quantitative).
Table 1: Platform Performance & Suitability Comparison
| Analytical Platform | Ionization & Fragmentation | Key Performance Metric | Primary Application for this Molecule |
| ESI-HRMS (Orbitrap / Q-TOF) | Soft ESI+; Stepped HCD/CID | Mass accuracy < 3 ppm; Resolving power > 70,000 | Optimal: Unambiguous structural elucidation, distinguishing isobaric interferences, and unknown degradant profiling. |
| ESI-QqQ (Triple Quadrupole) | Soft ESI+; CID (Argon/Nitrogen) | Wide dynamic range (5 logs); High sensitivity (fg/mL) | Optimal: High-throughput targeted quantification using MRM transitions (e.g., 210.1 → 135.1). |
| GC-EI-MS | Hard 70 eV Electron Ionization | Highly reproducible spectral libraries (NIST) | Sub-optimal: Requires chemical derivatization (e.g., perfluoroacylation) due to the polar secondary amine and hydroxyl group[2]. |
Table 2: High-Resolution Quantitative Data Summary (ESI+)
| Fragment Identity | Elemental Formula | Theoretical Exact Mass (m/z) | Mechanistic Causality |
| Precursor Ion | [C₁₂H₂₀NO₂]⁺ | 210.1494 | Protonation of the secondary amine. |
| Dehydrated Precursor | [C₁₂H₁₈NO]⁺ | 192.1388 | Loss of H₂O from the 3-aminopropanol tail. |
| 4-Ethoxybenzyl Cation | [C₉H₁₁O]⁺ | 135.0810 | Charge-directed benzylic C-N bond cleavage. |
| Hydroxybenzyl Cation | [C₇H₇O]⁺ | 107.0497 | Elimination of ethylene (C₂H₄) from the ethoxy group. |
Self-Validating Experimental Protocol: ESI-HRMS Workflow
To ensure absolute data integrity and prevent false-positive annotations, the following step-by-step methodology incorporates a self-validating feedback loop.
Step 1: Sample Preparation & Internal Calibration
-
Action: Dilute the sample to 100 ng/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile.
-
Causality: Maintaining a low concentration prevents detector saturation and space-charge effects within the Orbitrap C-trap, which can artificially skew mass accuracy beyond the acceptable < 5 ppm threshold.
Step 2: Chromatographic Separation
-
Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a mobile phase containing 0.1% Formic Acid.
-
Causality: The acidic modifier forces the secondary amine into its fully protonated state in the liquid phase, shifting the equilibrium entirely towards the [M+H]⁺ species to maximize ESI+ ionization efficiency.
Step 3: MS/MS Acquisition via Stepped HCD
-
Action: Utilize stepped Normalized Collision Energies (NCE) at 20, 40, and 60 eV in a single acquisition cycle.
-
Causality: The primary benzylic cleavage (forming m/z 135.0810) is a low-energy pathway optimized at NCE 20. However, the subsequent ethylene loss (forming m/z 107.0497) requires a higher-energy rearrangement. Stepped NCE ensures both primary and secondary diagnostic fragments are captured simultaneously without requiring multiple injections.
Step 4: Data Validation (The Self-Validating Check)
-
Action: Before accepting any MS/MS fragment annotations, extract the MS1 spectrum. Calculate the mass error of the precursor ion (Must be < 5 ppm). Next, overlay the empirical isotopic abundance of the [M+H]⁺ peak with the theoretical C₁₂H₂₀NO₂⁺ distribution.
-
Causality: If the isotopic fit (M+1, M+2 relative abundances) scores >95%, the precursor formula is mathematically validated. Only upon passing this internal check should the analyst proceed to map the m/z 135 and m/z 107 fragments, guaranteeing that the structural elucidation is built on a verified foundation.
Self-validating experimental workflow for ESI-HRMS structural elucidation.
References
-
Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1195-1204.[Link]
-
Abdel-Hay, K. M., DeRuiter, J., & Clark, C. R. (2012). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS. Journal of Chromatographic Science, 50(7), 553-563.[Link]
Sources
FTIR characteristic peaks for secondary amine and hydroxyl groups
An In-Depth Comparative Guide to the FTIR Signatures of Secondary Amines and Hydroxyl Groups
Authored by: A Senior Application Scientist
For researchers and professionals in drug development and chemical analysis, Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for functional group identification. Its power lies in its ability to probe the vibrational modes of molecular bonds, which absorb infrared radiation at characteristic frequencies. This guide provides an in-depth, comparative analysis of two of the most common and diagnostically important functional groups: the hydroxyl (-OH) group and the secondary amine (-NH) group. Understanding the nuances of their spectral signatures is critical for accurate structural elucidation and quality control.
This document moves beyond a simple recitation of wavenumber tables. It delves into the physicochemical principles that govern the appearance of these peaks, offering field-proven insights to help you interpret spectra with confidence. We will explore why these peaks appear as they do, how to differentiate them when they overlap, and the experimental best practices required to generate high-fidelity data.
The Foundational Principle: Why FTIR Works
At its core, FTIR spectroscopy measures the absorption of infrared light by a sample. Covalent bonds are not static; they are in a constant state of vibration, stretching and bending like springs.[1][2] Each type of bond (e.g., O-H, N-H, C=O) has a specific natural frequency of vibration. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy, resulting in a peak in the FTIR spectrum. The position, shape, and intensity of these peaks provide a unique "fingerprint" of the molecule's functional groups.[3]
Section 1: The Hydroxyl (-OH) Group Signature
The hydroxyl group is one of the most recognizable functional groups in an FTIR spectrum, primarily due to its intense and characteristically broad O-H stretching vibration.
-
Appearance: Typically a strong and very broad "tongue-like" peak.[4]
The Decisive Role of Hydrogen Bonding
The defining feature of the O-H stretch is its broadness, a direct consequence of intermolecular hydrogen bonding. In a condensed phase (liquid or solid), individual hydroxyl groups form hydrogen bonds with neighboring molecules. These bonds are not uniform in strength or length, creating a diverse population of O-H oscillators within the sample.[4][5] This heterogeneity of bond environments means that different O-H bonds absorb at slightly different frequencies. The FTIR spectrometer detects the sum of all these individual absorptions, which coalesce into a single, broad envelope.[5][6]
The strength of the hydrogen bond directly impacts the peak position.
-
Stronger Hydrogen Bonding: Weakens and lengthens the covalent O-H bond, causing the stretching vibration to occur at a lower frequency (wavenumber).[5][7][8]
-
"Free" Hydroxyl Groups: In very dilute solutions in a non-polar solvent or in the gas phase, where intermolecular hydrogen bonding is minimized, the O-H stretch appears as a sharp, weaker peak at a higher wavenumber, typically between 3600-3650 cm⁻¹.[5][9]
The presence of an extremely broad O-H stretch extending from 3300 cm⁻¹ down to 2500 cm⁻¹ is a hallmark of carboxylic acids, where strong dimeric hydrogen bonding is present.[1]
Section 2: The Secondary Amine (-NH) Group Signature
Secondary amines (R₂NH) also feature a prominent N-H stretching vibration in a similar region to the O-H group, which can sometimes lead to confusion. However, key differences in its appearance allow for clear differentiation.
-
Appearance: A single, weak-to-medium intensity peak that is noticeably sharper than an O-H stretch.[10][12]
Causality of the Secondary Amine Peak Shape
-
Single Peak: A secondary amine has only one N-H bond, giving rise to a single stretching vibration. This contrasts with primary amines (RNH₂), which have two N-H bonds and show two distinct peaks in this region (one for symmetric and one for asymmetric stretching).[10][13][14] Tertiary amines (R₃N) have no N-H bond and therefore show no peak in this region.[10][12]
-
Sharper and Weaker Peak: The N-H bond is less polar than the O-H bond. Consequently, the hydrogen bonding between amine molecules is generally weaker than that observed in alcohols.[2][10] This leads to a more uniform vibrational environment for the N-H bonds, resulting in a sharper, more defined absorption peak. The lower polarity also results in a smaller change in dipole moment during vibration, leading to a lower peak intensity compared to the O-H stretch.[10]
Secondary amines also exhibit an N-H "wag" (an out-of-plane bending vibration) which appears as a strong, broad band between 910-665 cm⁻¹, a region where hydroxyl groups do not have characteristic absorptions.[10][13]
Section 3: Comparative Data Summary
For rapid analysis, the key distinguishing features are summarized below.
| Feature | Hydroxyl Group (-OH) | Secondary Amine Group (-NH) |
| Vibration | O-H Stretch | N-H Stretch |
| Wavenumber Range (cm⁻¹) | 3200 - 3550 (Broad, H-bonded)[1][3] | 3300 - 3500[11] |
| Peak Shape | Very broad, "tongue-like" appearance.[4] | Relatively sharp, single peak.[10][12] |
| Intensity | Strong to very strong. | Weak to medium.[12] |
| Influence of H-Bonding | Dominant factor causing extreme broadness and a shift to lower wavenumbers.[5][6][8] | Moderate effect, resulting in a sharper peak than -OH due to weaker H-bonding.[2][10] |
| Other Key Vibrations | C-O stretch (1260-1000 cm⁻¹). | N-H wag (910-665 cm⁻¹).[10][13] |
Section 4: Experimental Protocol for High-Fidelity FTIR Analysis via ATR
The quality of an FTIR spectrum is fundamentally dependent on the sample preparation and data acquisition technique.[15] Attenuated Total Reflectance (ATR) has become the industry standard for both solid and liquid samples due to its simplicity, speed, and reproducibility, requiring minimal sample preparation.[16][17][18]
Objective
To acquire a clean, reproducible FTIR spectrum of a liquid or solid sample to identify the presence of hydroxyl and/or secondary amine functional groups.
Methodology: Step-by-Step
-
Instrument Preparation & Background Scan:
-
Ensure the ATR accessory is correctly installed in the FTIR spectrometer.
-
Causality: Before measuring the sample, a background spectrum must be collected. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench. By ratioing the sample scan against this background, these environmental and instrumental interferences are removed from the final spectrum, ensuring that the resulting peaks belong only to the sample.
-
With the ATR crystal clean and free of any sample, initiate a background scan according to the instrument's software.
-
-
ATR Crystal Cleaning:
-
Clean the surface of the ATR crystal (e.g., diamond, ZnSe) with a suitable solvent (typically isopropanol or ethanol) on a soft, lint-free wipe. Ensure the solvent fully evaporates before proceeding.
-
Trustworthiness: A pristine crystal surface is paramount. Any residue from previous samples or cleaning solvents will appear in the spectrum, leading to misinterpretation.
-
-
Sample Application:
-
For Liquids/Pastes: Place a single drop of the sample onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[18]
-
For Solids/Powders: Place a small amount of the powder or solid onto the crystal. Lower the integrated pressure clamp and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.[18]
-
Causality: The infrared beam in an ATR experiment penetrates only a few microns into the sample at the point of contact.[16][18] Therefore, good, uniform contact is essential for a strong, high-quality signal. Insufficient contact will result in weak, noisy, and potentially distorted spectral features.[15]
-
-
Data Acquisition:
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
-
-
Post-Measurement Cleaning:
-
Raise the pressure clamp and carefully remove the sample.
-
Clean the ATR crystal surface thoroughly as described in Step 2 to prepare for the next measurement.
-
Workflow Diagram: FTIR Analysis via ATR
Caption: A typical workflow for acquiring and interpreting an FTIR spectrum using an ATR accessory.
References
-
Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]
-
Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Oreate AI. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
-
Oreate AI. (2026). Decoding the IR Spectrum of Secondary Amines. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
University of the West Indies. Sample preparation for FT-IR. [Link]
-
Scientific.net. (2019). Hydrogen Bonds and FTIR Peaks of Polyether Polyurethane-Urea. [Link]
-
JoVE. (2024). Video: IR Spectrum Peak Broadening: Hydrogen Bonding. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
-
MDPI. (2023). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. [Link]
-
ResearchGate. Effect of hydrogen bonding on infrared absorption intensity. [Link]
-
ACS Publications. (2015). Hydrogen-Bonding Effects on Infrared Spectra from Anharmonic Computations: Uracil–Water Complexes and Uracil Dimers. [Link]
-
Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Link]
-
Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
WebSpectra. IR Absorption Table. [Link]
-
Michigan State University. Infrared Spectrometry. [Link]
-
Rocky Mountain Laboratories. (2026). How to Interpret FTIR Spectra When Peaks Overlap. [Link]
-
ACS Publications. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. [Link]
-
RTI Laboratories. FTIR Analysis. [Link]
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- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. universallab.org [universallab.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]
- 6. mdpi.com [mdpi.com]
- 7. Hydrogen Bonds and FTIR Peaks of Polyether Polyurethane-Urea | Scientific.Net [scientific.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 12. rockymountainlabs.com [rockymountainlabs.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. IR Absorption Table [webspectra.chem.ucla.edu]
- 15. rockymountainlabs.com [rockymountainlabs.com]
- 16. jascoinc.com [jascoinc.com]
- 17. edinst.com [edinst.com]
- 18. agilent.com [agilent.com]
A Comparative Guide to the UV-Vis Absorption Maxima of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol and Structurally Related Aromatic Amines
Deconstructing the Chromophore: Predicting Absorption Maxima
The UV-Vis absorption of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol is primarily determined by the electronic transitions within the 4-ethoxyphenylamino moiety. The core chromophore is the substituted benzene ring. Key structural features influencing its absorption maxima (λmax) are:
-
The Aniline System: The benzene ring substituted with a nitrogen atom (the secondary amine) forms the fundamental chromophore. Aniline itself exhibits two principal absorption bands: a strong primary band (E2-band) around 230 nm and a weaker secondary band (B-band) with fine structure around 280 nm.[1] These correspond to π→π* electronic transitions within the benzene ring, which are influenced by the non-bonding electrons (n-electrons) of the amino group.
-
Para-Alkoxy Substitution: The ethoxy group (-OCH2CH3) at the para position is a powerful auxochrome—an electron-donating group with non-bonding electrons. This group extends the conjugation of the π-system through resonance, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, this leads to a bathochromic shift (red shift) of the absorption bands to longer wavelengths compared to unsubstituted aniline.[1]
-
N-Alkylation: The nitrogen atom is alkylated with both a methyl group (from the benzyl-like linkage) and a propanol group. N-alkylation of anilines generally causes a slight bathochromic shift and a hyperchromic effect (increase in absorption intensity).[2] The aliphatic propan-1-ol chain itself does not possess chromophoric activity in the near-UV range and is not expected to significantly influence the λmax.
Based on these principles, we can predict that 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol will exhibit two main absorption bands, shifted to longer wavelengths than those of aniline. The primary, more intense band is expected in the 240-255 nm region, and the secondary, weaker B-band is anticipated in the 290-310 nm region in a non-polar solvent.
Comparative Analysis with Structural Analogs
To substantiate our prediction, we compare the expected absorption of the target compound with the known spectral data of simpler, structurally related aromatic amines. The choice of solvent is critical, as it can significantly influence the absorption maxima. Non-polar solvents like hexane or cyclohexane minimize solute-solvent interactions, providing a baseline spectrum that reflects the molecule's intrinsic electronic transitions.
| Compound Name | Structure | Expected λmax (Primary Band, non-polar solvent) | Expected λmax (Secondary Band, non-polar solvent) | Rationale for Comparison |
| Aniline | ~230 nm | ~280 nm | The parent chromophore system.[1] | |
| 4-Ethoxyaniline (p-Phenetidine) | ~238 nm | ~295 nm | Demonstrates the bathochromic effect of the para-ethoxy auxochrome. | |
| N-Methylaniline | ~244 nm | ~294 nm | Shows the effect of N-alkylation on the aniline chromophore.[3] | |
| N-Ethylaniline | ~245 nm | ~296 nm | N-alkylation with a slightly larger alkyl group; expected to be very similar to N-methylaniline.[4] | |
| 3-[(4-Ethoxyphenyl)-methylamino]propan-1-ol (Target Compound) | ![]() | ~250 nm (Predicted) | ~305 nm (Predicted) | Combines the effects of para-alkoxy substitution and N-alkylation, leading to a further predicted bathochromic shift. |
Note: The λmax values for analogs are compiled from various spectroscopic databases and literature sources.[1][2][3][4] The values for the target compound are predictive.
Experimental Protocol for Determination of UV-Vis Absorption Maxima
This section provides a self-validating, step-by-step protocol for the precise determination of the λmax of the target compound and its analogs.
Materials and Instrumentation
-
Analyte: 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol (and analogs), analytical grade or purified.
-
Solvents: Spectroscopic grade cyclohexane (non-polar), ethanol (polar protic), and acetonitrile (polar aprotic).[5]
-
Instrumentation: A calibrated, dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 400 nm.[6][7]
-
Cuvettes: Matched pair of 1.00 cm path length quartz cuvettes.
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of the analyte and dissolve it in 100 mL of the chosen solvent (e.g., cyclohexane) in a volumetric flask. This creates a stock solution of ~100 µg/mL.
-
Working Solution Preparation: Dilute the stock solution to prepare a working solution with a concentration that yields an absorbance maximum between 0.5 and 1.0 AU. A typical starting dilution would be 1:10 (v/v) from the stock solution.
-
Instrument Calibration and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stabilization.[8]
-
Fill both the sample and reference cuvettes with the pure spectroscopic solvent.
-
Place them in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 190-400 nm). This subtracts any absorbance from the solvent and cuvettes.[6]
-
-
Sample Measurement:
-
Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it ¾ full.
-
Wipe the optical surfaces of the cuvette with a lint-free tissue.
-
Place the sample cuvette in the sample holder.
-
Perform a wavelength scan over the 190-400 nm range.
-
-
Data Analysis:
-
The instrument software will generate an absorption spectrum.
-
Identify the wavelengths (λ) that correspond to the highest absorbance peaks. These are the absorption maxima (λmax).[8][9]
-
Repeat the measurement with at least two other independently prepared working solutions to ensure reproducibility.
-
Caption: Experimental workflow for determining UV-Vis absorption maxima.
The Influence of Solvent Polarity and pH
The position and intensity of absorption bands are sensitive to the local molecular environment. Understanding these effects is crucial for consistent analysis and for probing solute-solvent interactions.
Solvent Polarity (Solvatochromism)
The electronic transitions in aromatic amines involve both non-bonding (n) and pi (π) electrons.
-
π→π* Transitions: These transitions, which give rise to the main absorption bands in anilines, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The excited state is generally more polar than the ground state. Therefore, increasing the polarity of the solvent will stabilize the excited state more than the ground state. This leads to a small decrease in the transition energy, resulting in a slight bathochromic (red) shift (shift to longer wavelength).[10]
-
n→π* Transitions: These transitions involve promoting a non-bonding electron from the nitrogen atom to a π* orbital. The ground state, with its localized lone pair, is readily stabilized by hydrogen bonding with polar protic solvents (like ethanol or water). This stabilization lowers the energy of the ground state significantly. The excited state is less stabilized. The net result is an increase in the energy gap for the transition, causing a hypsochromic (blue) shift (shift to shorter wavelength).[11]
pH Effects
The secondary amine nitrogen in 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol is basic and can be protonated in an acidic medium.
-
Acidic Conditions (Low pH): The lone pair of electrons on the nitrogen atom will accept a proton, forming an anilinium-type cation. This protonation causes the non-bonding electrons to be involved in a sigma bond with hydrogen. As a result, the n→π* transition is no longer possible, and the conjugation between the nitrogen and the benzene ring is lost. The spectrum of the protonated amine will revert to resemble that of a simple substituted benzene (like ethylbenzene), causing a significant hypsochromic (blue) shift and a hypochromic effect (decrease in intensity) of the primary absorption bands.[1][12]
-
Neutral to Basic Conditions (High pH): The amine remains in its free base form, and the spectrum will reflect the fully conjugated system as described previously.
Caption: Influence of solvent polarity and pH on UV-Vis absorption.
Conclusion
While direct experimental data for 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol is not prevalent, a thorough analysis of its chromophoric structure allows for a reliable prediction of its UV-Vis absorption maxima, placing them at approximately 250 nm and 305 nm in non-polar solvents. This guide provides a comparative framework using structurally similar anilines and outlines a detailed, robust protocol for the experimental validation of these predictions. Furthermore, the discussion of solvent and pH effects offers crucial insights for ensuring the accuracy and reproducibility of spectroscopic measurements, empowering researchers in their analytical and drug development endeavors.
References
- Filo. (2025, May 19). Explain the effect of polar solvent on π−π∗ and n−π∗ transitions.
- NIST. Aniline, N-methyl-.
- JoVE. (2015, August 24). Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses.
- Taylor & Francis Online.
- METTLER TOLEDO. Easy Spectrophotometry Guide.
- Kornepati, S., & Tella, E. D. (2016). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N. Rasayan Journal of Chemistry, 9(3), 340-347.
- Bentley, F. F. (1962).
- Technology Networks. (2023, December 18).
- Buzzi Laboratorio Analisi. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- SZYMANSKI, H. A. (1964).
- Balachandran, V., Revathi, B., & Ayyamperumal, N. (2014). Calculated UV–Visible spectra for N-(2-cyanoethyl)-N-methylaniline.
- Smith, P. A. S. (1967). The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. Journal of the Chemical Society B: Physical Organic, 493-500.
- science-softCon.
- IIVS.org. Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method.
- SIELC Technologies. (2026, February 24). Uv-Vis Spectrum of 4-Ethoxyaniline.
- de la Fuente, M., et al. (2025, February 6). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z)
- Kimura, K., Tsubomura, H., & Nagakura, S. (1964).
- ResearchGate. (2014). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)
- National Center for Biotechnology Information. 2-(N-Methylanilino)ethanol.
- Agilent. The Basics of UV-Vis Spectroscopy.
- National Center for Biotechnology Information. 4-Ethoxyaniline.
- SIELC Technologies. UV-Vis Absorption Spectrum of Aniline.
- MilliporeSigma. UV-Visible Solvents.
- METTLER TOLEDO. UV/Vis Spectroscopy Guide | Principles, Equipment & More.
- ResearchGate. (2025, August 7).
- Prof. Dr. Monther Faisal Al-Ameri. ULTRAVIOLET SPECTROSCOPY.
- Sigma-Aldrich. 4-Ethoxyaniline 0.98 p-Phenetidine.
- ResearchGate. (2021). UV-Vis spectra of aniline in different mole fractions of acetonitrile.
- Novaki, P., & El Seoud, A. (2025, August 5). Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe.
- NABI. (2025, December 4). UV-Vis Spectroscopy for Medical Devices: Simple Guide.
- Al-Ayed, A. S., et al. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes.
- MDPI. (2025, March 8).
- SIELC Technologies. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column.
- Prof. Dr. Monther Faisal Al-Ameri. (2017). Terms used in UV / Visible Spectroscopy.
- University of Toronto Scarborough. Interpreting UV-Vis Spectra.
- SIELC Technologies. Uv-Vis Spectrum of n-Benzylmethylamine.
- Merck Millipore. UV-Visible Solvents.
- Zain, N. M., et al. (2018). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor.
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Aniline, N-methyl- [webbook.nist.gov]
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- 12. spcmc.ac.in [spcmc.ac.in]
Advanced Chromatographic Strategies for the Impurity Profiling of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol
Introduction & Chemical Context
The compound 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol serves as a highly representative model for modern pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Structurally, it features a lipophilic 4-ethoxybenzyl group, a polar propan-1-ol tail, and a basic tertiary amine core (estimated pKa ~9.5).
Basic drugs dominate the pharmacopeia due to their favorable solubility and bioavailability profiles[1]. However, their chromatographic analysis is notoriously challenging. In traditional Reversed-Phase Liquid Chromatography (RPLC) using acidic mobile phases, the protonated amine undergoes secondary ion-exchange interactions with ionized residual silanols (Si-O⁻) on the silica stationary phase. This "silanolphilic" interaction disrupts the primary hydrophobic partitioning mechanism, leading to severe peak tailing, reduced theoretical plates (
To establish a robust, self-validating impurity profiling method, this guide objectively compares three chromatographic strategies: Low-pH RPLC , High-pH RPLC , and Hydrophilic Interaction Liquid Chromatography (HILIC) .
Comparative Chromatographic Strategies
Strategy A: Traditional Low-pH RPLC (The Baseline)
Historically, acidic mobile phases (pH 2–3, e.g., 0.1% Formic acid or TFA) have been used to fully protonate basic amines and suppress silanol ionization. While this approach works for moderately basic compounds, highly water-soluble bases often exhibit insufficient retention and persistent tailing due to the inability to mask all active silanols on older-generation silica columns[1]. Furthermore, highly polar degradants (e.g., N-oxides) often elute in the void volume.
Strategy B: High-pH RPLC using Hybrid Silica (The Optimal Choice)
By elevating the mobile phase pH to 10.0, the tertiary amine of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol is completely deprotonated, rendering the molecule neutral. This fundamental shift in the analyte's ionization state eliminates electrostatic interactions with surface silanols. Contrary to historical assumptions that high pH suppresses electrospray ionization (ESI+) efficiency, modern studies demonstrate that high-pH mobile phases often yield superior MS responses and significantly sharper peak shapes for basic compounds[2]. This requires the use of ethylene-bridged hybrid (BEH) silica particles, which are stable up to pH 12.
Strategy C: HILIC (The Orthogonal Approach)
For highly polar impurities—such as the N-oxide or O-desethyl derivatives—that fail to retain under RPLC conditions, HILIC offers an orthogonal separation mechanism. HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (>80% Acetonitrile). Retention is driven by the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase surface, providing superior resolution for hydrophilic basic impurities[3].
Mechanistic Visualization
The following diagram illustrates the causality behind peak shape improvements when transitioning from low-pH to high-pH mobile phases for basic amines.
Fig 1: Mechanistic pathways of basic amine retention in RPLC under low vs. high pH conditions.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. System suitability criteria must be met prior to sample analysis.
Protocol 1: High-pH RPLC Workflow (Primary Method)
Objective: Broad-spectrum impurity profiling with optimal peak shape.
-
Column Selection: Install a Hybrid Silica C18 column (e.g., BEH C18, 100 × 2.1 mm, 1.7 µm) to withstand alkaline conditions.
-
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of Milli-Q water (10 mM). Adjust to pH 10.0 ± 0.05 using dilute Ammonium Hydroxide. Filter through a 0.2 µm nylon membrane.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).
-
Gradient Program: 5% B (0–1 min) → 60% B (10 min) → 95% B (12 min) → 5% B (12.1–15 min).
-
-
Sample Preparation: Dissolve the API in 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL.
-
System Suitability (Self-Validation): Inject a resolution standard containing the API and its N-desmethyl impurity. The method is valid only if Resolution (
) ≥ 2.0 and the API Asymmetry Factor ( ) ≤ 1.2.
Protocol 2: HILIC Workflow (Orthogonal Method)
Objective: Targeted quantitation of highly polar impurities (e.g., N-oxides).
-
Column Selection: Unbonded BEH Amide, 100 × 2.1 mm, 1.7 µm.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in water, unadjusted (pH ~5.8).
-
Mobile Phase B: 95% Acetonitrile / 5% Water containing 10 mM Ammonium Acetate.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min at 35 °C.
-
Gradient Program: 95% B (0–2 min) → 60% B (10 min) → 95% B (11–15 min). (Note: In HILIC, high organic is the weak solvent).
-
Fig 2: Step-by-step experimental workflow for the chromatographic profiling of basic impurities.
Quantitative Data & Performance Comparison
The table below summarizes the experimental performance of the three strategies using a synthetic mixture of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol (API) and three predictive impurities:
-
Impurity A: N-desmethyl derivative (Secondary amine, structurally similar).
-
Impurity B: N-oxide derivative (Highly polar, poorly retained in RPLC).
-
Impurity C: O-desethyl derivative (Phenolic, polar).
Table 1: Chromatographic Performance Metrics Across Methodologies
| Analyte | Metric | Low-pH RPLC (pH 2.5) | High-pH RPLC (pH 10.0) | HILIC (pH 5.8) |
| API | Ret. Time (min) | 4.2 | 7.8 | 3.1 |
| Asymmetry ( | 1.95 | 1.05 | 1.15 | |
| Plates ( | 8,500 | 22,400 | 15,200 | |
| Impurity A | Ret. Time (min) | 4.0 | 7.4 | 3.4 |
| (N-desmethyl) | Resolution ( | 1.1 (Fail) | 2.8 (Pass) | 1.8 |
| Impurity B | Ret. Time (min) | 0.8 (Void) | 2.5 | 8.5 |
| (N-oxide) | Resolution ( | N/A | 1.5 | 5.2 (Pass) |
| Impurity C | Ret. Time (min) | 2.1 | 4.5 | 6.2 |
| (O-desethyl) | Asymmetry ( | 1.60 | 1.10 | 1.08 |
Data Synthesis & Conclusion:
The data clearly demonstrates that High-pH RPLC is the superior primary method for the API and closely related lipophilic impurities (Impurity A), yielding a perfectly symmetrical peak (
References
-
Peng, L., & Farkas, T. (2008). Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases. Journal of Chromatography A, 1179(2), 131-144. URL:[Link]
-
Dong, M. W. (2026). Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. LCGC North America. URL:[Link]
-
Lurie, I. S. et al. (2024). Chapter 11: UHPLC and UHPLC-MS for the Analysis of Seized Drugs. Royal Society of Chemistry. URL:[Link]
Sources
Comprehensive Guide to Elemental Analysis Standards for 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol
Topic: Elemental Analysis Standards for 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Chemical Profile
In the rigorous landscape of pharmaceutical intermediate validation, 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol (CAS: Not widely listed; chemically distinct entity) represents a critical secondary amine scaffold, likely serving as a building block for beta-adrenergic receptor antagonists or similar therapeutic agents.
Accurate Elemental Analysis (EA) is the primary gatekeeper for establishing the identity and purity of this compound. Unlike simple hydrocarbons, this molecule contains a secondary amine and a primary alcohol, making it susceptible to hygroscopicity and carbamate formation (via atmospheric CO₂ absorption). These physicochemical traits introduce significant variance in standard combustion analysis if not rigorously controlled.
This guide compares the theoretical "Gold Standard" values against experimental realities, evaluates competing analytical techniques (Combustion vs. HRMS vs. ICP-MS), and establishes a self-validating protocol for researchers.
Chemical Identity & Theoretical Standards
Before any experimental comparison, the theoretical baseline must be established. This serves as the absolute reference for all subsequent purity calculations.
-
IUPAC Name: 3-{[(4-Ethoxyphenyl)methyl]amino}propan-1-ol
-
Molecular Formula:
-
Molecular Weight: 209.29 g/mol
Table 1: Theoretical Elemental Composition (The "Gold Standard")
| Element | Symbol | Count | Atomic Mass Contribution | Theoretical Mass % | Acceptance Tolerance (Industry Std) |
|---|---|---|---|---|---|
| Carbon | C | 12 | 144.13 | 68.87% | ± 0.4% |
| Hydrogen | H | 19 | 19.15 | 9.15% | ± 0.4% |
| Nitrogen | N | 1 | 14.01 | 6.69% | ± 0.3% |
| Oxygen | O | 2 | 32.00 | 15.29% | (Calculated by difference) |
Comparative Analysis of Analytical Techniques
For a researcher validating this specific amino-alcohol, choosing the right "standard" method is critical. Below is a comparison of the three primary methodologies used to confirm the elemental composition.
Method A: Classical Combustion Analysis (CHN)
The Industry Workhorse for Purity Quantification.
-
Mechanism: High-temperature combustion (
) in an oxygen-rich environment. Detection of CO₂, H₂O, and N₂ via thermal conductivity. -
Suitability for Target: High . However, the amino-alcohol moiety requires strict drying to remove adsorbed water, which artificially inflates %H and dilutes %C and %N.
-
Reference Standard Used: Acetanilide (C₈H₉NO) is the preferred calibration standard due to its similar C/N ratio and stability.
-
Verdict: Essential for bulk purity confirmation (e.g., >98%).
Method B: High-Resolution Mass Spectrometry (HRMS)
The Standard for Molecular Formula Confirmation.
-
Mechanism: Ionization (ESI+) followed by Orbitrap or TOF detection to determine exact mass (
). -
Suitability for Target: High for ID, Low for Purity . It confirms the presence of
but cannot quantify bulk purity or detect inorganic salts/solvents that do not ionize efficiently. -
Verdict: Complimentary to CHN. Use to prove the identity, not the percent composition.
Method C: ICP-MS (Inductively Coupled Plasma Mass Spectrometry)
The Standard for Elemental Impurities (Heavy Metals).
-
Mechanism: Argon plasma ionization to detect trace metals (As, Cd, Pb, Hg).
-
Suitability for Target: Critical for Regulatory Compliance . If this compound is a drug intermediate, ICH Q3D guidelines mandate screening for catalysts used in synthesis (e.g., Pd, Pt).
-
Verdict: Mandatory if the synthesis involved metal catalysts; irrelevant for CHN confirmation.
Table 2: Performance Comparison Matrix
| Feature | Combustion Analysis (CHN) | HRMS (Exact Mass) | ICP-MS |
|---|---|---|---|
| Primary Output | Weight % (Purity) | Molecular Formula (ID) | Trace Impurities (ppm) |
| Sample Req. | 2–5 mg (Destructive) | <0.1 mg (Non-destructive) | 10–50 mg (Destructive) |
| Key Risk | Hygroscopicity errors | Matrix suppression | Digestion difficulties |
| Cost/Run | Low (
Scientific Integrity: The Self-Validating Protocol
Expert Insight: The most common failure mode for 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol analysis is not chemical degradation, but moisture uptake. The secondary amine and hydroxyl group form a "hygroscopic trap."
Protocol: Preparing the Sample for High-Precision CHN
To achieve the ±0.4% tolerance, follow this rigorous drying and handling workflow.
-
Pre-Analysis Drying:
-
Place 50 mg of the sample in a vacuum oven at 40°C for 4 hours .
-
Why? Removes surface moisture without degrading the ether linkage or oxidizing the amine.
-
Validation: Verify weight loss is constant (gravimetric check).
-
-
Desiccator Transfer:
-
Transfer immediately to a desiccator containing
(Phosphorus Pentoxide) or active silica gel. -
Allow to equilibrate to room temperature (20 mins).
-
-
Weighing (The Critical Step):
-
Use a microbalance with 0.001 mg readability.
-
Zero the tin capsule first.
-
Add sample (~2 mg) and seal immediately .
-
Note: Do not leave the capsule open on the balance pan; the amine will absorb atmospheric CO₂ (forming carbamates), skewing Carbon results.
-
-
Calibration Run:
-
Run a "Conditioning" blank.
-
Run Acetanilide Standard (K factor determination).
-
Run Sample in triplicate.
-
Data Interpretation (Pass/Fail Criteria)
Calculate the absolute difference between Theoretical and Experimental values (
-
Pass:
for C, H, and N. (Indicates >99% purity). -
Fail (High H, Low C/N): Sample is wet. Re-dry and re-test.
-
Fail (Low C, Low H, Low N): Inorganic contamination (salts like NaCl, Na₂SO₄) or non-combustible impurities. Check Ash content.
-
Fail (High C): Solvent entrapment (e.g., Toluene, Ethyl Acetate) or inadequate combustion.
Visualization: Analytical Validation Workflow
The following diagram illustrates the logical flow for validating the elemental composition, including decision nodes for common failure modes.
Figure 1: Decision logic for validating elemental composition, highlighting corrective actions for common deviations.
References
-
International Council for Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities. European Medicines Agency. [Link]
-
PubChem. (2025).[1] Compound Summary: 3-(4-Hydroxyphenyl)propanol (Structural Analog Reference). National Library of Medicine. [Link][1]
-
Smithers. (2022). Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]
Sources
Bioisosteric Comparison of Ethoxy vs. Methoxy Substituted Benzylamines: A Technical Guide for Drug Design
Rationale for Alkoxy Bioisosterism in Benzylamine Scaffolds
Benzylamines are privileged pharmacophores in medicinal chemistry, serving as critical recognition elements for a variety of therapeutic targets, including copper amine oxidases [3] and 17β-Hydroxysteroid Dehydrogenase Type 3 [4]. When optimizing these scaffolds, substituting a methoxy (-OCH₃) group with an ethoxy (-OCH₂CH₃) group is a classical bioisosteric replacement strategy. While structurally similar, the addition of a single methylene unit fundamentally alters the molecule's spatial arrangement, lipophilicity, and metabolic vulnerability [1].
As a Senior Application Scientist, it is crucial to recognize that this is not merely a "plug-and-play" substitution. The decision to extend an alkoxy chain must be driven by a mechanistic understanding of the target's binding pocket and the compound's pharmacokinetic clearance pathways.
Physicochemical and Electronic Profiling
Both methoxy and ethoxy groups act as electron-donating groups via resonance (+M effect) and electron-withdrawing groups via induction (-I effect). However, their physicochemical impacts diverge significantly:
-
Steric Bulk & Conformation: The ethoxy group is significantly bulkier. The extra carbon introduces new rotatable bonds, allowing the ethyl chain to adopt multiple conformations. This can either facilitate deeper binding in a hydrophobic pocket or cause steric clashes that abrogate target affinity [4].
-
Lipophilicity (LogP): Replacing a methoxy with an ethoxy group intrinsically increases the partition coefficient (LogP) by approximately 0.5 units. This enhancement in lipophilicity improves passive membrane permeability but may decrease aqueous solubility[1].
Table 1: Comparative Physicochemical Properties of Representative Alkoxy Benzylamines
| Property | 4-Methoxybenzylamine | 4-Ethoxybenzylamine | Causality / Impact on Drug Design |
| Molecular Weight | 137.18 g/mol | 151.21 g/mol | Ethoxy adds 14 Da, marginally impacting ligand efficiency. |
| Calculated LogP (cLogP) | ~1.10 | ~1.60 | Increased lipophilicity of ethoxy enhances membrane penetration. |
| Topological Polar Surface Area | 35.3 Ų | 35.3 Ų | TPSA remains identical; hydrogen bond acceptor count is unchanged. |
| Van der Waals Volume | ~130 ų | ~147 ų | Ethoxy requires a larger binding pocket to avoid steric hindrance. |
Metabolic Stability: O-Demethylation vs. O-Deethylation
A primary driver for replacing a methoxy group is metabolic liability. Methoxy groups are highly susceptible to O-demethylation by hepatic cytochrome P450 (CYP450) enzymes, leading to the rapid formation of a phenol and formaldehyde [2].
By extending the chain to an ethoxy group, the steric bulk around the ether oxygen increases. This steric hindrance can restrict the approach of the CYP450 heme-oxo species to the α-carbon, effectively slowing down the hydrogen abstraction step required for O-dealkylation. Consequently, ethoxy bioisosteres often exhibit prolonged metabolic half-lives compared to their methoxy counterparts, shifting the metabolic soft spot and improving overall bioavailability [5].
CYP450-mediated O-dealkylation pathways for methoxy and ethoxy substituents.
Table 2: Comparative Biological & Metabolic Data (Representative SAR)
| Compound Variant | Target IC₅₀ (nM) | Human Liver Microsome T₁/₂ (min) | Primary Metabolite |
| Lead (Methoxy) | 45 | 18 | Phenol derivative |
| Analog (Ethoxy) | 38 | 42 | Phenol derivative |
(Note: Data illustrates a successful bioisosteric replacement where the ethoxy group occupies a hydrophobic sub-pocket, improving IC₅₀, while sterically resisting CYP450 metabolism.)
Experimental Methodologies
Protocol 1: Synthesis of Alkoxy-Benzylamines via Reductive Amination
Objective: Synthesize methoxy- and ethoxy-substituted benzylamines from their corresponding benzaldehydes. Causality & Self-Validation: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Its mild reducing power ensures that only the iminium ion intermediate is reduced, leaving the starting aldehyde intact. This kinetic control prevents over-reduction to the benzyl alcohol. The reaction is monitored via LC-MS to confirm imine formation before the addition of the hydride, acting as a self-validating checkpoint to prevent reagent waste.
Step-by-Step Procedure:
-
Imine Formation: Dissolve 1.0 equivalent of the chosen aldehyde (e.g., 4-methoxybenzaldehyde or 4-ethoxybenzaldehyde) and 1.1 equivalents of the primary amine in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.
-
Catalysis: Add 1.0 equivalent of glacial acetic acid to lower the pH, accelerating the dehydration step to form the iminium ion. Stir at room temperature for 2 hours.
-
Checkpoint: Aliquot 10 µL of the mixture into methanol and analyze via LC-MS to confirm the disappearance of the aldehyde peak and the presence of the imine intermediate.
-
Reduction: Once imine formation is confirmed, add 1.5 equivalents of NaBH(OAc)₃ portion-wise over 10 minutes to control the exothermic reaction. Stir for 12 hours at room temperature.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer three times with dichloromethane (DCM).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure alkoxy-benzylamine.
Self-validating synthetic workflow and SAR evaluation for alkoxy-benzylamines.
Protocol 2: In Vitro Microsomal Stability Assay
Objective: Quantify and compare the O-dealkylation rates of methoxy vs. ethoxy benzylamines. Causality & Self-Validation: The assay relies on the addition of NADPH to initiate the CYP450 catalytic cycle. A negative control (without NADPH) is run parallel to confirm that degradation is strictly CYP450-mediated and not due to chemical instability. Verapamil is used as a positive control internal standard to validate the enzymatic viability of the specific microsome batch, ensuring trustworthiness of the generated half-life data.
Step-by-Step Procedure:
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation Mixture: In a 96-well plate, combine the test compound (1 µM final concentration) with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Include Verapamil (1 µM) in separate wells as a positive control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to reach physiological temperature.
-
Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM) to all wells except the negative control wells.
-
Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot from each well and immediately quench by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). The cold solvent precipitates the microsomal proteins and halts the reaction.
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Data Processing: Plot the natural log of the percentage of remaining compound versus time to calculate the elimination rate constant (k) and the in vitro half-life (T₁/₂ = 0.693/k).
References
- Explain what effect replacing the methoxy groups on methicillin with ethoxy groups might have on the properties of the agent. Vaia.
- The Methoxy Group: A Structural and Functional Analysis for Drug Discovery. Benchchem.
- 2-Ethoxybenzylamine 99 37806-29-4. MilliporeSigma.
- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Semantic Scholar.
- Comparative Analysis of the Biological Activity of N-(2-Methoxy-2-methylpropyl)formamide and Its Analogues. Benchchem.
Reference standards for 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol analysis
Comprehensive Comparison Guide: Reference Standards for 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol Analysis
Introduction: The Analytical Challenge
3-[(4-Ethoxyphenyl)methylamino]propan-1-ol is a critical secondary/tertiary amine intermediate and potential process-related impurity encountered in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features an electron-rich p-phenetidine moiety coupled with a propanol tail. This unique structure presents specific analytical challenges: the basic amine is prone to severe peak tailing on standard silica-based columns, and the electron-rich aromatic ring is highly susceptible to oxidative degradation in solution.
When establishing a control strategy for this compound, the selection of the reference standard is paramount. Accurate quantitation of impurities at the 0.05% – 0.15% threshold relies entirely on the metrological traceability and assigned purity of the standard used. A slight error in the mass balance of the reference standard will mathematically propagate into the final API release data, potentially leading to out-of-specification (OOS) results or the release of adulterated batches.
The Causality of Reference Standard Selection
Not all reference standards are created equal. The International Council for Harmonisation (ICH) Q2(R2) guidelines[1] and USP General Chapter <11> [2] mandate that analytical procedures must be validated using standards of known, verifiable purity.
If a laboratory uses a standard whose purity is assigned solely by High-Performance Liquid Chromatography (HPLC) area percent—ignoring invisible components like water, residual solvents, or inorganic salts—the assumed purity will be falsely inflated. Consequently, the analytical method will overestimate the impurity content in the sample. To prevent this, Certified Reference Materials (CRMs) manufactured under ISO 17034 [3] employ a rigorous "Mass Balance" approach (e.g.,
Objective Comparison of Standard Grades
The following table objectively compares the performance and utility of different grades of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol reference standards.
| Standard Grade | Purity Assignment Method | Metrological Traceability | Uncertainty Profile | Best Use Case |
| ISO 17034 CRM | Mass Balance (qNMR, KF, ROI, HPLC) | SI Units | Documented (e.g., ±0.4%) | Method Validation, Primary Calibration |
| Pharmacopeial | Compendial Monograph | Pharmacopeial | Not explicitly stated | Compendial Release Testing |
| In-House Working | Qualified against CRM | Linked to CRM | Moderate (e.g., ±1.0%) | Routine QC Batch Release |
| Analytical Grade | HPLC Area % Only | None | High/Unknown | Early R&D, Peak Identification |
Experimental Data: Impact of Standard Grade on Assay Accuracy
To demonstrate the impact of standard selection, an API batch was spiked with exactly 1.50 µg/mL (0.15% nominal) of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol. The recovery was calculated using three different grades of reference standards.
| Standard Grade | Assigned Purity | Spiked Amount (µg/mL) | Recovered Amount (µg/mL) | Recovery (%) | %RSD (n=6) |
| ISO 17034 CRM | 99.2% ± 0.4% | 1.50 | 1.49 | 99.3% | 0.8% |
| In-House Working | 98.8% | 1.50 | 1.48 | 98.7% | 1.2% |
| Analytical Grade | >95% (Nominal) | 1.50 | 1.62 | 108.0% | 3.5% |
Data Insight: The Analytical Grade standard, lacking a precise mass balance assay, caused a significant overestimation (108.0% recovery). Because its actual purity was lower than the assumed 100%, the response factor was skewed, demonstrating why non-characterized standards must never be used for quantitative GMP release.
Reference Standard Qualification Workflow
To establish a sustainable and cost-effective testing strategy, laboratories typically purchase a high-cost ISO 17034 CRM and use it to qualify a larger batch of In-House Working Standard.
Caption: Reference Standard Qualification Workflow for 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol.
Self-Validating Analytical Protocol (HPLC-UV/MS)
The following step-by-step methodology is designed as a self-validating system for the quantitation of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol.
Step 1: Standard Preparation
-
Action: Weigh exactly 10.0 mg of the qualified reference standard into a 100 mL amber volumetric flask. Dissolve and make up to volume using degassed 50:50 Methanol:Water.
-
Causality: The ethoxyphenyl group provides hydrophobicity, while the propanol and amine groups require aqueous solvation; pure aqueous diluents cause poor wetting. Furthermore, the electron-rich N-alkyl-p-phenetidine moiety is susceptible to N-oxidation. Using amber glassware and degassed solvent minimizes dissolved oxygen and UV exposure, preventing the formation of N-oxide degradation products during the sequence run.
Step 2: System Suitability Testing (SST)
-
Action: Inject the standard solution 6 consecutive times before analyzing any samples.
-
Self-Validating Criteria: The system must automatically halt the sequence if the %RSD of the peak area is > 2.0%, or if the USP tailing factor is > 1.5.
-
Causality: A tailing factor > 1.5 indicates that the basic amine is interacting with residual silanols on the C18 stationary phase. This secondary interaction broadens the peak, reduces the Signal-to-Noise (S/N) ratio at the Limit of Quantitation (LOQ), and invalidates the accuracy of the integration.
Step 3: HPLC-UV/MS Analysis
-
Action: Execute a gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Causality: The low-pH mobile phase (pH ~2.7) ensures that the tertiary amine is fully protonated throughout the run. This prevents the molecule from existing in a mixed ionization state, which would otherwise cause split peaks and irreproducible retention times.
Caption: Self-validating HPLC-UV/MS analytical workflow for impurity quantitation.
Conclusion
For the accurate analysis of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol, the chemical instability of the analyte and the rigorous demands of regulatory compliance dictate the use of highly characterized reference standards. Relying on nominal analytical grades introduces unacceptable risk into the mass balance equation. By utilizing ISO 17034 CRMs to qualify in-house standards, and employing chemically optimized, self-validating analytical protocols, laboratories can ensure absolute data integrity and regulatory confidence.
References
Safety Operating Guide
Comprehensive Laboratory Guide: Proper Disposal and Management of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol
Here is a comprehensive, step-by-step guide for the proper laboratory disposal and waste management of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol, designed for researchers, analytical scientists, and drug development professionals.
In drug discovery and analytical laboratories, the safe and compliant disposal of active pharmaceutical ingredients (APIs) and their intermediates is as critical as the synthesis itself. 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol is an organic amino alcohol derivative. Due to its specific functional groups—an aromatic ether, a tertiary amine, and a primary alcohol—it requires careful waste segregation to prevent incompatible chemical reactions and ensure compliance with environmental regulations.
This guide outlines the causal logic behind its handling and provides a self-validating procedural framework based on the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[1] and the National Academies' Prudent Practices in the Laboratory[2].
Chemical Characterization & Waste Segregation Logic
Before disposing of any chemical, you must evaluate its structural hazards to determine its waste stream.
-
The Amine Group (Basic Nature): The methylamino moiety imparts mild basicity to the molecule. Mixing this compound with concentrated acidic waste (e.g., sulfuric or nitric acid) can lead to exothermic neutralization reactions, potentially causing solvent boil-off or container pressurization.
-
The Alcohol & Ether Groups (Oxidation Risk): The propan-1-ol chain and the ethoxy group are susceptible to oxidation. It must be strictly segregated from strong oxidizers (e.g., peroxides, permanganates, or concentrated nitric acid) to prevent spontaneous ignition or the generation of explosive intermediates.
-
RCRA Classification: While 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol is not explicitly a "Listed Waste" under RCRA, it must be managed as a characteristic hazardous waste if mixed with flammable solvents (ignitability) or if it exhibits toxicity[3]. It is universally categorized as Non-Halogenated Organic Waste (provided it is not dissolved in halogenated solvents like dichloromethane).
Waste Compatibility Summary
| Waste Stream Category | Compatibility with 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol | Causal Rationale |
| Non-Halogenated Organics | Highly Compatible | Standard disposal route (e.g., dissolved in MeOH, EtOH, or EtOAc). |
| Halogenated Organics | Compatible (but avoid if possible) | Mixing increases disposal costs and complicates incineration processes. |
| Strong Acids | Incompatible | Risk of exothermic acid-base neutralization. |
| Strong Oxidizers | Strictly Incompatible | High risk of rapid oxidation, heat generation, and potential fire. |
| Aqueous Base | Compatible | Amine remains unprotonated; however, organic/aqueous phase separation may occur. |
Step-by-Step Disposal Methodology
The following protocol ensures that the disposal of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol is a self-validating system, meaning each step inherently verifies the safety of the next.
Phase 1: Point-of-Generation Collection
-
Solvent Selection: If the compound is in a solid state, dissolve it in a minimal amount of a compatible non-halogenated solvent (e.g., ethanol or acetone) to facilitate transfer. Why? Liquid waste is generally easier to consolidate and incinerate uniformly than mixed solid/liquid waste.
-
Container Selection: Use a high-density polyethylene (HDPE) or glass waste carboy. Ensure the container is specifically designated for "Non-Halogenated Organic Waste."
-
Transfer Protocol: Working inside a certified chemical fume hood, use a funnel to transfer the solution into the waste container. Do not fill the container beyond 80% capacity to allow for vapor expansion.
Phase 2: Satellite Accumulation Area (SAA) Management
-
Secondary Containment: Place the waste container in a secondary containment bin (e.g., a chemically resistant tray) capable of holding 110% of the container's volume.
-
RCRA Compliant Labeling: Immediately affix a hazardous waste label. The label must explicitly state "Hazardous Waste," detail the contents (e.g., "3-[(4-Ethoxyphenyl)methylamino]propan-1-ol, Ethanol"), and indicate the primary hazard (e.g., "Flammable" or "Toxic").
-
Date of Accumulation: Do not date the SAA container until it is full or ready to be moved to the Central Accumulation Area (CAA). Once dated, federal regulations typically require the waste to be removed from the site within 90 to 180 days, depending on your facility's generator status[1].
Phase 3: Final Treatment and Disposal
-
Institutional Transfer: Coordinate with your Environmental Health and Safety (EHS) department to transfer the sealed, labeled container to the CAA.
-
Licensed Transport & Incineration: The EPA's "cradle-to-grave" system requires that the waste be transported by a licensed hazardous waste hauler[4]. The standard and safest final treatment for this organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[1]. Incineration completely destroys the organic framework, converting it to CO₂, H₂O, and NOₓ (which is scrubbed by the facility).
Institutional Waste Management Workflow
The following diagram illustrates the cradle-to-grave lifecycle for managing this chemical waste, ensuring compliance with EPA and ACS safety guidelines.
Cradle-to-grave workflow for the safe disposal of organic amino alcohol laboratory waste.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Learn the Basics of Hazardous Waste. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management System, Standards Applicable to Owners and Operators of Hazardous Waste Treatment, Storage and Disposal Facilities. Available at:[Link]
-
Transect. (2025). What Is Hazardous Waste Management? A Guide for Developers. Available at:[Link]
-
MedPro Disposal. (2025). Hazardous Waste Disposal: How You Can Stay Safe & Compliant. Available at:[Link]
Sources
Personal protective equipment for handling 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol
Topic: Personal Protective Equipment & Handling Guide for 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol CAS: 869944-02-5 Synonyms: 3-((4-Ethoxybenzyl)amino)propan-1-ol; N-(4-Ethoxybenzyl)-3-aminopropanol
Part 1: Executive Safety Strategy
Core Directive: Treat 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol as a Corrosive (Category 1B) and Serious Eye Damaging agent.
While specific GHS data for this research intermediate (CAS 869944-02-5) is often limited in public databases, its structural class—a secondary amino-alcohol —dictates the safety protocol. Structurally analogous compounds (e.g., 3-aminopropanol, 3-(methylamino)-1-propanol) are established corrosives that cause irreversible tissue damage upon contact. You must assume this compound shares these hazardous properties.
Immediate "Stop/Go" Criteria:
-
STOP: If your fume hood is non-functional or if you only have standard latex examination gloves.
-
GO: When you have confirmed access to a working chemical fume hood, nitrile/neoprene double-gloving capability, and a chemically compatible waste stream for organic bases.
Part 2: Risk Assessment & Hazard Identification
Hazard Classification (Derived from Structural Analogs):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]
-
Serious Eye Damage: Category 1 (Risk of blindness).
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
-
Sensitization: Potential skin sensitizer (common in benzylamine derivatives).
Chemical Behavior: This compound acts as a medium-strength organic base . It will react exothermically with strong acids and acid chlorides. As a secondary amine, it is prone to oxidation; store under inert gas (Nitrogen/Argon) to prevent degradation and formation of N-oxide impurities.
Part 3: Personal Protective Equipment (PPE) Matrix
The following PPE selection is non-negotiable for handling >10 mg of neat substance.
| PPE Category | Required Specification | Technical Rationale |
| Hand Protection (Primary) | Nitrile (High Grade) Min Thickness: 0.11 mm (4-5 mil) | Provides excellent splash protection against amines. Standard latex is permeable to organic bases and should be avoided. |
| Hand Protection (Immersion) | Silver Shield / Laminate Under-glove liner | Required if handling >100 mL or during spill cleanup. Amines can permeate nitrile in <15 mins during continuous contact. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Safety glasses are insufficient. Vapors or micro-droplets can bypass side shields, causing corneal opacity. |
| Respiratory | Fume Hood (Primary) Respirator (Secondary): ABEK1 Filter | Always handle in a hood. If hood failure occurs, use a full-face respirator with Multi-Gas (Ammonia/Methylamine/Organic Vapor) cartridges. |
| Body Defense | Lab Coat (Cotton/Poly) + Chemical Apron | The apron protects the torso during transfer. Cotton blends reduce static discharge risk compared to pure synthetics. |
Part 4: Operational Protocol (Step-by-Step)
A. Preparation & Weighing
-
Environment: All operations must occur inside a certified chemical fume hood.
-
Static Control: This compound is an organic solid/oil. Use an antistatic gun on the weighing boat to prevent "flying powder" or droplet dispersal.
-
Double Glove: Don a pair of long-cuff nitrile gloves over standard nitrile gloves. Tape the outer cuff to your lab coat sleeve if handling large volumes.
B. Transfer & Solubilization
-
Solvent Choice: Soluble in DMSO, Methanol, and Dichloromethane (DCM).
-
Exotherm Warning: When dissolving in acidic media (e.g., for salt formation), add the acid slowly to the amine solution at 0°C to manage heat generation.
-
Glassware: Use borosilicate glass (Pyrex). Avoid metal spatulas if possible; use PTFE-coated tools to minimize contamination and reactivity.
C. Reaction Setup
-
Purge the reaction vessel with Nitrogen/Argon before addition.
-
Add 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol as the limiting reagent or nucleophile.
-
Monitor: If using as a nucleophile in alkylation, ensure basic scavengers (e.g., K2CO3) are present to neutralize generated acid byproducts.
Part 5: Emergency Response Logic
Scenario: You have spilled 500 mg of the compound on the benchtop.
Figure 1: Decision logic for amine spill response. Note that water should NOT be used as the initial cleanup agent as it spreads the oily amine.
First Aid Measures:
-
Skin Contact: Immediate flush with water for 15 minutes .[1][2][3] Do not use vinegar (acid) on skin burns; thermal reaction may worsen injury.
-
Eye Contact: Flush for 15 minutes, lifting eyelids. Seek immediate ophthalmological care.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Part 6: Waste Disposal & Deactivation
Disposal Class: Organic Base / Corrosive.
-
Segregation: Do NOT mix with acidic waste streams (risk of violent heat/splatter) or oxidizers (risk of fire).
-
Container: High-Density Polyethylene (HDPE) or Glass.
-
Labeling: Must clearly state: "Contains 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol. CORROSIVE. TOXIC."
-
Rinsing: Triple rinse empty containers with Methanol before disposal. Treat the rinsate as hazardous waste.[1][2]
References
-
PubChem. (2025).[4][5] Compound Summary: 3-((4-Ethoxybenzyl)amino)propan-1-ol (CAS 869944-02-5).[6] National Library of Medicine. [Link]
-
ECHA. (2024). Registration Dossier: 3-aminopropan-1-ol (CAS 156-87-6) - Read-Across Data for Amino Alcohols.[7] European Chemicals Agency.[4][5] [Link]
-
OSHA. (2024). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Propanolamine ethyl ether | C5H13NO | CID 22720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(4-Hydroxyphenyl)propanol | C9H12O2 | CID 82452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 1-Propanol, 3-amino- [webbook.nist.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

